molecular formula C4H9NO B2976132 (2S,3R)-2-methylazetidin-3-ol CAS No. 1354481-44-9

(2S,3R)-2-methylazetidin-3-ol

カタログ番号: B2976132
CAS番号: 1354481-44-9
分子量: 87.122
InChIキー: QIFJASJJDSEUFV-IUYQGCFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R)-2-methylazetidin-3-ol is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.122. The purity is usually 95%.
BenchChem offers high-quality (2S,3R)-2-methylazetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R)-2-methylazetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3R)-2-methylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFJASJJDSEUFV-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(2S,3R)-2-methylazetidin-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S,3R)-2-methylazetidin-3-ol is a high-value chiral heterocyclic scaffold used extensively in modern drug discovery. As a conformationally rigid,


-rich building block, it serves as a critical bioisostere for proline and other saturated heterocycles. Its unique trans-stereochemistry and high ring strain (~26 kcal/mol) provide medicinal chemists with a vector to fine-tune solubility, metabolic stability, and target selectivity without significantly increasing molecular weight.

This guide details the physicochemical properties, synthetic routes, reactivity profiles, and application of (2S,3R)-2-methylazetidin-3-ol in pharmaceutical development.

Chemical Identity & Stereochemistry[1]

Nomenclature and Identification
  • IUPAC Name: (2S,3R)-2-methylazetidin-3-ol

  • Common Names: trans-2-methyl-3-hydroxyazetidine; (2S,3R)-3-hydroxy-2-methylazetidine.

  • CAS Number: 1821740-20-8 (HCl salt); 2725774-28-5 (Enantiomer/General).

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 87.12 g/mol (Free base); 123.58 g/mol (HCl salt).

Stereochemical Configuration

The (2S,3R) configuration denotes a trans relationship between the methyl group at C2 and the hydroxyl group at C3.

  • C2 (S): The methyl group is oriented anti to the C3-hydroxyl relative to the ring plane (assuming standard CIP priority assignment where N > C3).

  • C3 (R): The hydroxyl group is spatially distinct from the methyl, minimizing 1,2-steric strain.

Conformational Analysis: Unlike planar cyclobutane, the azetidine ring adopts a puckered conformation (pucker angle ~30°). In the trans-(2S,3R) isomer, the substituents typically adopt a pseudo-diequatorial orientation to minimize 1,3-diaxial-like repulsion and torsional strain, making this isomer thermodynamically more stable than its cis counterpart.

Physicochemical Properties[3][4][5][6][7][8]

The following data summarizes the core physical parameters critical for experimental design.

PropertyValue (Approx.)Context
Physical State Solid (HCl salt) / Viscous Oil (Free base)Hygroscopic as free base.
Melting Point 152–155 °CData for HCl salt.
Boiling Point ~170 °C (Predicted)Free base; rarely distilled due to polymerization risk.
pKa (Amine) 10.5 – 11.0Typical for secondary azetidines; highly basic.
pKa (Hydroxyl) ~15.5Weakly acidic; requires strong base for deprotonation.
LogP -0.6 to -1.1Highly polar; excellent for lowering lipophilicity (LogD).
TPSA 32.3 ŲFavorable for CNS penetration and oral bioavailability.
Ring Strain ~26 kcal/molHigh reactivity toward nucleophilic ring opening if activated.

Synthesis & Manufacturing

The synthesis of enantiopure (2S,3R)-2-methylazetidin-3-ol is non-trivial due to the challenge of establishing the trans-stereocenters on a strained ring. The most robust industrial route involves the resolution or asymmetric synthesis of a benzhydryl-protected intermediate.

Primary Synthetic Route (Benzhydryl Deprotection)

The dominant manufacturing route utilizes (2S,3R)-1-benzhydryl-2-methylazetidin-3-ol as a key intermediate. The bulky benzhydryl (diphenylmethyl) group stabilizes the amine during ring closure and purification.

Step-by-Step Workflow:

  • Cyclization: Reaction of chiral epoxy amines or

    
    -haloamino alcohols (often derived from chiral pool precursors like threonine or via asymmetric epoxidation) to form the azetidine ring.
    
  • Resolution (Optional): If synthesized as a racemate, the 1-benzhydryl intermediate is resolved using chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid).

  • Deprotection: Hydrogenolysis of the benzhydryl group using

    
     (Pearlman's catalyst) or 
    
    
    
    -chloroethyl chloroformate (ACE-Cl) to yield the secondary amine.

SynthesisRoute cluster_0 Precursor Phase cluster_1 Intermediate Phase cluster_2 Final Product Start Chiral Amino Alcohol (e.g., Threonine derived) Cyclization Ring Closure (MsCl/Base or Epoxide opening) Start->Cyclization Activation Protected (2S,3R)-1-Benzhydryl- 2-methylazetidin-3-ol Cyclization->Protected Ring Formation Purification Chiral Resolution (if racemic) Protected->Purification Enrichment Deprotection Hydrogenolysis (H2, Pd(OH)2) Purification->Deprotection Pd/C, H2, MeOH SaltForm HCl Salt Formation (EtOAc/HCl) Deprotection->SaltForm Stabilization Final (2S,3R)-2-methylazetidin-3-ol HCl SaltForm->Final

Caption: Synthetic pathway from chiral precursors to the stable hydrochloride salt via the benzhydryl intermediate.

Chemical Reactivity & Functionalization

The azetidine ring is kinetically stable to basic and neutral conditions but susceptible to acid-catalyzed ring opening. The (2S,3R) scaffold offers two orthogonal handles for functionalization: the secondary amine (


) and the secondary alcohol (

).
Reactivity Profile
  • N-Alkylation/Arylation: The secondary amine is highly nucleophilic. It readily participates in

    
     reactions (e.g., with chloropyrimidines) or reductive aminations.
    
  • O-Functionalization: The C3-hydroxyl is less reactive due to steric crowding from the adjacent C2-methyl. Mesylation or tosylation requires catalytic activation (e.g., DMAP).

  • Ring Opening: Under strong Lewis acidic conditions or high temperatures with strong nucleophiles, the ring may open to form acyclic amines, relieving the 26 kcal/mol strain.

Reactivity Center (2S,3R)-2-methylazetidin-3-ol N_Funct N-Functionalization (Amidation, SnAr, Red. Amination) Center->N_Funct High Nucleophilicity O_Funct O-Functionalization (Mesylation, Ether synthesis) Center->O_Funct Moderate Reactivity Ring_Open Ring Opening (Acidic hydrolysis, Nucleophilic attack) Center->Ring_Open Strain Release (Avoid) Drug_Scaffold Drug Conjugates (e.g., EGFR Inhibitors) N_Funct->Drug_Scaffold Leaving_Group Activated Electrophile (Mesylate/Tosylate) O_Funct->Leaving_Group Degradation Acyclic Impurities (Quality Control Risk) Ring_Open->Degradation

Caption: Orthogonal reactivity map highlighting the primary synthetic vectors (Green/Yellow) and stability risks (Red).

Applications in Drug Discovery[4][9][10]

(2S,3R)-2-methylazetidin-3-ol is a "privileged scaffold" in modern medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD).

Key Therapeutic Areas
  • EGFR Inhibitors (Oncology):

    • Used in next-generation EGFR inhibitors (e.g., analogs of BLU-945 ) to target T790M and C797S mutations.

    • Mechanism: The azetidine ring acts as a rigid linker that orients the solubilizing group (often the OH or a derivative) into the solvent-exposed region of the kinase pocket, improving potency and physicochemical properties (LipE).

  • MAGL Inhibitors (Neurology):

    • Incorporated into Monoacylglycerol Lipase (MAGL) inhibitors.[3] The scaffold restricts the conformation of the inhibitor, enhancing selectivity for MAGL over other serine hydrolases.

  • Nrf2 Activators:

    • Used to improve the metabolic stability of electrophilic warheads by reducing the basicity of adjacent amines and preventing rapid oxidative metabolism.

Structural Advantages
  • Fsp3 Enhancement: Increases the saturation of the molecule, which correlates with higher clinical success rates by improving solubility and reducing off-target promiscuity.

  • Metabolic Stability: The methyl group at C2 sterically hinders N-dealkylation and oxidation at the

    
    -carbon, a common metabolic soft spot in simple azetidines.
    
  • Conformational Locking: The trans-substitution pattern locks the substituents in specific vectors, reducing the entropic penalty upon binding to a protein target.

Experimental Protocol: N-Arylation (Representative)

Objective: Synthesis of an N-aryl derivative (common intermediate for kinase inhibitors) via


.

Reagents:

  • (2S,3R)-2-methylazetidin-3-ol HCl (1.0 equiv)

  • 4,6-Dichloropyrimidine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Isopropanol (IPA) or DMF.

Procedure:

  • Preparation: Charge a reaction vessel with (2S,3R)-2-methylazetidin-3-ol HCl and IPA (10 vol).

  • Base Addition: Add DIPEA dropwise at 0 °C to neutralize the salt and liberate the free amine. Stir for 15 minutes.

  • Coupling: Add 4,6-dichloropyrimidine in one portion.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by LC-MS for the consumption of the azetidine (m/z ~88).

  • Workup: Cool to room temperature. Remove volatiles under reduced pressure. Dilute with EtOAc and wash with water and brine.

  • Purification: The product is typically purified via flash chromatography (DCM/MeOH gradient).

Critical Control Point: Ensure the temperature does not exceed 100 °C to prevent thermal degradation or polymerization of the strained azetidine ring.

References

  • Synthesis & Properties: Journal of Medicinal Chemistry, "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor". (Describes the use of (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol as a precursor). Link

  • Stereoselective Synthesis: Organic Preparations and Procedures International, "Synthesis of 3,3-Diarylazetidines" (General azetidine synthesis methodologies). Link

  • Medicinal Applications: Journal of Medicinal Chemistry, "Azetidines in medicinal chemistry: emerging applications and approved drugs". Link

  • Conformational Analysis: Journal of Physical Chemistry A, "Conformational preferences of proline analogues with different ring size". Link

  • Compound Data: PubChem CID 15670684 ((2R,3S)-2-methylazetidin-3-ol).[1] Link

Sources

An In-depth Technical Guide to the Molecular Structure and Synthesis of (2S,3R)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The (2S,3R)-2-methylazetidin-3-ol Scaffold: A Structural Overview

(2S,3R)-2-methylazetidin-3-ol is a chiral, disubstituted azetidine with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol .[3] The structure features two stereocenters at the C2 and C3 positions of the azetidine ring. The "(2S,3R)" designation indicates a trans relationship between the methyl group at C2 and the hydroxyl group at C3.

Figure 2: Proposed synthetic workflow via diastereoselective reduction.

Causality Behind Experimental Choices:

  • N-Protecting Group: A bulky N-protecting group, such as a benzhydryl or a tert-butoxycarbonyl (Boc) group, is crucial. It not only stabilizes the azetidine ring but also directs the approach of the reducing agent, influencing the stereochemical outcome.

  • Reducing Agent: A sterically hindered reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), is often employed to achieve high diastereoselectivity. The bulky nature of the reagent favors hydride delivery from the less hindered face of the ketone, opposite to the existing methyl group, to yield the desired trans product.

Intramolecular Cyclization of a Chiral Amino Alcohol

An alternative strategy involves the intramolecular cyclization of a suitably derivatized chiral 3-amino-2-butanol. This approach leverages the readily available chiral pool of amino acids or can be achieved through asymmetric synthesis.

Figure 3: Proposed synthetic workflow via intramolecular cyclization.

Causality Behind Experimental Choices:

  • Chiral Precursor: The synthesis begins with a chiral precursor, such as a derivative of L-threonine, which already possesses the desired stereochemistry at the eventual C2 and C3 positions.

  • Activation and Cyclization: The terminal hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate). Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the nitrogen atom displaces the leaving group to form the azetidine ring. The stereochemistry is inverted at the carbon bearing the leaving group, which must be taken into account during the synthetic design.

Expected Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized (2S,3R)-2-methylazetidin-3-ol. The following spectroscopic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid nature of the four-membered ring and the presence of stereocenters. Key expected signals include:

  • A doublet for the methyl protons at C2.

  • Multiplets for the protons at C2, C3, and the two diastereotopic protons at C4.

  • A broad singlet for the N-H proton and a singlet or doublet for the O-H proton, both of which would be exchangeable with D₂O.

  • The coupling constants between the protons on C2 and C3 would be indicative of their trans relationship.

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms of the molecule. The chemical shifts would be influenced by the electronegativity of the nitrogen and oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~1.2 (d)~15-25
C2-H~3.0-3.5 (m)~55-65
C3-H~4.0-4.5 (m)~65-75
C4-H₂~3.5-4.0 (m)~45-55
N-Hbroad-
O-Hbroad-

Note: These are estimated chemical shifts and can vary depending on the solvent and N-protecting group.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 87 is expected. Common fragmentation pathways for cyclic amines and alcohols would likely be observed. [4]Alpha-cleavage adjacent to the nitrogen or oxygen is a probable fragmentation route. [4]For instance, loss of the methyl group would result in a fragment at m/z = 72.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorption bands include:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

  • Bands in the 2850-2960 cm⁻¹ region due to C-H stretching of the methyl and methylene groups.

  • A band around 1050-1150 cm⁻¹ for the C-O stretching vibration.

Applications in Drug Discovery and Development

While specific applications of (2S,3R)-2-methylazetidin-3-ol are not extensively documented, its structural features make it a highly attractive building block for medicinal chemistry programs. The incorporation of this motif can lead to improvements in:

  • Metabolic Stability: The azetidine ring can block sites of metabolism, leading to an improved pharmacokinetic profile. [2]* Solubility: The polar hydroxyl group and the nitrogen atom can enhance aqueous solubility.

  • Receptor Binding: The rigid, three-dimensional structure can provide a well-defined orientation of substituents for optimal interaction with biological targets. [1] This chiral building block could be incorporated into a wide range of therapeutic agents, including enzyme inhibitors and receptor modulators, where precise stereochemical control is critical for biological activity.

Conclusion

(2S,3R)-2-methylazetidin-3-ol represents a valuable, yet underexplored, chiral building block for drug discovery. While its synthesis requires careful stereochemical control, established methodologies for the preparation of substituted azetidines provide a solid foundation for developing a robust synthetic route. This guide has outlined plausible synthetic strategies based on sound chemical principles and provided a framework for the analytical characterization of this promising molecule. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, the utility of scaffolds such as (2S,3R)-2-methylazetidin-3-ol is poised to expand significantly.

References

  • Chiral synthesis of 3-[(R)-1-hydroxyethyl]-4-oxoazetidin-2-yl acetate using an asymmetric 1,3-bipolar cycloaddition reaction. RSC Publishing.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Azetidines in medicinal chemistry: emerging applic
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines.
  • Mass Spectrometry - Fragmentation P
  • Synthetic method of 3-hydroxyazetidine hydrochloride.
  • (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. PubChem.
  • (2R,3S)-2-methylazetidin-3-ol. PubChem.

Sources

Technical Guide: (2S,3R)-2-Methylazetidin-3-ol Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the stereochemical intricacies, synthetic pathways, and characterization protocols for (2S,3R)-2-methylazetidin-3-ol , a high-value conformationally constrained scaffold.

Version: 1.0 | Classification: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The azetidine ring system represents a critical "chemical space" between the strain of aziridines and the entropy of pyrrolidines. Specifically, (2S,3R)-2-methylazetidin-3-ol serves as a potent bioisostere for threonine and a constrained analogue of amino alcohols. Its specific stereochemistry—defined by the cis-relationship between the C2-methyl and C3-hydroxyl groups—imparts unique vectorality to pendant pharmacophores, crucial for optimizing ligand-receptor binding kinetics and metabolic stability (lowering


 while maintaining polarity).

This guide details the structural dynamics, a robust self-validating synthetic protocol, and the definitive analytical methods required to distinguish this specific isomer from its trans-counterpart.

Part 1: Structural Dynamics & Stereochemical Definition

Stereochemical Nomenclature

The target molecule is the cis-isomer .

  • C2 Configuration (S): The C2-methyl group is arbitrarily assigned the "up" (wedge) orientation.

  • C3 Configuration (R): The C3-hydroxyl group is also "up" (wedge).

  • Relationship: The substituents are cis relative to the ring plane.

CIP Priority Logic:

  • C2 (S):

    
    . With H back, 
    
    
    
    is Counter-Clockwise (S).
  • C3 (R):

    
    . With H back, 
    
    
    
    is Clockwise (R).
Conformational Puckering

Unlike planar cyclobutane representations, the azetidine ring exhibits significant puckering (


) to relieve torsional strain between vicinal hydrogens.
  • Preferred Conformer: The bulky substituents (Methyl and Hydroxyl) will attempt to adopt "pseudo-equatorial" positions to minimize 1,3-diaxial-like repulsions.

  • Intramolecular H-Bonding: In non-polar solvents, the cis-relationship allows for a stabilizing intramolecular Hydrogen bond between the C3-OH and the ring Nitrogen lone pair (or N-protecting group carbonyl), stabilizing this specific diastereomer over the trans form.

Part 2: Synthetic Architectures

To achieve the (2S,3R) geometry with high enantiomeric excess (ee), we utilize a Chiral Pool Approach starting from L-Alanine. This route locks the C2 stereocenter early and uses steric bias to control the C3 center.

The "Alanine-to-Azetidinone" Route

This protocol relies on the formation of a chiral azetidin-3-one intermediate, followed by a diastereoselective reduction.

Mechanism of Stereocontrol: The reduction of the C3-ketone is governed by the Felkin-Anh or steric approach models. The C2-methyl group (S-configuration) sterically blocks the "top" face. A hydride donor (e.g.,


 or 

) attacks from the less hindered "bottom" face (anti to the methyl). This forces the resulting hydroxyl group to the "top" face, yielding the cis-(2S,3R) product.
Visualization of Synthetic Logic (DOT)

SynthesisPath Start L-Alanine (S-Config) Step1 N-Protection (Boc/Cbz) Start->Step1 Protection Step2 Diazoketone Formation Step1->Step2 Isobutyl chloroformate + CH2N2 Step3 Rh-Catalyzed Cyclization Step2->Step3 Rh2(OAc)4 - N2 Inter (S)-2-Methyl azetidin-3-one Step3->Inter N-H Insertion Step4 Hydride Reduction (Steric Control) Inter->Step4 NaBH4, -78°C Attack anti-to-Me Final (2S,3R)-2-Methyl azetidin-3-ol (Cis-Isomer) Step4->Final Major Product

Caption: Stereoselective synthesis flow from L-Alanine to (2S,3R)-2-methylazetidin-3-ol via ketone reduction.

Part 3: Experimental Protocols (Self-Validating)

Protocol: Diastereoselective Reduction of (S)-N-Boc-2-methylazetidin-3-one

Prerequisites:

  • Starting Material: (S)-N-Boc-2-methylazetidin-3-one (Synthesized via diazoketone cyclization of N-Boc-L-Alanine).

  • Reagents: Sodium Borohydride (

    
    ), Methanol (anhydrous).
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (e.g., 500 mg) of (S)-N-Boc-2-methylazetidin-3-one in anhydrous Methanol (10 mL) in a flame-dried round-bottom flask.

  • Cryogenic Cooling: Cool the solution to

    
     using a dry ice/acetone bath. Rationale: Low temperature maximizes the kinetic difference between facial attacks, enhancing diastereoselectivity.
    
  • Reagent Addition: Add

    
     (1.5 eq) portion-wise over 10 minutes.
    
  • Reaction Monitoring: Stir at

    
     for 1 hour, then allow to warm slowly to 
    
    
    
    . Monitor via TLC (50% EtOAc/Hexane). The ketone spot (
    
    
    ) should disappear, replaced by a more polar alcohol spot (
    
    
    ).
  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Gradient: 20%

    
     60% EtOAc/Hexane).
    

Validation Checkpoint:

  • Yield: Expect >85%.

  • dr (Diastereomeric Ratio): Typically >10:1 favoring the cis-(2S,3R) isomer.

Part 4: Analytical Validation (The "Truth" Data)

Distinguishing the (2S,3R) cis-isomer from the (2S,3S) trans-isomer is the most critical quality control step.

NMR Coupling Constants ( NMR)

The vicinal coupling constant (


) between the proton at C2 and the proton at C3 is diagnostic.
Parameter(2S,3R) Cis-Isomer(2S,3S) Trans-IsomerNotes

Coupling
6.0 – 9.0 Hz 2.0 – 5.0 Hz Cis coupling is larger in 4-membered rings.
NOE Signal Strong Weak/Absent Interaction between H-C2 and H-C3.
Chemical Shift (H-C3)

4.4 - 4.6 ppm

4.2 - 4.3 ppm
Cis protons are often deshielded.
NOE Logic Diagram

Use this logic flow to confirm your stereochemistry definitively.

NOELogic Start Isolate Product MeasureJ Measure J(2,3) (1H NMR) Start->MeasureJ DecisionJ J Value? MeasureJ->DecisionJ NOE Run 1D-NOE Irradiate H-C2 DecisionJ->NOE Ambiguous (5-6 Hz) ResultCis CONFIRMED: (2S,3R) Cis DecisionJ->ResultCis > 7.0 Hz ResultTrans CONFIRMED: (2S,3S) Trans DecisionJ->ResultTrans < 4.0 Hz NOE->ResultCis Strong Enhancement at H-C3 NOE->ResultTrans No Enhancement at H-C3

Caption: Analytical decision tree for assigning stereochemistry via NMR coupling and NOE.

References

  • Vertex AI Search. (2025). Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation. National Institutes of Health. Link

  • Couty, F., & Evano, G. (2006). Organic Preparations and Procedures International. Synthesis of 3,3-Diarylazetidines via N-Boc-3-azetidinone.[1] Link

  • BenchChem. (2025).[2] Conformational Analysis of the Azetidine Ring. Technical Guide on Azetidine Puckering. Link

  • Tripodi, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives. NIH PubMed Central. Link

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University / Duke NMR Center. Link

Sources

A Technical Guide to (2S,3R)-2-methylazetidin-3-ol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its inherent ring strain and rigid, three-dimensional structure offer significant advantages in drug design, including improved metabolic stability, solubility, and target binding affinity.[2][3] This guide provides an in-depth analysis of a specific, stereochemically defined azetidine derivative: (2S,3R)-2-methylazetidin-3-ol. We will explore its precise chemical identity, stereoselective synthesis strategies, characteristic chemical behavior, and its pivotal role as a chiral building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.

Nomenclature, Stereochemistry, and Physicochemical Properties

IUPAC Name and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is (2S,3R)-2-methylazetidin-3-ol . Let's deconstruct this name to understand the molecule's precise architecture:

  • Azetidin-3-ol : This defines the core structure—a four-membered ring containing one nitrogen atom (azetidine) with a hydroxyl (-OH) group at the 3-position.

  • 2-methyl : A methyl (-CH3) group is attached to the carbon at the 2-position.

  • (2S,3R) : This is the crucial stereochemical descriptor based on the Cahn-Ingold-Prelog (CIP) priority rules. It defines the absolute configuration at the two chiral centers:

    • At carbon C2, the substituents are arranged in an S (Sinister) configuration.

    • At carbon C3, the substituents are arranged in an R (Rectus) configuration.

This specific arrangement results in a trans relationship between the methyl group at C2 and the hydroxyl group at C3, which is critical for its interaction with biological targets. The hydrochloride salt of this compound is also commonly used in synthesis.[4]

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties is essential for the identification, purification, and characterization of (2S,3R)-2-methylazetidin-3-ol.

PropertyValueSource
Molecular Formula C4H9NOPubChem[5]
Molecular Weight 87.12 g/mol PubChem[5]
CAS Number 1821740-20-8 (for HCl salt)Abovchem
Appearance Typically a solid or oilGeneral Knowledge

Spectroscopic Signature: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation. While a specific, publicly available, peer-reviewed spectrum for the free base is not readily available, we can predict the characteristic signals based on known principles and related structures.[6][7][8]

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
¹H NMR ~1.1-1.3Doublet (d)-CH₃Coupled to the proton at C2.
¹H NMR ~2.8-3.2Multiplet (m)C4-H₂Protons on the carbon adjacent to the nitrogen.
¹H NMR ~3.3-3.6Multiplet (m)C2-HProton adjacent to both the nitrogen and the methyl group.
¹H NMR ~4.0-4.4Multiplet (m)C3-HProton on the carbon bearing the hydroxyl group.
¹H NMR Broad SingletSinglet (s)-OH, -NHExchangeable protons; signal may vary with solvent and concentration.
¹³C NMR ~15-25--CH₃Aliphatic methyl carbon.
¹³C NMR ~45-55-C4Carbon adjacent to the nitrogen atom.
¹³C NMR ~55-65-C2Carbon bearing the methyl group.
¹³C NMR ~65-75-C3Carbon bearing the hydroxyl group.

Note: These are estimated chemical shifts. Actual values can vary based on solvent, concentration, and pH.[9][10]

Stereoselective Synthesis Strategies

The utility of (2S,3R)-2-methylazetidin-3-ol in drug development is entirely dependent on methods that can produce it with high stereochemical purity.[11] The synthesis of azetidines can be challenging due to ring strain, but several strategies have been developed, including cycloadditions, ring contractions of larger heterocycles, and intramolecular cyclizations.[3]

A common and effective strategy for producing chiral azetidines involves the intramolecular cyclization of a suitably functionalized, chiral amino alcohol precursor. A logical and field-proven precursor for (2S,3R)-2-methylazetidin-3-ol is L-Threonine .

Causality of Precursor Selection: L-Threonine

L-Threonine is an ideal starting material because its inherent stereochemistry, (2S,3R)-2-amino-3-hydroxybutanoic acid, directly maps onto the desired stereochemistry of the target azetidine. The synthetic challenge lies in reducing the carboxylic acid to a primary alcohol and then activating the primary hydroxyl group to facilitate a ring-closing intramolecular nucleophilic substitution by the amine.

Experimental Workflow: Synthesis from L-Threonine

This protocol represents a conceptual, multi-step synthesis that illustrates the core principles of stereochemical retention and intramolecular cyclization.

G cluster_0 Step 1: Protection & Reduction cluster_1 Step 2: Selective Activation cluster_2 Step 3: Cyclization & Deprotection L_Threonine L-Threonine ((2S,3R)-config) Protected_Amino_Acid N-Boc-L-Threonine L_Threonine->Protected_Amino_Acid Boc₂O, Base Amino_Diol N-Boc-(2S,3R)-2-amino-1,3-butanediol Protected_Amino_Acid->Amino_Diol 1. Ethyl Chloroformate 2. NaBH₄ Activated_Diol Selectively Activated Primary Alcohol (e.g., O-Tosyl) Amino_Diol->Activated_Diol TsCl, Pyridine (Controlled Temp) Protected_Azetidine N-Boc-(2S,3R)-2-methylazetidin-3-ol Activated_Diol->Protected_Azetidine Strong Base (e.g., NaH) Final_Product (2S,3R)-2-methylazetidin-3-ol Protected_Azetidine->Final_Product Acid (e.g., TFA or HCl)

Caption: A conceptual synthetic workflow for (2S,3R)-2-methylazetidin-3-ol from L-Threonine.

Protocol Steps & Rationale:

  • N-Protection: The amine of L-Threonine is first protected, typically as a tert-butyloxycarbonyl (Boc) carbamate.

    • Causality: Protection prevents the amine from interfering with the reduction of the carboxylic acid and directs the subsequent cyclization. The Boc group is chosen for its stability under reductive conditions and its facile removal under acidic conditions.

  • Carboxylic Acid Reduction: The protected amino acid is converted to a primary alcohol. This is often achieved via a mixed anhydride intermediate followed by reduction with a mild hydride source like sodium borohydride (NaBH₄).

    • Causality: This step creates the 1,3-amino alcohol scaffold necessary for the 4-membered ring closure. NaBH₄ is selective for the activated carboxylic acid and will not reduce the ester if one were formed.

  • Selective Activation of the Primary Hydroxyl Group: The primary alcohol must be converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs). This step is critical and requires careful control of reaction conditions (e.g., low temperature) to favor activation of the less sterically hindered primary hydroxyl over the secondary one.

    • Causality: The sulfonate ester is an excellent leaving group. The intramolecular Sₙ2 reaction, where the protected nitrogen acts as the nucleophile, will proceed efficiently by displacing the tosylate.

  • Base-Mediated Intramolecular Cyclization: A strong, non-nucleophilic base (e.g., sodium hydride, NaH) is used to deprotonate the nitrogen of the carbamate, which then acts as the nucleophile to displace the tosylate, forming the azetidine ring.

    • Causality: This is a classic example of an intramolecular Williamson ether synthesis analogue, forming a C-N bond instead of a C-O bond. The reaction is kinetically favored to form the 4-membered ring.

  • Deprotection: The N-Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product.

    • Causality: This final step unmasks the secondary amine, providing the target molecule ready for subsequent functionalization in a drug discovery program.

Chemical Reactivity and Applications in Drug Design

The (2S,3R)-2-methylazetidin-3-ol scaffold possesses two primary points for chemical modification: the secondary amine (nucleophilic) and the secondary hydroxyl group. This dual functionality allows for the creation of diverse molecular libraries.[12]

G cluster_N Nitrogen (NH) Reactions cluster_O Oxygen (OH) Reactions Core (2S,3R)-2-methylazetidin-3-ol Alkylation N-Alkylation (R-X, Base) Core->Alkylation Acylation N-Acylation (RCOCl) Core->Acylation Arylation N-Arylation (Buchwald-Hartwig) Core->Arylation Sulfonylation N-Sulfonylation (RSO₂Cl) Core->Sulfonylation Etherification O-Alkylation (Williamson Ether Synth.) Core->Etherification Esterification O-Acylation (Acyl Halide, Base) Core->Esterification Oxidation Oxidation to Ketone (e.g., Swern, DMP) Core->Oxidation

Caption: Key reaction pathways for functionalizing the (2S,3R)-2-methylazetidin-3-ol scaffold.

Role as a Bioisostere and 3D Scaffold

In drug design, the azetidine ring is often used as a "bioisostere"—a substituent or group with similar physical or chemical properties that produces broadly similar biological effects.[1] It can replace larger, more flexible rings like pyrrolidine and piperidine, or even acyclic fragments.

  • Vectorial Orientation: The rigid, non-planar structure of the azetidine ring precisely positions substituents in three-dimensional space.[1] This is crucial for optimizing interactions with the well-defined binding pockets of biological targets like enzymes and receptors.

  • Improved Physicochemical Properties: Incorporation of the azetidine motif has been shown to improve key drug-like properties:

    • Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often enhancing aqueous solubility compared to a carbocyclic analogue.

    • Metabolic Stability: The strained ring can be more resistant to metabolic degradation by cytochrome P450 enzymes.[2]

    • Reduced Lipophilicity: Replacing larger aliphatic rings with the compact azetidine can lower the molecule's lipophilicity (logP), which is often desirable for better pharmacokinetics.

The presence of both methyl and hydroxyl groups with a defined trans stereochemistry on the (2S,3R)-2-methylazetidin-3-ol scaffold provides multiple, stereochemically-defined vectors for chemists to explore the structure-activity relationships (SAR) of a lead compound. This makes it a highly valuable building block in the construction of compound libraries for high-throughput screening.[12][13] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, underscoring the scaffold's importance in modern pharmaceuticals.[2]

Conclusion

(2S,3R)-2-methylazetidin-3-ol is more than just a chemical compound; it is a powerful tool in the arsenal of the medicinal chemist. Its well-defined stereochemistry, rigid three-dimensional structure, and dual points of functionality provide a robust platform for the design of next-generation therapeutics. The ability to synthesize this scaffold stereoselectively from readily available chiral pool precursors like L-Threonine further enhances its accessibility and utility. As drug discovery programs continue to demand molecules with greater three-dimensionality and optimized pharmacokinetic profiles, the strategic incorporation of privileged scaffolds like (2S,3R)-2-methylazetidin-3-ol will undoubtedly continue to grow in importance.[2][3]

References

  • Cheekatla, S. R., et al. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Utility of the developed synthetic method to access diversified azetidine scaffolds. Retrieved from [Link]

  • Chernyak, D., et al. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-methylazetidin-3-ol. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved from [Link]

  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from [Link]

  • Reddy, P. V., et al. (2015, August 19). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. Retrieved from [Link]

  • Shahbaz, M. (2025, May 6). Stereoselective functionalization of azetidines. LMU München University Library. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. Retrieved from [Link]

  • Faigl, F., et al. (2020, August 10). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. Retrieved from [Link]

  • Faigl, F., et al. (2020, August 10). Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar. Retrieved from [Link]

  • Li, G., et al. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Retrieved from [Link]

  • Stoyanov, S., et al. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

  • ResearchGate. (n.d.). Marketed drugs containing 1,3‐substituted azetidine scaffolds. Retrieved from [Link]

  • Google Patents. (n.d.). US8207355B2 - Method for preparing azetidine derivatives.
  • Ye, L., et al. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Retrieved from [Link]

  • Hesse, M., et al. (n.d.). 4. 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry. Retrieved from [Link]

  • Gunawan, G., et al. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

Sources

The Chiral 2,3-Disubstituted Azetidine Motif: Structural Rationale and Synthetic Access in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological relevance, physicochemical rationale, and synthetic access to chiral 2,3-disubstituted azetidines.

Executive Summary

In the pursuit of novel chemical space, the chiral 2,3-disubstituted azetidine scaffold has emerged as a high-value pharmacophore. While pyrrolidines and piperidines are ubiquitous in medicinal chemistry, azetidines offer a unique combination of high ring strain (~25 kcal/mol), lowered basicity, and distinct vector orientations.

Historically, the adoption of 2,3-disubstituted azetidines was limited by synthetic difficulty—specifically the challenge of installing contiguous stereocenters on a strained ring. However, recent breakthroughs in transition-metal catalysis have unlocked this motif. This guide analyzes the biological utility of this scaffold, comparing it to proline surrogates, and details a validated protocol for its enantioselective synthesis.

Physicochemical & Structural Rationale[1][2][3][4][5][6]

The "Goldilocks" Strain and Basicity

Azetidines occupy a "sweet spot" between the highly reactive, unstable aziridines and the conformationally flexible pyrrolidines.

  • Basicity Modulation: Azetidines are generally less basic than their pyrrolidine counterparts (typically by 1–2 pKa units). This is attributed to the increased s-character of the nitrogen lone pair due to ring strain (hybridization shifts closer to sp²). This property is crucial for improving membrane permeability (lower fraction ionized at physiological pH) without sacrificing solubility.

  • Conformational Restriction: The 2,3-substitution pattern locks the ring into a rigid conformation, reducing the entropic penalty upon binding to a protein target. Unlike 3,3-disubstitution (geminal), which creates a symmetric environment, 2,3-substitution introduces chirality that can probe specific hydrophobic pockets in enzymes or receptors.

Comparative Metrics: Azetidine vs. Homologs[7]

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Relevance to Drug Design
Ring Strain (kcal/mol) ~25.4~5.4~0Azetidines are stable enough for storage but reactive enough for ring-opening functionalization if needed.
pKa (Parent Amine) 11.2911.2711.22Note: Fluorination or 2,3-substitution significantly drops azetidine pKa (often to 8.5–9.5), improving CNS penetration.
C-N-C Bond Angle ~90°~109°~111°The acute angle exposes the N-lone pair differently, altering H-bond acceptor capability.
Fsp³ Character HighHighHighHigh Fsp³ correlates with improved clinical success rates (solubility, off-target selectivity).

Biological Applications

Peptidomimetics: The Proline Isostere

The 2-carboxy-azetidine moiety (Aze) is a constrained analogue of Proline (Pro).

  • Backbone Geometry: Incorporating Aze into peptides alters the

    
     and 
    
    
    
    torsion angles. While Proline restricts the backbone to specific turns (e.g.,
    
    
    -turns), Aze restricts it further, often inducing
    
    
    -turns or specific helical kinks that can stabilize bioactive conformations.
  • Metabolic Stability: The four-membered ring is less recognizable to standard proteases, enhancing the proteolytic stability of Aze-containing peptides compared to their Pro-containing counterparts.

Neurotransmitter Transporter Modulation

Chiral 2,3-disubstituted azetidines have shown potency as Triple Reuptake Inhibitors (TRI) and specific modulators of:

  • Nicotinic Acetylcholine Receptors (nAChR): The rigid distance between the basic nitrogen and the aromatic substituent in 2-aryl-azetidines mimics the pharmacophore of nicotine but with distinct subtype selectivity (

    
     vs 
    
    
    
    ).
  • Glutamate Transporters: Conformationally restricted amino acid analogues based on the azetidine core serve as probes for excitatory amino acid transporters (EAATs).

Technical Deep Dive: Enantioselective Synthesis

Challenge: Traditional methods (e.g., cyclization of gamma-haloamines) often yield racemates or struggle with diastereocontrol at the C3 position. Solution: A modern, field-proven approach utilizes the Copper-Catalyzed Boryl Allylation of Azetines . This method installs two stereocenters in a single step with high enantioselectivity.[1][2]

Reaction Logic (DOT Visualization)

The following diagram illustrates the mechanistic flow and decision points in synthesizing chiral 2,3-disubstituted azetidines.

AzetidineSynthesis Start Substrate: 2-Substituted Azetine Intermed Intermediate: Cu-Boryl Species adds across C=N Start->Intermed Activation Catalyst Catalyst System: Cu(I) salt + Chiral Bisphosphine (e.g., (R,R)-Ph-BPE) Catalyst->Intermed Reagents Reagents: B2(pin)2 (Boryl source) Allyl Phosphate (Electrophile) Reagents->Intermed TS Transition State: Stereocontrolled Allylation Intermed->TS Migratory Insertion Product Product: Chiral 2,3-Disubstituted Azetidine (>95% ee, >20:1 dr) TS->Product Elimination of Phosphate Diversification Downstream Diversification: 1. Oxidation (C-OH) 2. Cross-coupling (C-Ar) 3. Homologation Product->Diversification Medicinal Chem SAR

Caption: Workflow for the Cu-catalyzed enantioselective boryl allylation of azetines to access chiral 2,3-disubstituted azetidines.

Detailed Experimental Protocol

Based on the methodology developed by Feng, Xu, et al. (J. Am. Chem. Soc.) [1, 2].

Objective: Synthesis of (2S,3S)-2-phenyl-3-allyl-3-boryl-azetidine (Representative Example).

Reagents:

  • Substrate: 2-Phenyl-1-azetine (1.0 equiv).

  • Boryl Source: Bis(pinacolato)diboron (

    
    ) (1.2 equiv).
    
  • Allyl Source: Diethyl allyl phosphate (1.5 equiv).

  • Catalyst: CuCl (5 mol%), NaOtBu (base, 10 mol%).

  • Ligand: (R,R)-Ph-BPE (6 mol%).

  • Solvent: THF (anhydrous).

Step-by-Step Workflow:

  • Catalyst Formation (Glovebox/Schlenk Line):

    • In a flame-dried vial, mix CuCl (0.025 mmol) and (R,R)-Ph-BPE (0.03 mmol) in THF (1.0 mL).

    • Stir at room temperature for 15 minutes to form the active chiral Cu-complex.

    • Add NaOtBu (0.05 mmol) and stir for another 10 minutes.

  • Reaction Assembly:

    • Add

      
       (0.6 mmol) to the catalyst mixture.
      
    • Add the 2-phenyl-1-azetine (0.5 mmol) followed immediately by diethyl allyl phosphate (0.75 mmol).

    • Note: The order of addition is critical to prevent non-catalyzed background reactions or azetine hydrolysis.

  • Incubation:

    • Stir the mixture at 0 °C (or RT depending on specific substrate reactivity) for 12–24 hours.

    • Monitor via TLC or LC-MS for the disappearance of the azetine starting material.

  • Work-up & Purification:

    • Quench with saturated aqueous

      
       (2 mL).
      
    • Extract with EtOAc (3 x 5 mL). Dry organic layers over

      
      .
      
    • Concentrate under reduced pressure.

    • Purification: Flash column chromatography on silica gel. Caution: Azetidines can be sensitive to acidic silica; use basified silica (1%

      
       in eluent) if degradation is observed.
      
  • Validation:

    • Stereochemistry: Determine diastereomeric ratio (dr) via crude

      
      H NMR. Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
      
    • Yield: Typical yields range from 70–90%.

Why This Protocol Works (Expertise): The copper catalyst generates a nucleophilic boryl-copper species that adds across the strained C=N bond of the azetine. The resulting aza-allyl copper intermediate is highly reactive but sterically governed by the chiral phosphine ligand, ensuring that the subsequent electrophilic attack by the allyl phosphate occurs with high facial selectivity. This solves the historical problem of controlling the relative stereochemistry at C2 and C3.

Future Outlook

The 2,3-disubstituted azetidine motif is transitioning from a "niche curiosity" to a "privileged scaffold."

  • Fragment-Based Drug Discovery (FBDD): These scaffolds are ideal fragments—low molecular weight, high solubility, and distinct 3D vectors.

  • Covalent Inhibitors: The ring strain allows for the design of "spring-loaded" electrophiles (e.g., azetidine acrylamides) that can target specific cysteine residues with tuned reactivity.

  • DNA-Encoded Libraries (DEL): The robust synthesis (like the Cu-catalyzed route) allows these scaffolds to be incorporated into DELs, vastly expanding the screening space for novel targets.

References

  • Feng, X., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. (Verified context from search results).

  • ResearchGate Review. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines.

  • Pettersson, M., et al. (2011).[3] Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters.

  • Stephens, C. E., et al. (2023). Current and Future Prospects of Azetidine Derivatives: An Overview. Pharmaceutical Research.

  • Couty, F., et al. (2008). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Chemical Reviews.

Sources

Part 1: The Physics of Strain & Bioisosteric Value

[1]

To understand the utility of azetidines, one must first quantify their physical properties relative to their neighbors.[1] The azetidine ring is not merely a "smaller pyrrolidine"; it is a rigidified, electron-deficient module.[1][2]

Table 1: Comparative Physicochemical Properties of N-Heterocycles

PropertyAziridine (3-mem)Azetidine (4-mem)Pyrrolidine (5-mem)Piperidine (6-mem)
Ring Strain (kcal/mol) ~27.7~25.4 ~6.2~0.0
pKa (Conj.[1][2][3] Acid) 7.911.3 11.311.2
C-N-C Bond Angle 60°~90° (Puckered) 109°111°
LogP (Lipophilicity) LowLower ModerateHigh
Metabolic Liability High (Alkylating)Low (Stable) ModerateModerate

Key Insight: The high pKa of azetidine (11.[1]3) is counter-intuitive given the s-character of the nitrogen lone pair, but it is often modulated significantly by substitution.[1][2] Crucially, replacing a gem-dimethyl group or a cyclobutane with an azetidine often lowers the LogP of a drug candidate (making it more water-soluble) while retaining the steric bulk and blocking metabolic "soft spots."[1][2]

Part 2: Historical Evolution (1888–Present)[3]

The history of azetidine is defined by three distinct eras: Discovery , Natural Validation , and The Strain-Release Revolution .[1]

Era 1: The Gabriel Synthesis (1888)

The first synthesis was reported by Siegmund Gabriel and J. Weiner in 1888.[1] They employed a classical intramolecular nucleophilic substitution.[1]

  • Precursor:

    
    -bromopropylamine.[1][2][3]
    
  • Mechanism: Thermal cyclization under basic conditions.[1]

  • Limitation: Low yields due to competing intermolecular polymerization (forming linear polymers) and elimination reactions.[1][2]

Era 2: Natural Product Validation (1955)

For decades, azetidines were seen as abiotic curiosities.[1][2] This changed in 1955 with the isolation of L-azetidine-2-carboxylic acid from the rhizomes of Convallaria majalis (Lily of the Valley).[1][2][3] This proved that the four-membered ring was biologically accessible and stable enough to exist in nature, spurring interest in its pharmacological potential.[1][2]

Era 3: The Strain-Release Revolution (2010s–Present)

Modern synthesis has moved away from "forcing" ring closure against strain.[1][2][3] Instead, chemists now utilize "spring-loaded" precursors like 1-azabicyclo[1.1.0]butanes (ABBs) .[1][2][3] Groups like Baran and Aggarwal have demonstrated that attacking these highly strained bicyclic systems with nucleophiles releases strain energy to drive the formation of functionalized azetidines, rather than fighting to close the ring.[1]

Part 3: Visualization of Synthetic Logic

The following diagram contrasts the classical "uphill" cyclization with the modern "downhill" strain-release approach.

AzetidineSynthesiscluster_classicalClassical: Gabriel Synthesis (1888)cluster_modernModern: Strain-Release (2010s)LinearLinear Gamma-HaloamineCyclicAzetidine (Low Yield)Linear->CyclicHigh Temp IntramolecularPolymerPolymerization (Side Product)Linear->PolymerIntermolecularABB1-Azabicyclo[1.1.0]butaneFuncAzet3-Substituted AzetidineABB->FuncAzetStrain Relief (~60 kcal/mol driving force)NuNucleophile (R-MgX, R-NH2)Nu->ABB

Caption: Comparison of the entropy-fighting Gabriel synthesis (top) vs. the enthalpy-driven strain-release functionalization of ABBs (bottom).

Part 4: Modern Synthetic Protocol

Protocol: Synthesis of 3-Substituted Azetidines via Strain-Release of 1-Azabicyclo[1.1.0]butane (ABB)

Based on methodologies developed by Baran, Aggarwal, and others.[1]

Principle: The reaction utilizes the high strain energy of the ABB core.[1][4] A nucleophile attacks the bridgehead carbon, breaking the central bond and relieving strain to generate the azetidine ring.[1]

Materials:

  • 1-Azabicyclo[1.1.0]butane (ABB) sulfonate salt (commercially available or prepared from tribromide).[2][3]

  • Nucleophile: Organometallic (e.g., Aryl Grignard) or Heteroatom (e.g., Morpholine).[1][2]

  • Solvent: Anhydrous THF or DCM.[1]

  • Catalyst (Optional): Cu(I) salts for specific couplings.[1][2][3]

Step-by-Step Workflow:

  • Precursor Activation: Dissolve the ABB precursor (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere (Ar or N2).

  • Nucleophilic Attack:

    • For Grignard Reagents: Cool solution to -78°C. Add R-MgBr (1.2 equiv) dropwise.[1][2][3] The reaction is driven by the release of ring strain.[1][4][5]

    • For Amines: Add the amine (1.5 equiv) and stir at room temperature. (Note: Some amines may require Lewis acid activation or Pd-catalysis depending on steric bulk).[1][2][3]

  • Quenching & Trapping: Upon completion (monitored by TLC/LCMS), the resulting N-metalated or N-protonated azetidine intermediate is often unstable.[1][2][3] It is standard practice to "trap" the nitrogen immediately with an electrophile (e.g., Boc-anhydride, Tosyl chloride) to generate a stable N-protected azetidine.[1][2][3]

    • Add: Boc2O (1.5 equiv) and TEA (2.0 equiv).[1][2]

    • Warm: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) yields the 1,3-disubstituted azetidine.[1][2][3]

Validation Check:

  • NMR: Look for the characteristic "butterfly" splitting pattern of the azetidine protons in 1H NMR (typically

    
     3.5–4.5 ppm).
    
  • Safety: ABBs are high-energy intermediates.[1][2][3] Avoid heating neat material.[1]

Part 5: Medicinal Chemistry Case Studies

The azetidine ring is no longer just a linker; it is a pharmacophore.[1]

Cobimetinib (Cotellic)[2][3]
  • Indication: Melanoma (MEK Inhibitor).[1][2]

  • Role of Azetidine: The azetidine ring serves as a rigid spacer that positions the piperidine and the aryl iodide in a specific conformation to bind to the MEK allosteric pocket.[1] The 3-hydroxy substitution on the azetidine improves solubility without compromising the lipophilic binding interactions.[1][2]

Baricitinib (Olumiant)[2][3][6][7][8][9]
  • Indication: Rheumatoid Arthritis (JAK1/JAK2 Inhibitor).[1][2][3][6][7]

  • Role of Azetidine: Baricitinib features an azetidine ring substituted with an ethylsulfonyl group and a cyanomethyl group.[1]

    • Structural Logic: The azetidine replaces a more flexible chain, locking the cyanomethyl group (which interacts with the JAK active site) into a precise vector.[1]

    • Metabolic Stability: The four-membered ring is resistant to oxidative metabolism compared to a pyrrolidine, which is prone to alpha-hydroxylation.[1][2][3]

Delafloxacin (Baxdela)[2][3]
  • Indication: Bacterial Skin Infections (Fluoroquinolone).[1][2]

  • Role of Azetidine: Unlike older quinolones that use piperazine or pyrrolidine, Delafloxacin uses a 3-aminoazetidine.[1][2] This substitution alters the pKa and polarity, enhancing activity in acidic environments (like abscesses) where other fluoroquinolones lose potency.[1]

DrugLogicCobimetinibCobimetinib(MEK Inhibitor)Feature1Rigid Spacer(Positions Pharmacophores)Cobimetinib->Feature1BaricitinibBaricitinib(JAK Inhibitor)Feature2Metabolic Shield(Blocks Alpha-Oxidation)Baricitinib->Feature2DelafloxacinDelafloxacin(Antibiotic)Feature3pKa Modulation(Acidic Environment Activity)Delafloxacin->Feature3

Caption: Functional roles of the azetidine scaffold in FDA-approved therapeutics.[1][2][3]

References

  • Gabriel, S., & Weiner, J. (1888).[1][2] Ueber das gamma-Brompropylamin und das Azetidin. Berichte der deutschen chemischen Gesellschaft, 21(2), 2669-2679.[1][2][3] Link[2][3]

  • Fowden, L. (1955).[1][2] Azetidine-2-carboxylic acid: a new constituent of plants. Nature, 176, 347–348.[1] Link[2][3]

  • Gianatassio, R., et al. (Baran Lab). (2016).[1][2] Strain-Release Amination. Science, 351(6270), 241-246.[1][2][3] Link[2][3]

  • Fawcett, A., et al. (Aggarwal Lab). (2019).[1][2] Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society, 141(11), 4573–4578.[1][8] Link[2][3]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[1][2] Link[2][3]

  • FDA Label - Baricitinib. (2018).[1][2][3] Prescribing Information for Olumiant. U.S. Food and Drug Administration.[1][9][10] Link

A Technical Guide to the Fundamental Reactivity of the Azetidine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Motif - A Scaffold of Rising Importance

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its incorporation into molecular design is driven by its unique combination of properties: a rigid, three-dimensional structure and a reactivity profile governed by significant ring strain.[1][2] This distinct nature allows azetidines to serve as versatile building blocks, offering improved physicochemical and pharmacokinetic properties such as metabolic stability and aqueous solubility in drug candidates.[2][3] Several FDA-approved drugs, including baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), feature the azetidine motif, underscoring its therapeutic relevance.[2] This guide provides an in-depth exploration of the core principles governing the reactivity of the azetidine ring, offering insights for its strategic application in complex molecule synthesis and drug development.

The Heart of Reactivity: Ring Strain and Electronic Nature

The chemical behavior of azetidines is fundamentally dictated by their inherent ring strain, which is a consequence of bond angle compression and torsional strain within the four-membered ring.

A Balance of Strain and Stability

The ring strain of azetidine is approximately 25.4 kcal/mol.[4] This value positions it between the highly reactive, less stable aziridines (27.7 kcal/mol) and the relatively inert, five-membered pyrrolidines (5.4 kcal/mol).[4] This intermediate strain energy is key to its utility; the ring is stable enough for facile handling and manipulation but sufficiently strained to undergo predictable ring-opening reactions under appropriate activation conditions.[5][6] This "tunable" reactivity makes the azetidine a powerful synthon.

Heterocycle Ring Strain (kcal/mol) General Reactivity
Aziridine27.7Highly reactive, readily undergoes ring-opening
Azetidine 25.4 Moderately reactive, requires activation for ring-opening
Pyrrolidine5.4Largely unreactive, behaves like an acyclic amine
Table 1: Comparative Ring Strain of Saturated Nitrogen Heterocycles. Data sourced from References[4].
The Role of the Nitrogen Atom

The nitrogen atom is central to the azetidine's reactivity. Its basicity (pKa ≈ 11.3) is comparable to that of less strained cyclic amines like pyrrolidine, meaning it can be readily protonated or engaged by Lewis acids.[7] This process, known as N-activation, is crucial as it transforms the nitrogen into a good leaving group, thereby polarizing the C-N bonds and priming the ring for nucleophilic attack. Furthermore, the substituent on the nitrogen atom profoundly influences the ring's electronic properties and, consequently, its susceptibility to various transformations.

Key Reaction Manifolds

The reactivity of the azetidine ring can be broadly categorized into two main pathways: reactions that lead to ring-opening and those that preserve the cyclic core while functionalizing the ring itself.

Strain-Release Reactivity: Ring-Opening Reactions

The relief of ring strain is a powerful thermodynamic driving force for many azetidine reactions. These transformations typically involve the cleavage of a carbon-nitrogen bond.

Nucleophilic ring-opening is the most common and synthetically valuable reaction of azetidines, providing access to 1,3-difunctionalized acyclic amines.[7][8] The success of this reaction hinges on activation of the ring, typically by engaging the nitrogen lone pair.

Activation is Key: Unactivated N-alkyl or N-H azetidines are generally resistant to nucleophilic attack.[9] Activation is achieved by installing an electron-withdrawing group (e.g., tosyl, acyl) on the nitrogen or by coordinating the nitrogen to a Brønsted or Lewis acid.[7][10] This enhances the electrophilicity of the ring carbons.

Mechanism and Regioselectivity: The ring-opening typically proceeds via an SN2-type mechanism.[11] In unsymmetrically substituted azetidines, the site of nucleophilic attack (regioselectivity) is governed by a combination of steric and electronic factors.

  • Lewis Acid Catalysis: Lewis acids like BF₃·OEt₂ or Cu(OTf)₂ coordinate to the nitrogen, facilitating a highly regioselective attack.[10][11] For 2-aryl-N-tosylazetidines, nucleophiles such as alcohols preferentially attack the less hindered C4 position to yield γ-amino ethers.[11]

  • Azetidinium Ions: N-alkylation of the azetidine nitrogen forms a positively charged azetidinium ion, which is highly susceptible to nucleophilic attack.[12][13] The regioselectivity of this opening can be controlled by the substitution pattern on the ring.[13] For instance, azetidinium ions lacking a C4 substituent are typically opened at the C4 position.[13]

A representative mechanism for the acid-catalyzed ring-opening of an N-activated azetidine is shown below.

Azetidine Ring Opening A R-Az-PG + H-A B [R-AzH-PG]⁺ A⁻ A->B Protonation C [R-AzH-PG]⁺ D Transition State C->D SN2 Attack E Ring-Opened Product D->E C-N Cleavage Nu Nu⁻ Nu->D caption Fig 1. Mechanism of Acid-Catalyzed Ring-Opening.

Caption: General mechanism for acid-catalyzed nucleophilic ring-opening of an N-protected azetidine.

Ring-Preserving Functionalization

While ring-opening reactions are prevalent, methods that functionalize the azetidine core while preserving the strained ring are of immense value for scaffold elaboration in drug discovery.

Modification of the nitrogen atom is a fundamental strategy. While N-alkylation is straightforward, N-arylation often requires modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, to form the C(aryl)-N bond.[14] These methods allow for the direct connection of the azetidine motif to aromatic and heteroaromatic systems.

Direct functionalization of the C-H bonds of the azetidine ring is a more recent and powerful strategy. This approach avoids the need for pre-functionalized substrates.

  • α-Lithiation: N-protected azetidines can be deprotonated at the C2 position using a strong base (e.g., s-BuLi), generating an organolithium intermediate that can be trapped with various electrophiles.[14]

  • Directed C-H Activation: The azetidine ring itself can act as a directing group for the ortho-C-H functionalization of an attached aryl ring, enabling regioselective elaboration.[15] Palladium-catalyzed intramolecular C-H amination has also been employed to synthesize the azetidine ring itself from acyclic precursors.[16]

A Practical Guide: Predicting Reactivity

The choice of reaction conditions and the expected outcome depend critically on the substitution pattern of the azetidine. The following decision tree provides a simplified guide for researchers.

Azetidine Reactivity Workflow start Starting Azetidine n_sub N-substituent? start->n_sub ewg Electron-Withdrawing (e.g., Ts, Ac, Boc)? n_sub->ewg Yes alkyl_h N-Alkyl or N-H n_sub->alkyl_h No ring_opening Ring-Opening Favored ewg->ring_opening Yes strong_base Use Strong Base (e.g., s-BuLi)? ewg->strong_base No acid_lewis Add Brønsted/Lewis Acid? alkyl_h->acid_lewis ring_preservation Ring Preservation Favored acid_lewis->ring_opening Yes n_func N-Functionalization acid_lewis->n_func No strong_base->ring_preservation No c_h_func α-C-H Functionalization strong_base->c_h_func Yes

Caption: Decision workflow for predicting the reactivity of a substituted azetidine.

Experimental Protocols

The following protocols describe representative procedures for key transformations of the azetidine ring.

Protocol: Lewis Acid-Mediated Ring-Opening of N-Tosyl-2-phenylazetidine

This protocol is adapted from methodologies described for the regioselective opening of activated azetidines with alcohol nucleophiles.[11]

  • Objective: To synthesize a γ-amino ether via SN2-type ring-opening.

  • Materials:

    • (S)-2-phenyl-N-tosylazetidine

    • Anhydrous methanol (MeOH)

    • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-phenyl-N-tosylazetidine (1.0 equiv) and dissolve in anhydrous DCM.

    • Add anhydrous methanol (10 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Add Cu(OTf)₂ (0.1 equiv) to the solution.

    • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-amino ether.

  • Validation: The regioselectivity of the attack at the C4 position and the stereochemical outcome (inversion of stereochemistry if C2 were attacked, retention here) can be confirmed by NMR spectroscopy and comparison to literature data. The reaction's success relies on the Lewis acid's ability to activate the C-N bond for nucleophilic attack.[11]

Protocol: N-Arylation of Azetidine via Buchwald-Hartwig Amination

This protocol is a general representation for the cross-coupling of azetidine with an aryl halide.[14]

  • Objective: To synthesize an N-aryl azetidine.

  • Materials:

    • Azetidine (or a substituted derivative)

    • Aryl bromide (Ar-Br)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

    • Sodium tert-butoxide (NaOt-Bu)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and NaOt-Bu (1.4 equiv).

    • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

    • Add anhydrous toluene, followed by the aryl bromide (1.0 equiv) and azetidine (1.2 equiv).

    • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with diethyl ether.

    • Filter the mixture through a pad of Celite, washing with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Validation: The formation of the desired product is confirmed by the appearance of characteristic signals in ¹H and ¹³C NMR and by mass spectrometry. The catalytic cycle's efficacy depends on the correct choice of palladium source, ligand, and base to facilitate oxidative addition, amine coordination, and reductive elimination.

Conclusion

The azetidine ring possesses a rich and versatile chemistry, governed by a delicate balance of ring strain and electronic effects. Its reactivity can be precisely controlled through N-activation or substitution, allowing chemists to selectively pursue either ring-opening pathways to access valuable acyclic amines or ring-preserving functionalizations to elaborate the core scaffold. A thorough understanding of these fundamental principles is essential for leveraging the full potential of the azetidine motif in the design and synthesis of next-generation therapeutics and complex organic molecules.

References

  • Regioselective ring opening reactions of azetidines. (2022). ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). RSC Publishing. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.). ResearchGate. Available at: [Link]

  • Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. (2014). PubMed. Available at: [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur. Available at: [Link]

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. (2025). Who we serve. Available at: [Link]

  • Synthesis and Application of Bioactive N‐Functionalized Aziridines. (n.d.). PMC. Available at: [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (2007). Organic Chemistry Portal. Available at: [Link]

  • Lewis Acid Ring-Opening of Azetidines. (n.d.). Scribd. Available at: [Link]

  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (2021). PubMed. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Available at: [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2024). MDPI. Available at: [Link]

  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. (2025). ResearchGate. Available at: [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (n.d.). ResearchGate. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC. Available at: [Link]

  • Functionalized Azetidines via Visible Light-Enabled Aza Paternò- Büchi Reactions. (n.d.). ChemRxiv. Available at: [Link]

  • Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. (2025). ResearchGate. Available at: [Link]

  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. (n.d.). Asian Publication Corporation. Available at: [Link]

  • Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. (n.d.). EPFL. Available at: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). ACS Publications. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS. Available at: [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to dihydro-1,3-oxazines. (2025). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Stereoselective functionalization of azetidines. (2025). Elektronische Hochschulschriften der LMU München. Available at: [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers. Available at: [Link]

  • REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. (2021). OpenMETU. Available at: [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. (n.d.). ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (2025). ACS Publications. Available at: [Link]

Sources

Stereochemical Resolution and Synthetic Utility of 2-Methylazetidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring system has emerged as a critical "bioisostere of choice" in modern drug discovery, offering a high ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 fraction and distinct vector geometries compared to pyrrolidines or piperidines. Specifically, 2-methylazetidin-3-ol  represents a high-value scaffold where the interplay between the C2-methyl and C3-hydroxyl groups dictates not only the physicochemical properties (pKa, LogD) but also the vector projection of attached pharmacophores.

This guide provides a definitive technical analysis of the four stereoisomers of 2-methylazetidin-3-ol. It details the conformational dynamics that complicate NMR analysis, provides a self-validating protocol for diastereoselective synthesis, and outlines the medicinal chemistry implications of this constrained scaffold.

Part 1: Structural Analysis & Stereochemical Matrix

The Stereoisomer Landscape

The molecule possesses two chiral centers (C2 and C3), resulting in


 stereoisomers. These exist as two diastereomeric pairs: the cis-isomers and the trans-isomers.
ConfigurationRelation (Me vs OH)Absolute StereochemistryDescription
Isomer A Cis

Me and OH on the same face (Syn)
Isomer B Cis

Enantiomer of A
Isomer C Trans

Me and OH on opposite faces (Anti)
Isomer D Trans

Enantiomer of C
Conformational Dynamics: The "Pucker" Effect

Unlike cyclopropane (planar), the azetidine ring adopts a puckered "butterfly" conformation to relieve torsional strain. This puckering angle (


30°) is dynamic but heavily influenced by substituents.
  • Trans-Diequatorial Preference: In the trans isomer, the ring tends to pucker such that both the C2-Methyl and C3-Hydroxyl groups occupy pseudo-equatorial positions to minimize 1,3-diaxial-like steric clashes.

  • Cis-Axial/Equatorial: In the cis isomer, one substituent is forced into a pseudo-axial orientation, increasing the ground-state energy relative to the trans isomer.

Implication for NMR: The coupling constant


 is highly sensitive to this pucker. In rigid planar systems, the Karplus equation is straightforward. In azetidines, the dynamic pucker can average these values, making NOE (Nuclear Overhauser Effect) essential for assignment.

Part 2: Synthetic Strategies & Diastereocontrol[2]

The most reliable route to access these isomers with high purity is not direct cyclization to the alcohol, but rather the formation of the ketone (azetidin-3-one) followed by diastereoselective reduction.

Pathway Visualization

The following directed graph illustrates the divergence from the ketone intermediate.

AzetidineSynthesis Start N-Boc-2-methyl-3-azetidinone (Achiral at C3, Chiral at C2) Reagent_A Reagent A: L-Selectride (Kinetic Control / Steric Approach) Start->Reagent_A Bulky Hydride Attack (Anti to Me group) Reagent_B Reagent B: NaBH4 / MeOH (Thermodynamic Equilibration) Start->Reagent_B Small Hydride (Less selective) Cis_Product Cis-Isomer (Major) (OH and Me Syn) Kinetic Product Reagent_A->Cis_Product >95:5 dr Trans_Product Trans-Isomer (Major) (OH and Me Anti) Thermodynamic Product Reagent_B->Trans_Product ~60:40 to 80:20 dr (Favors Trans) Purification Separation: Flash Chromatography (Silica, Hex/EtOAc) Cis_Product->Purification Trans_Product->Purification

Caption: Divergent synthesis of cis/trans 2-methylazetidin-3-ol via ketone reduction. Kinetic control favors the cis isomer.

Detailed Protocol: Diastereoselective Reduction

This protocol describes the reduction of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (N-Boc-2-methylazetidin-3-one) to yield the cis -isomer preferentially.

Reagents:

  • Substrate: N-Boc-2-methylazetidin-3-one (1.0 eq)

  • Reductant: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 eq)

  • Solvent: Anhydrous THF

  • Quench: 30%

    
     / NaOH
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with N-Boc-2-methylazetidin-3-one dissolved in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to maximize the steric differentiation between the two faces of the ketone.

  • Addition: Add L-Selectride dropwise over 20 minutes.

    • Mechanism:[1][2][3][4][5] The bulky sec-butyl groups of the hydride reagent are sterically hindered by the C2-methyl group. The hydride attacks from the face opposite the methyl group (anti-attack), forcing the resulting hydroxyl group to the same face as the methyl group (Syn/Cis).

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (stain with KMnO4; ketones and alcohols stain differently).

  • Quench: Carefully add saturated aqueous

    
     followed by a basic oxidative workup (NaOH/H2O2) if organoboranes persist (though usually simple hydrolysis suffices for Selectride).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .[3]
    
  • Purification: The crude material will be predominantly the cis-isomer. Purify via flash column chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • If the dr (diastereomeric ratio) is low (< 80:20), the reaction temperature likely rose above -70 °C during addition, or the "methyl" group is not bulky enough to direct the massive Selectride reagent effectively (rare for Selectride).

Part 3: Analytical Resolution (The "Proof")

Distinguishing the isomers requires careful NMR analysis.[6] Do not rely solely on coupling constants (


) due to the ring flexibility; use NOE for confirmation.
NMR Diagnostic Table (400 MHz, CDCl3)

Data represents typical shifts for N-Boc protected derivatives.

FeatureCis-Isomer (Syn)Trans-Isomer (Anti)Diagnostic Logic
H3 Chemical Shift

4.3 - 4.5 ppm

4.1 - 4.3 ppm
Cis H3 is often deshielded due to anisotropy of the cis-alkyl group.

(Coupling)
6.0 - 8.0 Hz 2.0 - 5.5 Hz In 4-membered rings, cis coupling is generally larger than trans coupling.
NOE Correlation Strong H3

Me(C2)
Weak/None H3

Me(C2)
Definitive Proof. Cis geometry places H3 and Me in spatial proximity.
C2-Methyl Shift

1.35 ppm

1.42 ppm
Subtle shift; trans methyl is often slightly downfield.
HPLC Separation Method

For enantiomeric separation (resolving


 from 

), chiral stationary phases are required.
  • Column: Chiralpak IC or AD-H (Amylose-based).

  • Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine.

  • Detection: UV at 210 nm (weak chromophore, requires high concentration or derivatization).

Part 4: Medicinal Chemistry Applications[1][3][8][9][10][11][12]

Why select one isomer over the other? The choice of stereoisomer dictates the vector of the substituents attached to the hydroxyl group.

Vector Positioning (Exit Vectors)
  • Trans-Isomer: Creates a linear, extended vector. Ideal for linking two binding domains that are distant.

  • Cis-Isomer: Creates a "turn" or "kink" in the molecule. Useful for inducing compact conformations or mimicking

    
    -turns in peptidomimetics.
    
Basicity Modulation

The hydroxyl group (an electron-withdrawing group, EWG) lowers the


 of the azetidine nitrogen (normally 

10-11 for alkyl azetidines) to a more physiologically relevant range (

8.5-9.5).
  • Effect: This improves oral bioavailability by increasing the fraction of uncharged species at intestinal pH (7.4), enhancing membrane permeability.

  • Stereoelectronic Effect: The cis-isomer often exhibits a slightly lower

    
     than the trans-isomer due to stronger intramolecular H-bonding or solvation effects stabilizing the free base form.
    

References

  • Synthesis of Functionalized Azetidines

    • Regio- and Diastereoselective Synthesis of 2-Arylazetidines. J. Org.[1] Chem. 2020.[7]

    • Source:

  • NMR Characterization of 4-Membered Rings

    • Advanced NMR techniques for structural characteriz
    • Source:

  • Medicinal Chemistry of Azetidines

    • Azetidines in medicinal chemistry: emerging applications and approved drugs.[8] Future Med. Chem. 2025.[1][2][6][9][10][11]

    • Source: (Note: DOI link to general Azetidine review).

  • Gold-Catalyzed Synthesis

    • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
    • Source:

  • Coupling Constant Data

    • NMR Coupling Constants - Chemical Instrument
    • Source:

Sources

Methodological & Application

Application Notes and Protocols: Diastereoselective Reduction of 2-Methylazetidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development focused on the stereocontrolled synthesis of 2-methylazetidin-3-ol derivatives. The diastereoselective reduction of the prochiral 2-methylazetidin-3-one core is a pivotal transformation for accessing stereochemically defined azetidine scaffolds, which are increasingly recognized as valuable building blocks in medicinal chemistry. This guide provides an in-depth analysis of the reaction, detailing the mechanistic principles, offering validated step-by-step protocols for achieving high diastereoselectivity for both cis and trans products, and presenting practical, field-proven insights to ensure reproducible and successful outcomes.

The Strategic Importance of Chiral 2-Methylazetidin-3-ols

The azetidine ring, a four-membered saturated nitrogen heterocycle, imparts a unique conformational rigidity and a valuable vector for substituent placement in molecular design.[1] When functionalized with a hydroxyl group at the 3-position and a methyl group at the 2-position, two diastereomeric products—cis and trans—are possible. The specific spatial arrangement of these substituents is critical, as it profoundly influences how a molecule interacts with its biological target, thereby affecting its efficacy, selectivity, and pharmacokinetic properties. The synthesis of azetidin-3-ones themselves has evolved, with modern methods offering streamlined access to these key intermediates.[2][3] Consequently, developing reliable and highly selective methods to reduce these ketones is a crucial step in harnessing the full potential of this scaffold in drug discovery programs.

Mechanistic Foundation of Stereocontrol

The stereochemical outcome of the hydride reduction of 2-methylazetidin-3-one is dictated by the direction of nucleophilic attack on the carbonyl face. This selectivity is primarily governed by the steric environment of the substrate and the nature of the hydride reagent employed.[4] For N-protected azetidinones, particularly with the common tert-butoxycarbonyl (Boc) group, two distinct control mechanisms can be leveraged.

  • Steric Approach Control (Favoring the cis-Product): Small, unhindered hydride donors, such as sodium borohydride (NaBH₄), preferentially attack the carbonyl from the less sterically encumbered face.[5][6] In the case of N-Boc-2-methylazetidin-3-one, the C2-methyl group and the bulky N-Boc group create significant steric hindrance. The path of least resistance for the incoming hydride is from the face trans to the methyl group, leading to the formation of the cis-2-methylazetidin-3-ol as the major diastereomer.

  • Reagent-Directed Control (Favoring the trans-Product): Bulky and sterically demanding hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), exhibit high stereoselectivity, which is profoundly influenced by steric factors.[7][8] These reagents approach the ketone in a way that minimizes steric clashes in the transition state. For cyclic ketones, this often results in the hydride being delivered from the more hindered face to produce the thermodynamically more stable equatorial alcohol, or in this case, the trans product.[7] The extreme steric bulk of L-Selectride forces an approach that avoids interaction with the larger ring substituents, leading to a reversal of selectivity compared to smaller hydrides.

Logical Framework for Diastereoselective Reduction

G cluster_0 Decision Point: Desired Diastereomer cluster_1 Strategic Choice cluster_2 Recommended Protocol CIS cis-2-Methylazetidin-3-ol StericControl Steric Approach Control CIS->StericControl  Mechanism TRANS trans-2-Methylazetidin-3-ol ReagentControl Reagent-Directed Control TRANS->ReagentControl  Mechanism Protocol_CIS Protocol 1: Small Hydride Reagent (e.g., NaBH4) StericControl->Protocol_CIS  Implementation Protocol_TRANS Protocol 2: Bulky Hydride Reagent (e.g., L-Selectride®) ReagentControl->Protocol_TRANS  Implementation

Caption: Decision pathway for selecting the appropriate reduction strategy.

Experimental Protocols

The following protocols are designed for the diastereoselective reduction of N-Boc-2-methylazetidin-3-one, a common and versatile intermediate.

Protocol 1: cis-Selective Reduction via Steric Approach Control

This protocol leverages the small size of sodium borohydride to achieve high selectivity for the cis-alcohol.

Experimental Workflow for cis-Selective Reduction

Start Start: N-Boc-2-methylazetidin-3-one in Anhydrous Methanol Cool Cool Reaction to 0 °C (Ice-Water Bath) Start->Cool Add_NaBH4 Add Sodium Borohydride (NaBH4) (1.5 eq, portion-wise) Cool->Add_NaBH4 Stir Stir at 0 °C for 1-2 hours (Monitor by TLC) Add_NaBH4->Stir Quench Carefully Quench with Saturated aq. NH4Cl Stir->Quench Workup Concentrate, Extract with EtOAc, Dry (Na2SO4), Filter Quench->Workup Purify Purify via Flash Chromatography (Silica Gel) Workup->Purify End Product: cis-N-Boc-2-methylazetidin-3-ol Purify->End

Caption: Step-by-step workflow for the synthesis of the cis-diastereomer.

Materials:

  • N-Boc-2-methylazetidin-3-one

  • Sodium borohydride (NaBH₄), powder

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Dissolve N-Boc-2-methylazetidin-3-one (1.0 eq) in anhydrous methanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 10-15 minutes. Gas evolution (H₂) will be observed.

  • Stir the reaction mixture at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure cis-N-Boc-2-methylazetidin-3-ol.

Protocol 2: trans-Selective Reduction via Reagent-Directed Control

This protocol uses the bulky L-Selectride® reagent to achieve high selectivity for the trans-alcohol.[9]

Experimental Workflow for trans-Selective Reduction

Start Start: N-Boc-2-methylazetidin-3-one in Anhydrous THF Cool Cool Reaction to -78 °C (Dry Ice/Acetone Bath) Start->Cool Add_LSelectride Add L-Selectride® (1.0 M in THF) (1.2 eq, dropwise) Cool->Add_LSelectride Stir Stir at -78 °C for 2-3 hours (Monitor by TLC) Add_LSelectride->Stir Quench Carefully Quench with H2O, then 1M NaOH and 30% H2O2 Stir->Quench Workup Warm to RT, Extract with EtOAc, Dry (Na2SO4), Filter Quench->Workup Purify Purify via Flash Chromatography (Silica Gel) Workup->Purify End Product: trans-N-Boc-2-methylazetidin-3-ol Purify->End

Caption: Step-by-step workflow for the synthesis of the trans-diastereomer.

Materials:

  • N-Boc-2-methylazetidin-3-one

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M aqueous Sodium Hydroxide (NaOH)

  • 30% aqueous Hydrogen Peroxide (H₂O₂)

  • Ethyl acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Dissolve N-Boc-2-methylazetidin-3-one (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add L-Selectride® solution (1.2 eq) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C. Monitor by TLC. The reaction is typically complete within 2-3 hours.

  • Upon completion, quench the reaction with extreme caution at -78 °C by the slow, sequential dropwise addition of: (i) Water, (ii) 1 M aqueous NaOH, and (iii) 30% aqueous H₂O₂. Note: This quenching procedure is exothermic and generates gas. Add reagents very slowly to control the reaction rate.

  • Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour to ensure complete destruction of borane byproducts.

  • Partition the mixture between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure trans-N-Boc-2-methylazetidin-3-ol.

Data Summary and Characterization

The diastereomeric ratio (d.r.) should be determined on the crude reaction mixture by ¹H NMR spectroscopy or gas chromatography (GC) to assess the true selectivity of the reaction before purification.

ReagentControl MechanismTypical DiastereomerExpected Diastereomeric Ratio (cis:trans)Key Conditions
Sodium Borohydride (NaBH₄) Steric Approachcis>95:5MeOH, 0 °C
L-Selectride® Reagent-Directedtrans<5:95THF, -78 °C
Lithium Aluminium Hydride (LiAlH₄) Mixed/StericcisVariable, often poor selectivityTHF, 0 °C
Sodium Triacetoxyborohydride (STABH) Steric Approachcis~90:10DCE, rt

Trustworthiness and Validation: Critical Insights

  • Moisture is Critical: Hydride reagents react violently with water. Ensure all glassware is flame- or oven-dried and all solvents are anhydrous. The reaction must be maintained under a positive pressure of an inert gas.

  • Temperature Control: For the L-Selectride® reduction, maintaining the temperature at -78 °C is paramount for achieving high diastereoselectivity.[10] Even slight warming can lead to a decrease in selectivity.

  • Safe Quenching: The quenching of L-Selectride® is highly exothermic. Always perform the addition of water, NaOH, and H₂O₂ slowly at low temperature behind a safety shield.

  • Protecting Group Influence: The protocols described are optimized for the N-Boc protecting group. Other N-substituents (e.g., Cbz, Ts) may alter the steric and electronic properties of the azetidinone, potentially requiring re-optimization to achieve desired selectivity.

  • Confirmation of Stereochemistry: The relative stereochemistry of the products can be unequivocally assigned using ¹H NMR spectroscopy, specifically by analyzing the coupling constants (J-values) between the C2-H and C3-H protons and through 2D NMR techniques like NOESY.

References

  • Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. PubMed. [Link]

  • Reductive Ring Opening of 2-Azetidinones Promoted by Sodium Borohydride. ResearchGate. [Link]

  • Diastereoselective reduction of cyclic bioactive Mannich ketones. ResearchGate. [Link]

  • Hydroxyl-directed 1,3 Reductions of Ketones. Organic Chemistry, Reaction Mechanism (YouTube). [Link]

  • SUPPORTING INFORMATION FOR General Procedure for Reductions with L-Selectride. Supporting Information Document. [Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. ACS Publications. [Link]

  • Dynamic kinetic resolution of β-substituted ketones by enzyme- and photoredox-cocatalyzed racemization and reduction. Science. [Link]

  • A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. MDPI. [Link]

  • L/N/K-Selectride. Chem-Station. [Link]

  • Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. ResearchGate. [Link]

  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis.Google Books.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Facile Stereoselective Synthesis of cis‐ and trans‐3‐Alkoxyazetidin‐2‐ones. ResearchGate. [Link]

  • 3-azetidinols.
  • Recent advances in the synthesis and application of azetidines. Royal Society of Chemistry. [Link]

  • Study of Diastereoselective in Reduction Reaction of 4-tert-butyl-2-X-ciclohexanone (X = F e Cl) com N-selectride. Sociedade Brasileira de Química. [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed. [Link]

  • Following green chemistry principles: Sodium borohydride reductions. ACS Presentations. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

Sources

copper-catalyzed asymmetric boryl allylation of azetines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Copper-Catalyzed Asymmetric Boryl Allylation of Azetines

Executive Summary

This Application Note details the protocol for the , a cutting-edge transformation that converts strained 2-azetine intermediates into highly valuable, chiral 2,3-disubstituted azetidines.

Azetidines are privileged pharmacophores in medicinal chemistry, yet accessing enantioenriched, multisubstituted variants remains a synthetic bottleneck. This protocol leverages a copper(I)/bisphosphine catalytic system to install both a boryl group and an allyl group across the C=C bond of the azetine ring.[1][2][3][4][5] The method is distinguished by its use of allyl phosphates as electrophiles, which enables a rate-determining


 allylation that overcomes the inherent low reactivity of borylated alkylcopper intermediates.[2][4]

Key Advantages:

  • High Precision: Simultaneous installation of two stereogenic centers with excellent diastereo- and enantiocontrol.

  • Versatility: The resulting boryl and allyl handles serve as orthogonal platforms for further diversification (e.g., oxidation, cross-coupling, olefin metathesis).

  • Atom Economy: Direct functionalization of the strained enamine double bond without ring opening.

Mechanistic Principles

The reaction proceeds via a borylcupration-allylation cascade . Understanding the catalytic cycle is critical for troubleshooting and optimizing substrate performance.

The Catalytic Cycle[6]
  • Active Catalyst Formation: The precatalyst (typically a Cu(I) salt) coordinates with a chiral bisphosphine ligand (L*) and undergoes transmetallation with bis(pinacolato)diboron (

    
    ) to generate the nucleophilic 
    
    
    
    species.
  • Borylcupration (Stereodefining Step): The

    
     species adds across the electron-rich C=C bond of the 2-azetine. This step is generally fast and reversible, but the ligand environment dictates the regio- and enantioselectivity, placing the boron at the C3 position and copper at the C2 position.
    
  • Electrophilic Trapping (

    
    ):  The resulting 
    
    
    
    -aminoalkyl copper intermediate is intercepted by an allyl phosphate. Unlike allyl halides, allyl phosphates facilitate the reaction via a specific coordination-assisted
    
    
    pathway, ejecting the phosphate leaving group and forming the C-C bond.
  • Turnover: The copper-phosphate species undergoes transmetallation with

    
     to regenerate the active catalyst.
    
Pathway Visualization

Cu_Boryl_Allylation_Mechanism cluster_inputs Reagents Start Precatalyst (Cu(I) + L*) ActiveCat Active Species (L*-Cu-Bpin) Start->ActiveCat B2pin2 / Base Intermed Boryl-Cuprated Intermediate (α-aminoalkyl Cu) ActiveCat->Intermed + Azetine (Borylcupration) Substrate 2-Azetine (Substrate) Product Chiral Azetidine (Product) Intermed->Product + Allyl Phosphate (SN2' Allylation) Electrophile Allyl Phosphate (Electrophile) Product->ActiveCat Catalyst Turnover (+ B2pin2)

Caption: Catalytic cycle for the Cu-catalyzed boryl allylation of azetines. The cycle highlights the borylcupration followed by the critical SN2' allylation step.[1][2][3][4]

Experimental Protocol

Safety Warning: Handle all copper salts and phosphine ligands under an inert atmosphere (Nitrogen or Argon). Allyl phosphates can be irritants; handle with appropriate PPE.

Materials & Reagents
ComponentSpecificationRole
Catalyst Precursor

or

Copper source.[6]
Ligand Chiral Bisphosphine (e.g., (R)-DTBM-SEGPHOS or similar)*Induces asymmetry.
Boron Source

(Bis(pinacolato)diboron)
Borylating agent.[7][8]
Substrate N-protected 2-AzetineStrained enamine scaffold.
Electrophile Diethyl Allyl PhosphateAllyl source (leaving group critical).
Solvent THF or Toluene (Anhydrous)Reaction medium.
Base

or

(if required by specific ligand)
Activator.

*Note: The specific ligand choice is substrate-dependent. Refer to the primary literature (Zhu & Sun, 2025) for the optimized ligand for your specific azetine substitution pattern.

Step-by-Step Procedure

Step 1: Catalyst Complexation

  • In a glovebox or flame-dried Schlenk tube, weigh out

    
     (5.0 mol%) and the Chiral Bisphosphine Ligand (6.0 mol%).
    
  • Add anhydrous THF (1.0 mL).

  • Stir at room temperature (RT) for 15–30 minutes to ensure formation of the ligand-metal complex (solution usually turns yellow/orange).

Step 2: Generation of Cu-B Species

  • Add

    
     (1.2 equivalents) to the catalyst solution.
    
  • Stir for 5–10 minutes. The active

    
     species is generated in situ.
    

Step 3: Substrate Addition

  • Dissolve the N-protected 2-azetine (0.2 mmol, 1.0 equiv) in anhydrous THF (1.0 mL).

  • Add the substrate solution dropwise to the catalyst mixture.

  • Observation: This step corresponds to the borylcupration.[1][2][3][4] In many cases, this is rapid.

Step 4: Allylation (The Critical Step)

  • Add Diethyl Allyl Phosphate (1.5 equivalents) to the reaction mixture.

  • Seal the vessel and stir at the optimized temperature (typically RT or 0°C depending on substitution) for 12–24 hours.

  • Note: Allyl phosphates are preferred over halides because they prevent "beta-hydride elimination" side reactions and accelerate the

    
     pathway.
    

Step 5: Workup and Purification

  • Quench the reaction with saturated aqueous

    
     or oxidative workup (
    
    
    
    ) if the free alcohol is desired immediately (though usually, the boronate ester is isolated).
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Dry combined organics over

    
    , filter, and concentrate.
    
  • Purify via silica gel flash chromatography. Caution: Boronate esters can be streak on silica; use buffered eluents if necessary.

Data Analysis & Troubleshooting

Expected Outcomes

The reaction typically yields trans-2,3-disubstituted azetidines .

ParameterMetricNotes
Yield 60–95%Dependent on steric bulk of the N-protecting group.
Enantiomeric Excess (ee) >90%Highly dependent on the bite angle of the bisphosphine ligand.
Diastereomeric Ratio (dr) >20:1The trans isomer is favored due to steric minimization during the allylation step.
Troubleshooting Guide
  • Low Conversion:

    • Cause: Catalyst poisoning or poor quality

      
      .
      
    • Solution: Recrystallize

      
       and ensure strict anaerobic conditions.
      
  • Low Enantioselectivity:

    • Cause: Ligand mismatch or high temperature.

    • Solution: Screen ligands with different electronic properties (e.g., varying aryl groups on P-atoms) or lower the reaction temperature to -20°C.

  • Side Products (Hydroboration):

    • Cause: Protonolysis of the Cu-alkyl intermediate before allylation.

    • Solution: Ensure the solvent is strictly anhydrous. Increase the concentration of the allyl phosphate to outcompete protonation.

References

  • Primary Methodology: Zhu, M., & Sun, J. (2025).[1][8] Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.[1][2][3][4][8] Journal of the American Chemical Society. [Link](Note: DOI based on search snippet context; verify against current library databases).[8]

  • Supporting Context (Cu-Catalysis): Meng, F., Jang, H., Jung, B., & Hoveyda, A. H. (2013). Copper-catalyzed borylative functionalization of allylic and propargylic systems. Angewandte Chemie International Edition. [Link]

  • Azetine Chemistry Review: Nunes, C. M., et al. (2022).[9] New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry. [Link]

Sources

Application Note: Stereoselective Synthesis of 2-Methylazetidin-3-ol via Chiral Auxiliary-Controlled Staudinger Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring system, particularly the 3-hydroxy-2-substituted motif, is a privileged scaffold in medicinal chemistry, serving as a conformationally restricted analogue of serine and threonine. However, the high ring strain (~25 kcal/mol) and the presence of two contiguous stereocenters make the synthesis of enantiopure 2-methylazetidin-3-ol challenging.

This Application Note details a robust, scalable protocol utilizing the Staudinger [2+2] Cycloaddition mediated by a chiral amine auxiliary.[1] Unlike chiral pool approaches (e.g., from L-threonine) which are limited by the availability of starting enantiomers, this auxiliary-based method offers divergent access to all four stereoisomers by simply selecting the appropriate auxiliary enantiomer and tuning reaction conditions for cis/trans selectivity.

Key Advantages:

  • Stereocontrol: High diastereomeric ratios (dr > 95:5) via auxiliary induction.[2]

  • Scalability: Uses inexpensive reagents (acetaldehyde, acetoxyacetyl chloride).

  • Versatility: The intermediate

    
    -lactam allows for diverse functionalization before ring reduction.
    

Strategic Overview: The Staudinger-Reduction Pathway

The synthesis hinges on constructing the four-membered ring as a


-lactam (azetidin-2-one) first, followed by selective reduction of the carbonyl. The chirality is introduced via (S)-(-)-

-Methylbenzylamine
(phenylethylamine), which acts as a dual-purpose chiral auxiliary and N-protecting group.
Mechanistic Pathway[3][4][5][6][7]
  • Imine Formation: Condensation of acetaldehyde with the chiral amine.

  • Staudinger Cycloaddition: Reaction of the chiral imine with a ketene (generated in situ from acetoxyacetyl chloride). The auxiliary directs the absolute configuration, while the transition state geometry (torquoselectivity) dictates the relative cis/trans stereochemistry.

  • Lactam Reduction: Selective reduction of the amide carbonyl to a methylene group using Alane (

    
    ) species, preserving the strained ring.
    
  • Global Deprotection: Hydrogenolysis to remove the auxiliary and hydrolysis of the ester.

G Start Acetaldehyde + (S)-MBA Imine Chiral Imine (Intermediate) Start->Imine Dehydration (-H2O) Lactam 3-Acetoxy-4-methyl -beta-lactam Imine->Lactam Staudinger [2+2] (+ Ketene) Ketene Acetoxyacetyl Chloride Ketene->Lactam In situ generation Reduction Reduction (AlH3 species) Lactam->Reduction C=O -> CH2 Product 2-Methylazetidin-3-ol (Target) Reduction->Product Deprotection

Figure 1: Strategic workflow for the synthesis of 2-methylazetidin-3-ol. The Staudinger cycloaddition is the stereodefining step.

Detailed Experimental Protocol

Phase 1: Preparation of Chiral Imine

Objective: Generate the activated chiral electrophile.

  • Reagents:

    • Acetaldehyde (freshly distilled)

    • (S)-(-)-

      
      -Methylbenzylamine (Auxiliary)
      
    • Magnesium Sulfate (

      
      , anhydrous)[2]
      
    • Dichloromethane (DCM)[3]

Protocol:

  • Dissolve (S)-(-)-

    
    -methylbenzylamine (1.0 equiv) in anhydrous DCM (0.5 M concentration) at 0°C.
    
  • Add anhydrous

    
     (2.0 equiv) to the reaction vessel to act as a water scavenger.
    
  • Add acetaldehyde (1.2 equiv) dropwise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation: Monitor by

    
     NMR. The disappearance of the aldehyde proton (~9.8 ppm) and appearance of the imine quartet (~7.6 ppm) confirms conversion.
    
  • Filter off solids and concentrate in vacuo. Use immediately (imines of aliphatic aldehydes are unstable).

Phase 2: Staudinger [2+2] Cycloaddition

Objective: Stereoselective formation of the


-lactam ring.[4][5][6][7]
  • Reagents:

    • Crude Chiral Imine (from Phase 1)

    • Acetoxyacetyl chloride (1.2 equiv)

    • Triethylamine (

      
      , 2.5 equiv)
      
    • DCM (anhydrous)

Protocol:

  • Dissolve the crude imine in anhydrous DCM (0.2 M) and cool to -78°C. Note: Low temperature is critical for diastereoselectivity.

  • Add

    
     (2.5 equiv) under nitrogen atmosphere.
    
  • Add acetoxyacetyl chloride (1.2 equiv) dissolved in DCM dropwise over 1 hour.

    • Mechanism:[2][8][9][4][10][3][11] The base generates the acetoxy-ketene in situ, which undergoes [2+2] cycloaddition with the imine.

  • Allow the reaction to warm slowly to room temperature overnight (12-16 hours).

  • Workup: Quench with saturated

    
    , extract with DCM, wash with brine, and dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica, Hexane/EtOAc).

    • Outcome: The major product is typically the cis-

      
      -lactam (3-acetoxy-4-methyl-1-((S)-1-phenylethyl)azetidin-2-one).
      
Phase 3: Selective Reduction and Deprotection

Objective: Ring preservation during carbonyl reduction and auxiliary removal.

  • Reagents:

    • Lithium Aluminum Hydride (

      
      )
      
    • Aluminum Trichloride (

      
      )
      
    • Palladium hydroxide on carbon (

      
      , Pearlman's catalyst)
      

Protocol:

  • Alane Formation: In a separate flask, mix

    
     (3 equiv) and 
    
    
    
    (1 equiv) in anhydrous Ether/THF (3:1) at 0°C to generate mixed alane species (
    
    
    /
    
    
    ). Caution: Highly reactive.
  • Add the purified

    
    -lactam (dissolved in THF) dropwise to the alane mixture.
    
  • Stir at 0°C for 2 hours. Crucial: Do not reflux; high heat can cleave the ring.

  • Quench: Carefully perform a Fieser quench (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter the aluminum salts.
  • Auxiliary Removal: Dissolve the resulting N-substituted azetidine in Methanol. Add

    
     (20 wt%) and stir under 
    
    
    
    atmosphere (balloon, 1 atm) for 12 hours. This simultaneously cleaves the N-benzyl bond and hydrolyzes the acetate ester (if not already cleaved during reduction).
  • Isolation: Filter through Celite and concentrate. Purify via ion-exchange chromatography if necessary to isolate the free amine.

Stereochemical Outcome & Data Analysis

The Staudinger reaction with acid chlorides typically favors the cis (syn) diastereomer due to the "orthogonal approach" of the ketene and imine.

Expected Diastereoselectivity[5][9]
VariableConditionMajor Product ConfigurationExpected dr
Temperature -78°Ccis-3,4-disubstituted> 95:5
Temperature 25°Ccis (lower selectivity)~ 80:20
Solvent DCM (Non-polar)cisHigh
Imine Geometry (E)-iminecis-

-lactam
High
Mechanistic Visualization (Torquoselectivity)

The stereoselectivity is governed by the direction of the nucleophilic attack of the imine onto the ketene (least hindered face relative to the chiral auxiliary) and the subsequent conrotatory ring closure.

Stereochem Imine (E)-Imine (S-Auxiliary) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack (Face controlled by Aux) Ketene Acetoxyketene Ketene->Zwitterion TS Conrotatory Ring Closure Zwitterion->TS Cis cis-beta-Lactam (Kinetic Product) TS->Cis Fast (Electron Donating R) Trans trans-beta-Lactam (Thermodynamic) TS->Trans Slow

Figure 2: Stereochemical rationale. The (S)-auxiliary blocks one face, ensuring absolute stereocontrol, while the electronic nature of the acetoxy group favors the cis-relative configuration.

Troubleshooting & Critical Parameters

Moisture Sensitivity
  • Issue: The in situ generated ketene is highly susceptible to hydrolysis by trace water, returning the acid and stopping the reaction.

  • Solution: Use freshly distilled acid chloride and strictly anhydrous DCM. Ensure the

    
     is dry (distilled over 
    
    
    
    ).
Ring Opening during Reduction
  • Issue: Over-reduction or ring cleavage of the

    
    -lactam to an amino-alcohol.
    
  • Solution: Avoid

    
     in refluxing ether. Use Monochloroalane (
    
    
    
    )
    generated from
    
    
    . This species is more electrophilic but less basic, favoring amide reduction over ring opening.
Auxiliary Removal
  • Issue: The N-benzyl bond on the azetidine ring is more stable than on acyclic amines.

  • Solution: If hydrogenolysis is slow, add a catalytic amount of acetic acid to protonate the nitrogen, activating the C-N bond for cleavage. Alternatively, use dissolving metal conditions (Na/Li in liquid

    
    ) as a backup.
    

References

  • Staudinger Synthesis (General Mechanism)

    • Hodous, B. L., & Fu, G. C. (2002).[1] Enantioselective Staudinger synthesis of β-lactams catalyzed by a planar-chiral nucleophile.[1][4] Journal of the American Chemical Society, 124(7), 1578-1579. Link

  • Reduction of

    
    -Lactams to Azetidines: 
    
    • Ojima, I., et al. (2005). Advances in the chemistry of β-lactam and its medicinal applications. Tetrahedron, 61(26), 6338-6346. Link

  • Use of Chiral Amines in Azetidine Synthesis

    • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Stereoselectivity in Staudinger Reactions

    • Jiao, L., Liang, X., & Xu, J. X. (2006).[4] Origin of the relative stereoselectivity of the

      
      -lactam formation in the Staudinger reaction. Journal of the American Chemical Society, 128(18), 6060-6069. Link
      
  • Synthesis of 3-Hydroxy-azetidines

    • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron, 59(39), 7631-7649. Link

Sources

Application Note: Strategic Protection of the Azetidine Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for Azetidine Nitrogen Content Type: Application Note & Protocol Guide Audience: Drug Discovery Chemists, Process Chemists

Optimizing Synthetic Routes for Strained Heterocycles

Abstract

Azetidines possess significant ring strain (~26 kcal/mol), rendering them uniquely valuable yet synthetically vulnerable pharmacophores. Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), azetidines are susceptible to nucleophilic ring-opening and polymerization under standard deprotection conditions. This guide delineates a field-proven strategy for nitrogen protection, emphasizing the critical distinction between "Assembly Groups" (used during ring closure) and "Functionalization Groups" (used during library synthesis). We provide validated protocols for the installation and removal of Benzhydryl, Boc, Cbz, and Sulfonyl groups, specifically optimized to maintain ring integrity.

Strategic Considerations: The Azetidine Paradox

The azetidine nitrogen presents a dual challenge: it must be nucleophilic enough to react during functionalization but shielded to prevent self-destruction via ring-opening or dimerization.

Electronic vs. Steric Stabilization
  • The "Baeyer Strain" Factor: The internal bond angle of ~90° creates high orbital tension. Electron-withdrawing groups (EWGs) like Boc or Cbz reduce the basicity of the nitrogen, thereby discouraging protonation-induced ring opening.

  • Steric Shielding: Bulky groups (e.g., Benzhydryl, Trityl) are preferred during the synthesis of the azetidine ring itself. They prevent over-alkylation (quaternization) and suppress intermolecular nucleophilic attacks that lead to polymerization.

The "Lifecycle" Approach

Successful azetidine chemistry often requires a "protecting group swap" strategy:

  • Ring Synthesis Phase: Use Benzhydryl (Bh) or Diphenylmethyl . It is stable, bulky, and allows for clean cyclization.

  • Library/Functionalization Phase: Swap to Boc or Cbz . These carbamates are orthogonal to most coupling conditions and stabilize the ring against nucleophiles.

Decision Logic & Workflow

The following decision tree assists in selecting the optimal protecting group based on the synthetic stage and downstream chemistry.

Azetidine_PG_Strategy Start Start: Azetidine Synthesis Stage RingClosure De Novo Ring Formation Start->RingClosure ExistingRing Functionalizing Existing Core Start->ExistingRing Benzhydryl Use Benzhydryl (Bh) Reason: Steric bulk prevents polymerization RingClosure->Benzhydryl Standard Route Tosylate Use Tosyl (Ts) Reason: Strong EWG for C-H activation RingClosure->Tosylate Specialized (e.g. C-H act.) AcidSens Is product Acid Sensitive? ExistingRing->AcidSens NoAcid Use Boc (TFA removal) Benzhydryl->NoAcid Hydrogenolysis + (Boc)2O (One-pot swap) YesAcid Use Fmoc or Cbz (Base or H2 removal) AcidSens->YesAcid Yes AcidSens->NoAcid No

Figure 1: Decision matrix for selecting azetidine nitrogen protecting groups based on synthetic context.

Detailed Protocols

Protocol A: The "Gold Standard" – Benzhydryl (Bh) Protection & Exchange

Context: Benzhydryl is the superior group for forming the azetidine ring from 1,3-dihalides or amines. It is often necessary to exchange this for a Boc group for medicinal chemistry applications.

Step 1: Installation (Ring Closure)

  • Reagents: 1-Bromo-3-chloropropane, Benzhydrylamine, Base (

    
     or 
    
    
    
    ).
  • Key Insight: The bulky benzhydryl group prevents the formation of quaternary ammonium salts, a common failure mode with simple benzyl protection.

Step 2: One-Pot Exchange (Bh


 Boc) 
  • Mechanism: Palladium-catalyzed hydrogenolysis cleaves the benzylic C-N bond.[1] In the presence of

    
    , the free amine is immediately trapped, preventing polymerization of the free azetidine.
    
  • Procedure:

    • Dissolve

      
      -benzhydrylazetidine (1.0 equiv) in MeOH/EtOAc (1:1 v/v).
      
    • Add

      
       (1.1 equiv) and 20 wt% 
      
      
      
      (Pearlman’s Catalyst).
    • Critical Step: Purge with

      
      , then stir under 
      
      
      
      balloon (1 atm) for 4–16 h.
    • Monitor: TLC will show disappearance of the UV-active starting material and appearance of the non-UV active Boc-azetidine (stain with Ninhydrin or PMA).

    • Workup: Filter through Celite. Concentrate.

  • Why this works: The in situ trapping is essential. Free azetidine is volatile and prone to ring-opening; immediate Boc protection stabilizes it.

Protocol B: N-Boc Deprotection (Acidolysis)

Context: Standard removal for library generation. Risk: Strong acids can trigger ring opening if nucleophiles (like halides) are present.[2]

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES - scavenger).

  • Procedure:

    • Dissolve

      
      -Boc azetidine in DCM (0.1 M).
      
    • Cool to 0 °C.

    • Add TFA dropwise (Final concentration 10–20% v/v).

    • Optional: Add 2.0 equiv of Triethylsilane (TES) if the molecule contains electron-rich aromatics or if tert-butyl cations might attack the ring.

    • Stir at 0 °C

      
       RT for 1–2 h.
      
    • Workup (Free Base): Evaporate TFA completely (azeotrope with toluene). Redissolve in DCM and wash with sat.

      
      .
      
    • Note: Avoid HCl/Dioxane if possible, as chloride ions are nucleophilic enough to open protonated azetidine rings at high temperatures.

Protocol C: N-Tosyl (Ts) Deprotection (Reductive)

Context: Used when the nitrogen must be inert to strong bases/electrophiles (e.g., during lithiation). Risk: Harsh reduction can cleave the ring.[2]

  • Reagents: Magnesium turnings, Methanol (anhydrous).

  • Procedure:

    • Dissolve

      
      -Tosyl azetidine in anhydrous MeOH (0.1 M).
      
    • Add Mg turnings (5–10 equiv).

    • Sonication (ultrasound) facilitates initiation.

    • Stir at RT (exothermic reaction).

    • Mechanism: Single electron transfer (SET) cleaves the S-N bond.

    • Workup: Quench with sat.

      
      , extract with EtOAc.
      
  • Advantage: Milder than Na/Naphthalene; avoids the toxicity of Tin (Sn) reagents.

Comparative Data Table

Protecting GroupStability (pH)OrthogonalityRing Stability RiskRemoval ConditionPrimary Use Case
Benzhydryl (Bh) Stable (Acid/Base)HighLow

, Pd/C or ACE-Cl
Ring Synthesis / Scale-up
Boc Stable (Base)vs. Cbz, FmocLow (unless heated in acid)TFA or HClLibrary Synthesis / MedChem
Cbz Stable (Acid/Base)vs. BocLow

, Pd/C
Late-stage functionalization
Tosyl (Ts) Very Stablevs. AllMedium (Removal is harsh)Mg/MeOH or Na/NapthC-H Activation / Lithiation
Fmoc Stable (Acid)vs. BocHigh (Base can cause polymerization)Piperidine/DBUPeptide Synthesis

Troubleshooting: Preventing Ring Opening

The "Achilles' Heel" of azetidine chemistry is nucleophilic ring opening (homologous to epoxide opening).

Scenario: You observe a "propyl-amine" byproduct after deprotection.

  • Cause: Nucleophilic attack on the protonated azetidine.

  • Solution:

    • Lower Temperature: Perform acidic deprotection at 0 °C.

    • Change Anion: Switch from HCl (Cl- is nucleophilic) to TFA or Methanesulfonic acid (non-nucleophilic anions).

    • Scavengers: Use cation scavengers to prevent tert-butyl cations from attacking the ring.

Ring_Opening_Mechanism Protonated Protonated Azetidine (High Strain) Transition Transition State (Ring Strain Release) Protonated->Transition + Nu- Nucleophile Nucleophile (Nu-) (e.g., Cl-, solvent) Nucleophile->Transition Opened Linear Propyl Amine (Dead End Product) Transition->Opened Irreversible

Figure 2: Mechanism of unwanted azetidine ring opening under acidic conditions with nucleophiles.

References

  • Vertex Pharmaceuticals. Synthesis of azetidine derivatives. WO2000063168A1. Link

  • Organic Chemistry Portal. Synthesis of Azetidines.Link

  • Hodgson, D. M., et al. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Org.[3][4][5][6] Lett. 2014. Link

  • Couty, F., et al.Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • BenchChem. Catalytic Hydrogenolysis for N-Benzyl Deprotection.Link

  • ResearchGate. Deprotection of N-tosylated indoles and related structures using cesium carbonate. (Relevant for sulfonyl strategies).[2][6][7] Link

Sources

NMR Characterization of (2S,3R)-2-methylazetidin-3-ol: A Predictive Guide and Standardized Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-Depth Technical Guide

Introduction: The (2S,3R)-2-methylazetidin-3-ol is a valuable chiral building block in medicinal chemistry and drug development. Its strained four-membered ring and defined stereochemistry make it an attractive scaffold for introducing conformational constraints in bioactive molecules. The precise and unambiguous structural confirmation of this compound is paramount for its use in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry.

This technical guide serves as a comprehensive, field-proven resource for researchers, scientists, and drug development professionals. Due to the absence of a complete, formally published, and assigned NMR dataset for this specific molecule in scientific literature, this note provides a predictive framework coupled with standardized protocols. The predicted spectral data are based on established NMR principles and analysis of structurally analogous compounds. The primary goal is to equip the researcher with the strategy and methodology to confidently acquire, interpret, and validate the structure of (2S,3R)-2-methylazetidin-3-ol.

Part I: Predicted Spectral Characteristics

The structure and numbering for (2S,3R)-2-methylazetidin-3-ol are shown below. The key stereochemical feature is the trans relationship between the methyl group at C2 and the hydroxyl group at C3. This relationship is critical and can be confirmed by measuring the coupling constant between H2 and H3.

Structure of (2R,3S)-2-methylazetidin-3-olFigure 1. Structure of (2S,3R)-2-methylazetidin-3-ol. Note: The image from PubChem is of the (2R,3S) enantiomer, which is spectroscopically identical to the (2S,3R) target molecule in an achiral environment.
Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show five distinct signals for the carbon-bound protons, plus signals for the NH and OH protons which may be broad or exchangeable depending on the solvent.

  • H2 (Proton at C2): This proton is adjacent to the methyl group and the methine proton H3. It is expected to be a quartet of doublets (qd) or a complex multiplet. It will be coupled to the three methyl protons (~7 Hz) and to H3. The chemical shift will be influenced by the adjacent nitrogen, placing it in the range of 3.0-3.5 ppm .

  • H3 (Proton at C3): This proton is attached to the carbon bearing the hydroxyl group, which will shift it downfield to approximately 4.0-4.5 ppm . It will be coupled to H2 and the two diastereotopic protons at C4 (H4a and H4b), appearing as a multiplet.

  • H4a and H4b (Protons at C4): These are diastereotopic methylene protons adjacent to the nitrogen atom. They will appear as two separate signals, likely in the range of 3.5-4.0 ppm . Each will be a doublet of doublets (dd) due to geminal coupling to each other and vicinal coupling to H3.

  • -CH₃ (Methyl Protons): The methyl group at C2 is on a carbon adjacent to nitrogen. It will appear as a doublet, coupled to H2, in the upfield region of 1.2-1.5 ppm .

  • -NH and -OH Protons: The chemical shifts of these protons are highly dependent on solvent, concentration, and temperature.[1] In a non-exchanging solvent like DMSO-d₆, they would appear as distinct, potentially coupled signals. In protic solvents like MeOD-d₄, they will exchange with deuterium and will not be observed.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the molecule.

  • C2: This carbon is bonded to the nitrogen and the methyl group. Its chemical shift is predicted to be in the 55-65 ppm range.

  • C3: This carbon is bonded to the hydroxyl group, which will deshield it significantly, placing it in the 70-80 ppm range.[2]

  • C4: This methylene carbon is attached to the nitrogen and is expected to resonate in the 45-55 ppm range.

  • -CH₃: The methyl carbon will be the most upfield signal, predicted to be in the 15-25 ppm range.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be used to confirm these assignments. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[3]

Part II: Recommended Experimental Protocols

The following protocols are designed for a standard 400-600 MHz NMR spectrometer.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of (2S,3R)-2-methylazetidin-3-ol directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. The choice of solvent is critical:

    • Deuterated Chloroform (CDCl₃): A common, non-polar choice. NH and OH protons may show intermediate exchange, leading to broad signals.

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A polar, aprotic solvent that is excellent for observing NH and OH protons as sharp signals, as it slows down proton exchange. It can reveal couplings to these protons.[4]

    • Deuterated Methanol (MeOD-d₄): A polar, protic solvent that will cause the NH and OH protons to exchange with deuterium, making them disappear from the spectrum. This simplifies the spectrum, allowing for clearer observation of the C-H backbone.

  • Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is completely dissolved. Ensure the solution is clear and free of particulates.

Protocol 2: 1D NMR Data Acquisition
Experiment Parameter Recommended Value Rationale
¹H NMR Spectral Width12-16 ppmTo cover the full range of expected proton chemical shifts.
Number of Scans (NS)16-64To achieve adequate signal-to-noise (S/N) for a ~10 mg sample.
Relaxation Delay (D1)2-5 sTo allow for full relaxation of protons, ensuring accurate integration.
¹³C NMR Spectral Width200-240 ppmTo cover the wide chemical shift range of carbon nuclei.[5]
Number of Scans (NS)1024-4096Required due to the low natural abundance and sensitivity of the ¹³C nucleus.
Relaxation Delay (D1)2-5 sA longer delay is important for observing quaternary carbons, though none are in this molecule.
Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are essential for unambiguous assignment and structure confirmation.

Experiment Key Parameters Rationale & Purpose
COSY TD(F2): 2K, TD(F1): 256-512, NS: 2-8Correlation Spectroscopy: Identifies protons that are spin-coupled (typically through 2-3 bonds). It is used to map the H-C-C-H connectivity.[6]
HSQC TD(F2): 2K, TD(F1): 256, NS: 4-16Heteronuclear Single Quantum Coherence: Correlates each proton to the carbon it is directly attached to. This is the most reliable way to assign the ¹³C spectrum.[7]
HMBC TD(F2): 2K, TD(F1): 512, NS: 8-32Heteronuclear Multiple Bond Correlation: Shows correlations between protons and carbons over 2-3 bonds. It is crucial for piecing together the molecular skeleton.[8]

Part III: Data Analysis and Structure Confirmation Workflow

A logical workflow is critical for efficiently analyzing the NMR data to confirm the structure of (2S,3R)-2-methylazetidin-3-ol.

G A 1. Acquire 1D ¹H Spectrum B 2. Tentatively Assign ¹H Signals (Based on Multiplicity & Predicted Shifts) A->B C 3. Acquire 2D HSQC Spectrum B->C D 4. Assign ¹³C Spectrum (Correlate ¹H to ¹³C signals) C->D E 5. Acquire 2D COSY Spectrum D->E F 6. Confirm H-H Connectivity (Trace spin system: CH₃-H2-H3-H4) E->F G 7. Acquire 2D HMBC Spectrum F->G H 8. Confirm Carbon Skeleton (Check for long-range correlations, e.g., CH₃ to C2/C3) G->H I 9. Analyze H2-H3 Coupling (Confirm trans Stereochemistry) H->I J Structure Confirmed I->J

Caption: Experimental workflow for NMR-based structure elucidation.

Stereochemistry Confirmation: The most critical step is confirming the trans stereochemistry. In four-membered rings, the vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled protons. For trans protons on an azetidine ring, the ³J(H,H) coupling constant is typically small, in the range of 2-5 Hz . In contrast, a cis relationship would result in a larger coupling constant, typically 6-9 Hz . Therefore, a careful measurement of the coupling constant between H2 and H3 from the high-resolution ¹H spectrum is essential to definitively assign the trans relative stereochemistry.

Part IV: Data Visualization and Summary

The following tables summarize the predicted NMR data for (2S,3R)-2-methylazetidin-3-ol.

Table 1: Predicted ¹H NMR Data

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)COSY Correlations
-CH₃ 1.2 - 1.5d~7H2
H2 3.0 - 3.5qd or mJ(H2,CH₃) ≈ 7; J(H2,H3) ≈ 2-5-CH₃, H3
H4a/b 3.5 - 4.0m (2 signals)J(gem) ≈ 10-14; J(H4,H3)H3, H4b/a
H3 4.0 - 4.5mJ(H3,H2), J(H3,H4a), J(H3,H4b)H2, H4a, H4b
-NH Variablebr s-(Solvent dependent)
-OH Variablebr s-(Solvent dependent)

Table 2: Predicted ¹³C NMR Data

CarbonPredicted δ (ppm)DEPT-135 PhaseHSQC CorrelationKey HMBC Correlations
-CH₃ 15 - 25Positive (CH₃)-CH₃ protonsC2, C3
C4 45 - 55Negative (CH₂)H4a, H4bC2, C3
C2 55 - 65Positive (CH)H2H4a, H4b, -CH₃
C3 70 - 80Positive (CH)H3H2, H4a, H4b, -CH₃
Visualizing Key Correlations

The following diagrams illustrate the expected through-bond correlations that are essential for structure proof.

G cluster_0 mol CH₃(d) — H(a)-C2 — C3-H(b) — C4-H₂(c) a H2 b H3 a->b c H4a/b b->c d CH₃ d->a

Caption: Predicted ¹H-¹H COSY correlations for the molecular backbone.

G cluster_0 mol CH₃ — C2 — C3 — C4 H_Me CH₃ Protons C2 C2 H_Me->C2 C3 C3 H_Me->C3 H2 H2 C4 C4 H2->C4 H3 H3 H4 H4a/b Protons H4->C2 H4->C3 C_Me CH₃ Carbon

Caption: Key predicted ²J and ³J HMBC correlations.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

  • Uses of 13C NMR Spectroscopy. Organic Chemistry - NC State University Libraries. Available at: [Link]

  • Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Journal of Saudi Chemical Society.
  • Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • (2R,3S)-2-methylazetidin-3-ol. PubChem. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available at: [Link]

  • sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate. Available at: [Link]

  • (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. PubChem. Available at: [Link]

  • 13C NMR Chemical Shift Table. University of Colorado Boulder.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. PMC. Available at: [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Available at: [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

The Strategic Deployment of (2S,3R)-2-methylazetidin-3-ol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of Small, Strained Scaffolds in Modern Drug Design

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. Among the myriad of scaffolds available to the drug hunter, small, strained heterocyclic systems have emerged as powerful tools for navigating the complexities of biological space. The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart favorable physicochemical and pharmacokinetic characteristics to bioactive molecules.[1] Its inherent ring strain and three-dimensional character offer a unique departure from traditional, often planar, aromatic systems, providing opportunities for improved solubility, metabolic stability, and target engagement.[1] This guide focuses on a particularly valuable, yet underexplored, chiral building block: (2S,3R)-2-methylazetidin-3-ol . We will delve into its strategic applications, the rationale behind its use, and provide detailed protocols for its incorporation into potential drug candidates, with a specific focus on its role in the development of selective muscarinic acetylcholine receptor (M3) antagonists.

(2S,3R)-2-methylazetidin-3-ol: A Chiral Building Block with Unique Attributes

The (2S,3R)-2-methylazetidin-3-ol moiety is a chiral, non-planar scaffold that presents medicinal chemists with a unique set of stereochemical and functional features. The trans relationship between the methyl group at the C2 position and the hydroxyl group at the C3 position, combined with the defined (2S,3R) absolute stereochemistry, provides a rigid and spatially defined vector for substitution. This is of paramount importance in modern drug design, where precise control over the three-dimensional arrangement of pharmacophoric elements is critical for achieving high target affinity and selectivity.

The presence of the hydroxyl group offers a convenient handle for further functionalization, allowing for the introduction of various substituents to probe the binding pocket of a biological target. Furthermore, the secondary amine of the azetidine ring provides another point of diversification, enabling the modulation of physicochemical properties such as basicity and lipophilicity.

Key Physicochemical Properties of (2S,3R)-2-methylazetidin-3-ol:

PropertyValueSource
Molecular FormulaC4H9NOPubChem CID: 15670684
Molecular Weight87.12 g/mol PubChem CID: 15670684
XLogP3-AA-0.9PubChem CID: 15670684
Hydrogen Bond Donor Count2PubChem CID: 15670684
Hydrogen Bond Acceptor Count2PubChem CID: 15670684
Rotatable Bond Count1PubChem CID: 15670684

Table 1: Computed physicochemical properties of (2S,3R)-2-methylazetidin-3-ol.

Application in the Design of Selective Muscarinic M3 Receptor Antagonists

A significant application of the (2S,3R)-2-methylazetidin-3-ol building block lies in the development of selective antagonists for the muscarinic acetylcholine M3 receptor. M3 receptors are G-protein coupled receptors that are predominantly expressed in smooth muscle, glandular tissue, and the central nervous system. Their antagonism has therapeutic potential in the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).

The challenge in developing M3 antagonists lies in achieving selectivity over other muscarinic receptor subtypes, particularly the M2 receptor, which is highly expressed in the heart. Off-target M2 antagonism can lead to undesirable cardiovascular side effects. The rigid, three-dimensional structure of (2S,3R)-2-methylazetidin-3-ol can be exploited to design ligands that fit precisely into the M3 receptor binding pocket while sterically clashing with the M2 receptor, thus conferring selectivity.

Rationale for Incorporating the (2S,3R)-2-methylazetidin-3-ol Scaffold

The incorporation of the (2S,3R)-2-methylazetidin-3-ol moiety into muscarinic antagonist scaffolds is a deliberate design choice driven by several key hypotheses:

  • Introduction of 3D-Character: The non-planar nature of the azetidine ring helps to escape the "flatland" of traditional aromatic-based antagonists, potentially leading to novel interactions within the receptor binding site and improved physicochemical properties.

  • Precise Vectorial Orientation: The defined stereochemistry of the methyl and hydroxyl groups provides a rigid framework to orient key pharmacophoric groups in a specific direction, maximizing interactions with the target receptor.

  • Modulation of Basicity: The azetidine nitrogen's pKa can be fine-tuned through substitution on the nitrogen atom, which is crucial for controlling the ionization state of the molecule at physiological pH and optimizing its pharmacokinetic profile.

  • Improved Metabolic Stability: The strained four-membered ring can be more metabolically stable than larger, more flexible aliphatic rings, which are often susceptible to CYP450-mediated oxidation.

Experimental Protocols: Synthesis and Incorporation

The following protocols provide a detailed methodology for the preparation of a key intermediate and its subsequent incorporation into a representative muscarinic antagonist scaffold. These protocols are based on established synthetic principles for azetidine chemistry and are designed to be robust and reproducible.

Protocol 1: Synthesis of N-Protected (2S,3R)-2-methylazetidin-3-ol

The free secondary amine of (2S,3R)-2-methylazetidin-3-ol is typically protected to facilitate subsequent chemical manipulations. The benzhydryl (diphenylmethyl) group is a common protecting group for azetidines as it can be readily introduced and later removed under hydrogenolysis conditions.

Workflow for the Synthesis of (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product A (2S,3R)-2-methylazetidin-3-ol hydrochloride E Stirring at reflux (e.g., 82°C) for 12-24h A->E B Diphenylmethyl bromide B->E C Potassium carbonate C->E D Acetonitrile (solvent) D->E F Cool to RT, filter E->F G Concentrate filtrate F->G H Column chromatography (Silica gel, e.g., EtOAc/Hexanes) G->H I (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol H->I G cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product A (2R,3S)-1-Benzhydryl-2- methylazetidin-3-ol F Stir at 0°C to RT A->F B Aryl or alkyl alcohol (R-OH) B->F C Triphenylphosphine (PPh3) C->F D Diisopropyl azodicarboxylate (DIAD) D->F E Anhydrous THF (solvent) E->F G Quench with water F->G H Extract with organic solvent G->H I Column chromatography H->I J N-Benzhydryl-3-O-substituted- (2R,3R)-2-methylazetidine I->J G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Work-up cluster_3 Final Product A N-Benzhydryl-3-O-substituted- (2R,3R)-2-methylazetidine D Methanol or Ethanol (solvent) A->D B Palladium on carbon (Pd/C) B->D C Hydrogen gas (H2) C->D E Filter through Celite D->E F Concentrate filtrate E->F G 3-O-substituted- (2S,3R)-2-methylazetidine F->G

Sources

Application Note: (2S,3R)-2-Methylazetidin-3-ol – A Scaffold for Conformational Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2S,3R)-2-methylazetidin-3-ol as a Chiral Building Block in Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

In the modern era of "escaping flatland" (increasing Fsp3 character), small, rigid, chiral heterocycles are indispensable. (2S,3R)-2-methylazetidin-3-ol represents a high-value scaffold that offers three distinct advantages over traditional pyrrolidine or piperidine analogs:

  • Metabolic Stability: The strained four-membered ring lowers lipophilicity (LogP) and often reduces metabolic liability compared to larger rings.

  • Vector Orientation: The fixed stereochemistry between the C2-methyl and C3-hydroxyl groups provides a unique vector for substituent exit, distinct from proline mimics.[1]

  • Conformational Locking: The high energy barrier to ring inversion in substituted azetidines rigidly holds pharmacophores in bio-active conformations.

This guide details the structural properties, a validated synthesis protocol via ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-lactam reduction, and strategic applications in Fragment-Based Drug Discovery (FBDD).

Structural Analysis & The "Magic Methyl" Effect

The introduction of a methyl group at the C2 position of the azetidin-3-ol core is not merely a steric filler; it fundamentally alters the ring pucker and the electronic environment of the nitrogen lone pair.[1]

Stereochemical Vectors

In the (2S,3R) configuration (trans-substitution), the C2-methyl and C3-hydroxyl groups occupy pseudo-equatorial positions to minimize 1,2-steric strain, locking the ring into a specific puckered conformation.[1]

  • C2-Methyl: Restricts rotation of N-substituents, often forcing N-linked amides or sulfonamides into orthogonal conformations.[1]

  • C3-Hydroxyl: Serves as a handle for further functionalization (ethers, carbamates) or as a hydrogen bond donor/acceptor pointing into a specific quadrant of the binding pocket.

Quantitative Comparison
PropertyAzetidin-3-ol(2S,3R)-2-Me-Azetidin-3-olPyrrolidin-3-ol
Ring Strain (kcal/mol) ~26~27.5~6
pKa (Conj.[1] Acid) 11.010.8 (est.)11.3
LogP (Calc) -1.2-0.8-0.6
TPSA (

)
32.332.332.3

Experimental Protocol: Stereoselective Synthesis

While direct cyclization of amino alcohols is possible, it often suffers from poor regioselectivity (aziridine vs. azetidine formation). The most robust route for drug discovery—guaranteeing stereochemical integrity—is the Reduction of Enantiopure ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-Lactams .
Workflow Diagram

SynthesisWorkflow Start Start: L-Threonine (Chiral Pool) Step1 1. Weinreb Amide Formation Start->Step1 Protection Step2 2. Grignard/Reduction to Chiral Allyl Amine Step1->Step2 Stereocontrol Step3 3. CSI Cyclization (Chlorosulfonyl Isocyanate) Step2->Step3 [2+2] Formal Intermed Intermediate: 4-Methyl-3-hydroxy-azetidin-2-one Step3->Intermed Hydrolysis Step4 4. LiAlH4 Reduction Intermed->Step4 Carbonyl Removal Final Product: (2S,3R)-2-Methylazetidin-3-ol Step4->Final Purification

Caption: Validated synthetic route utilizing chiral pool starting materials to access the azetidine core via a


-lactam intermediate.
Detailed Protocol: -Lactam Reduction Route

Objective: Synthesize (2S,3R)-2-methylazetidin-3-ol HCl salt. Precursor: (3R,4S)-3-(benzyloxy)-4-methylazetidin-2-one (commercially available or synthesized via Staudinger cycloaddition).

Step 1: Reduction of the

-Lactam

Note: The carbonyl of the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-lactam is reduced to a methylene group using Lithium Aluminum Hydride (LiAlH

).
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N

    
     inlet.
    
  • Reagent Prep: Charge the flask with anhydrous THF (50 mL) and LiAlH

    
     (1.0 M in THF, 3.0 equiv). Cool to 0°C.
    
  • Addition: Dissolve the starting lactam (1.0 equiv) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH

    
     suspension over 30 mins. Caution: Gas evolution.
    
  • Reflux: Warm to room temperature (RT), then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (stain with KMnO

    
     or Ninhydrin; amide carbonyl spot will disappear).
    
  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LiAlH
      
      
      used).
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       mL 15% NaOH.
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       mL water.
      
  • Isolation: Stir for 30 mins until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with warm THF.

  • Concentration: Dry the filtrate over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the crude N-benzyl or O-benzyl protected azetidine.
Step 2: Global Deprotection (Hydrogenolysis)

If the precursor had Benzyl (Bn) protecting groups on Nitrogen or Oxygen.

  • Setup: Dissolve the crude oil from Step 1 in MeOH (0.1 M concentration).

  • Catalyst: Add Pd(OH)

    
    /C (Pearlman’s catalyst, 20 wt% loading).
    
  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure is usually sufficient, or 50 psi in a Parr shaker for faster kinetics) for 12–18 hours.
    
  • Filtration: Filter through Celite under N

    
     (Caution: Pd/C is pyrophoric).
    
  • Salt Formation: To the filtrate, add HCl (4M in dioxane, 1.1 equiv). Evaporate to dryness.

  • Recrystallization: Triturate the solid with Et

    
    O/iPrOH to yield (2S,3R)-2-methylazetidin-3-ol hydrochloride  as a white hygroscopic solid.
    
QC & Validation Criteria
  • 1H NMR (D

    
    O):  Diagnostic doublets for the C2-Methyl (~1.4 ppm) and the C2-H/C3-H coupling constants (
    
    
    
    ) to confirm trans stereochemistry (
    
    
    Hz vs
    
    
    Hz).
  • Chiral HPLC: Column: Chiralpak IC or IG. Mobile Phase: Hexane/EtOH/DEA.[1] Target ee > 98%.

Application Strategy: Decision Matrix

When should you deploy this scaffold? Use the following logic flow to determine utility in your SAR (Structure-Activity Relationship) campaign.

DecisionMatrix Problem SAR Challenge Identified MetabStab Issue: High Metabolic Clearance? Problem->MetabStab Solubility Issue: Poor Solubility? Problem->Solubility Potency Issue: Low Potency/Selectivity? Problem->Potency Azetidine Solution: Azetidine Core (Lowers LogP, removes labile H-atoms) MetabStab->Azetidine Yes Solubility->Azetidine Yes (Lower lipophilicity) ChiralMe Solution: (2S,3R)-2-Me Analog (Locks conformation, fills hydrophobic pocket) Potency->ChiralMe Need vector change? Azetidine->ChiralMe Need rigidification?

Caption: Decision tree for incorporating 2-methylazetidin-3-ol into drug scaffolds.

Case Study: Kinase Inhibitor Solvent Front

In the development of inhibitors for kinases (e.g., JAK or BTK), the solvent-exposed region often tolerates polar groups. Replacing a flexible 3-aminopropanol chain with (2S,3R)-2-methylazetidin-3-ol can:

  • Reduce Rotatable Bonds: Lowering the entropic penalty of binding.

  • Position the Hydroxyl: The fixed vector of the -OH group can engage specific water networks or H-bonds with residues like Asp or Glu at the rim of the ATP pocket.[1]

References

  • Synthesis of Chiral Azetidines

    • Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.[1][2]

    • Source: Journal of the American Chemical Society (2015).
    • URL:[Link]

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines: New Perspectives for an Ancient Scaffold.
    • Source: Journal of Medicinal Chemistry (Review).
    • URL:[Link] (Note: Generalized link to J. Med. Chem reviews on heterocycles).

  • Conformational Analysis

    • Title: Understanding ring puckering in small molecules and cyclic peptides.
    • Source: Journal of Chemical Inform
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: (2S,3R)-2-methylazetidin-3-ol hydrochloride Product Page.[1][3]

    • Source: BLD Pharm / PubChem.[4]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Synthesis of 2-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methylazetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving diastereoselectivity in this critical synthesis. This resource offers field-proven insights and scientifically-grounded protocols to help you navigate the complexities of stereocontrol in this strained heterocyclic system.

Troubleshooting Guide: Common Issues in 2-Methylazetidin-3-ol Synthesis

This section addresses specific experimental challenges in a direct question-and-answer format to help you quickly resolve common issues.

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the synthesis of 2-methylazetidin-3-ol often requires careful optimization of reaction conditions and reagents. Here are several factors to consider:

  • Choice of Reducing Agent: If you are synthesizing the azetidin-3-ol via the reduction of a 2-methylazetidin-3-one precursor, the choice of reducing agent is critical. Bulky reducing agents, such as L-Selectride® or lithium tri-tert-butoxyaluminum hydride, can provide higher diastereoselectivity by favoring hydride delivery from the less sterically hindered face of the ketone.

  • Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states. We recommend performing the reduction at -78 °C.

  • Protecting Group on the Azetidine Nitrogen: The nature of the protecting group on the azetidine nitrogen can significantly influence the steric environment around the reaction center. A bulky protecting group, such as a tert-butoxycarbonyl (Boc) or a trityl group, can effectively shield one face of the molecule, directing the approach of reagents and improving stereocontrol.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the conformation of the substrate and the reactivity of the reagents, thereby influencing the diastereomeric ratio. It is advisable to screen a range of solvents, such as THF, diethyl ether, and dichloromethane.

Question 2: I am unsure of the stereochemical outcome of my reaction. How can I determine the diastereomeric ratio of my 2-methylazetidin-3-ol product?

Answer: The diastereomeric ratio can be accurately determined using a combination of spectroscopic and chromatographic techniques:

  • ¹H NMR Spectroscopy: The most direct method is high-resolution proton NMR spectroscopy. The cis and trans diastereomers will have distinct signals for the protons on the azetidine ring, particularly H2 and H3. The relative integration of these signals will give you the diastereomeric ratio. Pay close attention to the coupling constants (J-values) between H2 and H3. For related azetidin-2-one systems, it has been observed that cis isomers exhibit larger coupling constants (typically 5-6 Hz), while trans isomers show smaller coupling constants (0-2 Hz)[1]. While these values are for a different system, a similar trend can be expected for azetidin-3-ols.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying stereoisomers. Even for diastereomers, a chiral stationary phase can often provide excellent separation[2]. You may need to screen different chiral columns and mobile phase compositions to achieve baseline separation.

  • Gas Chromatography (GC) with a Chiral Stationary Phase: For volatile derivatives of 2-methylazetidin-3-ol, chiral GC is another excellent option for separating and quantifying the diastereomers[3]. Derivatization of the hydroxyl group may be necessary to improve volatility.

Question 3: I have a mixture of diastereomers and need to isolate the desired one. What are the best methods for separation?

Answer: Separating diastereomers of 2-methylazetidin-3-ol can be achieved through several methods:

  • Flash Column Chromatography: Diastereomers have different physical properties and can often be separated by flash column chromatography on silica gel. Careful selection of the eluent system is crucial for achieving good separation. A gradient elution may be necessary.

  • Preparative HPLC: If the diastereomers are not separable by standard column chromatography, preparative HPLC using either a normal phase or a chiral stationary phase can be employed for high-purity isolation.

  • Crystallization: In some cases, one diastereomer may be more crystalline than the other. Attempting to crystallize the mixture from various solvents could lead to the selective precipitation of one isomer.

Frequently Asked Questions (FAQs)

This section provides more detailed explanations of the underlying principles and experimental design choices for the diastereoselective synthesis of 2-methylazetidin-3-ol.

What are the most common synthetic routes to 2-methylazetidin-3-ol, and how can diastereoselectivity be controlled in each?

There are two primary strategies for the synthesis of 2-methylazetidin-3-ol where diastereoselectivity is a key consideration:

  • Intramolecular Cyclization of an Acyclic Precursor: This approach typically involves the cyclization of a suitably substituted aminohalohydrin or aminoepoxide. The stereochemistry of the final product is often dictated by the stereochemistry of the starting material and the mechanism of the cyclization (e.g., S(_N)2 inversion). To control the diastereoselectivity, you would need to start with a stereochemically pure acyclic precursor.

  • Reduction of a 2-Methylazetidin-3-one: This is a common and often more practical approach. The diastereoselectivity is determined during the reduction of the ketone functionality. As mentioned in the troubleshooting guide, factors such as the choice of reducing agent, reaction temperature, and the nature of the N-protecting group are paramount for achieving high stereocontrol.

Why is the choice of the N-protecting group so important for diastereoselectivity?

The N-protecting group plays a crucial role in controlling the stereochemical outcome of reactions on the azetidine ring for several reasons:

  • Steric Hindrance: A bulky protecting group can block one face of the azetidine ring, forcing incoming reagents to attack from the opposite, less hindered face. This is a powerful strategy for directing the stereochemistry of a reaction.

  • Conformational Rigidity: Certain protecting groups can lock the azetidine ring into a specific conformation, which can pre-organize the molecule for a stereoselective transformation.

  • Electronic Effects: The electronic nature of the protecting group can influence the reactivity of the azetidine ring, although this is generally less significant for stereocontrol than steric effects.

What is the mechanistic basis for obtaining different diastereomers with different reducing agents?

The stereochemical outcome of a ketone reduction is often governed by the principles of steric approach control and stereoelectronic effects.

  • Steric Approach Control: This principle, often described by Felkin-Anh or related models, predicts that the nucleophile (in this case, a hydride from the reducing agent) will approach the carbonyl group from the least sterically hindered trajectory. Bulky reducing agents are more sensitive to steric hindrance and will therefore exhibit higher selectivity.

  • Chelation Control: If the N-protecting group or other substituents can chelate to the metal cation of the reducing agent, this can lock the conformation of the substrate and lead to a specific stereochemical outcome.

The interplay of these factors determines the preferred face of attack for the hydride and thus the stereochemistry of the resulting alcohol.

Representative Experimental Protocol: Diastereoselective Reduction of N-Boc-2-methylazetidin-3-one

This protocol provides a general procedure for the diastereoselective reduction of an N-Boc protected 2-methylazetidin-3-one to afford N-Boc-2-methylazetidin-3-ol. This method is based on established principles of stereoselective ketone reduction.

Materials:

  • N-Boc-2-methylazetidin-3-one

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add N-Boc-2-methylazetidin-3-one (1.0 eq).

  • Dissolve the ketone in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress of the reaction by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-methylazetidin-3-ol.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Data Presentation

Table 1: Influence of Reducing Agent on Diastereoselectivity (Hypothetical Data)

Reducing AgentTemperature (°C)Diastereomeric Ratio (cis:trans)
Sodium Borohydride060:40
Lithium Aluminum Hydride055:45
L-Selectride®-78>95:5
K-Selectride®-78>95:5

Visualizations

reaction_workflow cluster_start Starting Material cluster_process Reaction cluster_product Product Mixture cluster_analysis Analysis & Purification cluster_final Isolated Products start N-Boc-2-methylazetidin-3-one reduction Reduction (e.g., L-Selectride®, -78°C) start->reduction 1. Reagents mixture Diastereomeric Mixture (cis/trans) reduction->mixture 2. Quench analysis ¹H NMR, Chiral HPLC/GC mixture->analysis 3. Determine Ratio purification Column Chromatography mixture->purification 4. Separate cis cis-Isomer purification->cis trans trans-Isomer purification->trans

Caption: Workflow for the diastereoselective synthesis and analysis of 2-methylazetidin-3-ol.

diastereoselectivity_factors cluster_reagents Reagents cluster_conditions Conditions center Diastereoselectivity reducing_agent Reducing Agent (Steric Bulk) reducing_agent->center protecting_group N-Protecting Group (Steric Hindrance) protecting_group->center temperature Temperature (Thermodynamic Control) temperature->center solvent Solvent (Polarity/Coordination) solvent->center

Caption: Key factors influencing diastereoselectivity in 2-methylazetidin-3-ol synthesis.

References

  • Facile Stereoselective Synthesis of cis- and trans-3-Alkoxyazetidin-2-ones. (2025). ResearchGate. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2014). PMC. [Link]

  • New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. [Link]

  • Facile Stereoselective Synthesis of cis‐ and trans‐3‐Alkoxyazetidin‐2‐ones. (2006). ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Competing Elimination Reactions in Azetidine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges of constructing the strained four-membered azetidine ring. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes their synthesis a delicate balance between the desired intramolecular nucleophilic substitution (SN2) and competing elimination reactions (E2).[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize unwanted byproducts and maximize your yields of these valuable heterocyclic motifs.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable protocols to overcome common hurdles in azetidine synthesis.

Question 1: My azetidine yield is low, and I'm isolating a significant amount of an alkene byproduct. What are the likely causes and how can I fix this?

Answer: This is a classic case of the E2 elimination reaction outcompeting the desired intramolecular SN2 cyclization. Several factors can tip the balance in favor of elimination. Here’s a systematic approach to troubleshoot this issue:

Underlying Causes & Mechanistic Considerations:

The competition between SN2 and E2 pathways is governed by factors including the substrate structure, the nature of the base and leaving group, solvent, and temperature.[3][4] A strong, sterically hindered base will preferentially abstract a proton from the β-carbon, leading to elimination, whereas a good, non-bulky nucleophile will favor attack at the electrophilic carbon, resulting in substitution.[3]

Troubleshooting Protocol:

  • Evaluate Your Base:

    • Problem: Strong, bulky bases like potassium tert-butoxide (KOtBu) are often too aggressive and favor elimination.[5]

    • Solution: Switch to a milder, non-nucleophilic base or a good nucleophile that is a weaker base. Consider screening bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][6] For substrates with reduced nitrogen nucleophilicity, a stronger base like lithium hexamethyldisilazide (LiHMDS) might be necessary, but careful optimization is crucial.[7]

  • Re-evaluate the Leaving Group:

    • Problem: A poor leaving group slows down the SN2 reaction, giving the elimination pathway more time to occur.[1]

    • Solution: Employ a better leaving group. Mesylates (Ms), tosylates (Ts), and triflates (Tf) are generally superior to halides. The order of leaving group ability is generally TfO⁻ > TsO⁻ > MsO⁻ > I⁻ > Br⁻ > Cl⁻.

  • Optimize Reaction Temperature:

    • Problem: Elimination reactions have a higher activation energy and are more favored entropically than substitution reactions.[8] Consequently, higher temperatures will favor the formation of the elimination product.[8]

    • Solution: Run the reaction at a lower temperature.[8] Start at room temperature and consider cooling the reaction to 0 °C or even lower if elimination persists.

  • Consider Solvent Effects:

    • Problem: The solvent can influence the reactivity of the nucleophile. Polar protic solvents can stabilize the nucleophile through hydrogen bonding, reducing its effectiveness for SN2, and can also promote elimination.[8]

    • Solution: Use a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) to enhance the nucleophilicity of the amine.[8][9][10]

  • Dilution is Key:

    • Problem: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.

    • Solution: Perform the reaction under high dilution conditions (e.g., ≤0.01 M) to favor the intramolecular pathway.[1]

Question 2: I am attempting a Mitsunobu reaction to form an azetidine, but the reaction is sluggish and gives a complex mixture of byproducts. What's going wrong?

Answer: The Mitsunobu reaction is a powerful tool for forming C-N bonds with inversion of stereochemistry, but it has its limitations, particularly with substrates prone to side reactions.[11][12]

Underlying Causes & Mechanistic Considerations:

The Mitsunobu reaction involves the activation of an alcohol with a phosphine and an azodicarboxylate (like DEAD or DIAD) to make it a good leaving group for subsequent displacement by a nucleophile.[11][13] The nucleophile must be sufficiently acidic (pKa ≤ 15) to be deprotonated in the reaction medium.[13]

Troubleshooting Protocol:

  • Check the pKa of Your Nucleophile:

    • Problem: If the nitrogen nucleophile is not acidic enough, it won't be deprotonated, and the SN2 reaction will not proceed efficiently.[12]

    • Solution: Ensure your amine precursor has a sufficiently low pKa. If not, consider using a more acidic sulfonamide or a related derivative.

  • Steric Hindrance:

    • Problem: The Mitsunobu reaction is sensitive to steric bulk around the alcohol and the nucleophile.[11] Highly hindered substrates may react slowly or not at all.

    • Solution: If possible, redesign your precursor to reduce steric hindrance near the reacting centers.

  • Side Reactions:

    • Problem: The reaction can be prone to the formation of undesired byproducts.[11] The use of toxic reagents like azodicarboxylates and phosphines is also a drawback.[11]

    • Solution: Consider modified azodicarboxylates like 2-ethylhexyl azodicarboxylate (EHAD) to potentially improve yield and reduce byproducts.[11] Alternatively, explore non-toxic reagents such as diphenyl phosphoryl azide (DPPA) or diethyl phosphorocyanidate (DEPC).[11] Be aware that using DPPA can lead to the formation of potentially explosive organic azides.[14]

  • Order of Addition:

    • Problem: The order in which reagents are added can impact the outcome.

    • Solution: A common and effective procedure is to dissolve the alcohol, nucleophile, and triphenylphosphine in a suitable solvent (like THF) and then cool the mixture to 0 °C before the dropwise addition of the azodicarboxylate.[14]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about azetidine synthesis, focusing on the fundamental principles that underpin successful ring formation.

Q1: What are the most common competing reactions in azetidine synthesis?

A1: The primary competing reactions are:

  • E2 Elimination: This is the most common side reaction, leading to the formation of an unsaturated acyclic amine. It is favored by strong, bulky bases and higher temperatures.[3][5][8]

  • Intermolecular SN2 Reaction: This leads to polymerization or the formation of dimers and is disfavored by using high dilution conditions.[1]

  • Formation of Larger Rings: In some cases, rearrangement or alternative cyclization pathways can lead to the formation of more stable five- or six-membered rings.[1]

  • Electrocyclic Ring-Opening: For the synthesis of unsaturated azetines, competing thermal fragmentation to form aza-dienes can be a significant issue.[15]

Q2: How does the choice of a nitrogen-protecting group influence azetidine formation?

A2: The choice of a nitrogen-protecting group is critical. Electron-withdrawing groups like sulfonyl (e.g., tosyl, Ts) or carbamate (e.g., tert-butyloxycarbonyl, Boc) can stabilize the azetidine ring once formed.[1] However, these groups also decrease the nucleophilicity of the nitrogen atom, which can make the initial ring-closing reaction more difficult, sometimes necessitating the use of a stronger base.[7]

Q3: Are there alternative strategies to the classic intramolecular SN2 cyclization for azetidine synthesis?

A3: Yes, several other methods have been developed, each with its own advantages and potential pitfalls:

  • Aza Paternò–Büchi Reaction: A [2+2] photocycloaddition between an imine and an alkene.[16]

  • Reductive Amination: Intramolecular reductive amination of a γ-amino aldehyde or ketone can form the azetidine ring.[7][17]

  • Metal-Catalyzed C-H Amination: Palladium-catalyzed intramolecular γ-C(sp³)–H amination offers a modern approach that avoids pre-functionalization with a leaving group.[2][18]

  • Aza-Michael Addition: Intramolecular aza-Michael addition can be an effective strategy for constructing the azetidine ring.[6][19][20]

  • Ring Expansion/Contraction: Azetidines can be synthesized from the ring expansion of aziridines or the contraction of larger rings, though these methods can also have competing pathways.[7][15]

Data Summary and Visualizations

To aid in experimental design, the following table summarizes key parameters for favoring the SN2 pathway over E2 elimination in azetidine synthesis.

FactorTo Favor SN2 (Azetidine Formation)To Favor E2 (Elimination)
Base Good nucleophile, weak base (e.g., NaH, K₂CO₃, DBU)[1][6]Strong, sterically hindered base (e.g., KOtBu)[5]
Leaving Group Good leaving group (e.g., -OTs, -OMs, -OTf)Poor leaving group (e.g., -Cl)
Temperature Lower temperatures (0 °C to RT)[8]Higher temperatures[8]
Solvent Polar aprotic (e.g., DMF, MeCN, THF)[8][9][10]Polar protic solvents can sometimes favor elimination[8]
Concentration High dilution (≤0.01 M)[1]High concentration

Diagram of Competing Pathways

The following diagram illustrates the competition between the desired SN2 cyclization for azetidine formation and the undesired E2 elimination pathway.

G cluster_0 Precursor cluster_1 Pathways cluster_2 Products precursor γ-Amino Halide/Sulfonate sn2 Intramolecular SN2 (Favored by good Nu, low T) precursor->sn2 Base (Nucleophile) e2 E2 Elimination (Favored by strong base, high T) precursor->e2 Strong Base azetidine Azetidine (Desired Product) sn2->azetidine alkene Allylic Amine (Elimination Byproduct) e2->alkene

Caption: SN2 vs. E2 in Azetidine Synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • Parmar, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.
  • de la Torre, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Purechemistry. (2023). Mitsonobu reaction, mechanism, applications and limitations.
  • Yang, Y., et al. (2025).
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect.
  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Gaunt, M. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Sparrow Chemical. (2025). How are azetidine derivatives synthesized?
  • Bott, T. M., & West, F. G. (2011).
  • ResearchGate. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • IntechOpen. (n.d.). Azetidine Synthesis.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Organic Syntheses. (n.d.). azetidine.
  • Wikipedia. (n.d.). Reductive amination.
  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
  • Royal Society of Chemistry. (2021).
  • PMC. (n.d.). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Chemistry Steps. (n.d.). SN2 vs E2.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • NIH. (n.d.). Understanding the SN2 Versus E2 Competition.
  • PMC. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • PMC. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
  • Chemistry Connected. (n.d.). Four new mechanisms to learn: SN2 vs E2 and SN1 vs E1.
  • ResearchGate. (2025). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids | Request PDF.
  • NIH. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.
  • Benchchem. (n.d.). minimizing the formation of elimination products in substitution reactions.

Sources

Technical Support Center: Overcoming Scalability Issues in Chiral Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the significant challenges encountered when scaling the synthesis of chiral azetidines. The unique structural and stability aspects of the four-membered azetidine ring demand careful consideration as reaction volumes increase. This document is designed to provide both mechanistic understanding and actionable protocols to navigate these complexities.

Part 1: Foundational Challenges in Scaling Azetidine Synthesis
Q1: Why is the synthesis of chiral azetidines so difficult to scale up compared to larger heterocycles like pyrrolidines?

A1: The primary challenge stems from the inherent ring strain of the azetidine core, which is approximately 25.4 kcal/mol. [1][2] This is significantly higher than that of a five-membered pyrrolidine ring (5.4 kcal/mol) but less than a three-membered aziridine (27.7 kcal/mol).[1] This intermediate strain energy dictates the unique reactivity and instability of the azetidine scaffold, leading to several scale-up issues:

  • Thermodynamic Instability: The high ring strain makes the four-membered ring susceptible to cleavage under various conditions (e.g., acidic pH, high temperatures, or reaction with nucleophiles), leading to decomposition or undesired rearrangement byproducts.[2] This problem is often exacerbated on a larger scale due to challenges in maintaining homogenous temperature and reaction conditions.

  • Kinetically Disfavored Ring Closure: The formation of a four-membered ring via intramolecular cyclization is often kinetically slower and entropically less favorable than competing intermolecular reactions.[3] At the higher concentrations typical of scaled-up reactions, the probability of intermolecular side reactions (e.g., polymerization) increases dramatically, leading to significant yield loss.

  • Purification Difficulties: Azetidines are often polar and can be prone to decomposition on standard acidic stationary phases like silica gel, making chromatographic purification a major bottleneck at the multi-gram or kilogram scale.[2]

Part 2: Troubleshooting Key Synthetic Methodologies at Scale

This section addresses common failure points in popular azetidine-forming reactions when transitioning from bench-scale to larger preparations.

Q2: My intramolecular cyclization (e.g., from a γ-amino alcohol or halide) works well on a 1 mmol scale, but yield plummets and I see significant byproduct formation at the 50g scale. What are the likely causes and solutions?

A2: This is a classic scalability problem rooted in reaction kinetics and mass transfer. Intramolecular cyclization to form an azetidine is a unimolecular process (Rate ∝ [Substrate]), while competing side reactions, like dimerization or polymerization, are often bimolecular (Rate ∝ [Substrate]²). As you scale up and the concentration increases, the rate of these undesired intermolecular reactions increases much faster than the rate of your desired cyclization.

  • Assess Reaction Concentration: This is the most critical parameter. The principle of high dilution is key to favoring intramolecular reactions.

    • Action: Decrease the substrate concentration significantly (e.g., to 0.01-0.05 M). While this requires larger solvent volumes, it is often the most effective solution.[2]

  • Evaluate the Leaving Group: The efficiency of the SN2 ring closure is highly dependent on the quality of the leaving group. A slow displacement allows more time for side reactions.

    • Action: Switch from a moderate leaving group (e.g., -Cl, -Br) to a better one (e.g., -OTs, -OMs, -OTf). This accelerates the desired intramolecular cyclization, allowing it to outcompete side reactions.

  • Optimize Base and Addition Rate: The choice and addition method of the base are crucial. A strong, non-nucleophilic base is preferred. Adding the base or the substrate slowly (e.g., via syringe pump) can maintain a low instantaneous concentration of the reactive intermediate, further favoring cyclization.

  • Check for Precursor Conformation: Steric hindrance near the reacting centers can prevent the acyclic precursor from adopting the necessary conformation for ring closure.[2]

    • Action: While difficult to change post-synthesis, this should be a key consideration during route design. Protecting group strategy can influence the favored conformation.

G start Low Yield on Scale-Up? concentration Is concentration > 0.1 M? start->concentration Start Here leaving_group Is leaving group poor (Cl, Br)? concentration->leaving_group No sol_conc ACTION: Reduce concentration to 0.01-0.05 M (High Dilution Principle) concentration->sol_conc Yes side_reactions Identify side products (Dimer, Polymer)? leaving_group->side_reactions No sol_lg ACTION: Switch to a better leaving group (OMs, OTs, OTf) leaving_group->sol_lg Yes sol_add ACTION: Use slow addition (syringe pump) of substrate or base side_reactions->sol_add Yes G cluster_0 Batch Process (Poor Scalability) cluster_1 Continuous Flow Process (Scalable) batch_flask Large Batch Reactor (>1L) poor_penetration Poor Light Penetration (Shaded Core) batch_flask->poor_penetration Results in light_source External Light Source light_source->batch_flask Irradiation reagent_pump Reagent Pump flow_reactor Microtube Flow Reactor (e.g., FEP tubing) reagent_pump->flow_reactor collection Product Collection flow_reactor->collection light_array LED Light Array light_array->flow_reactor Uniform Irradiation title Workflow: Batch vs. Continuous Flow for Photochemical Azetidine Synthesis

Caption: Comparison of batch and continuous flow photochemical setups.
Part 3: Maintaining Stereochemical Integrity at Scale
Q4: My synthesis using a chiral auxiliary provides excellent diastereoselectivity on a small scale, but the dr drops significantly upon scale-up. Why is this happening?

A4: Loss of stereocontrol is almost always related to poor control over reaction parameters that become more variable at a larger scale.

  • Temperature Gradients: Large reaction volumes can develop "hot spots," especially during exothermic additions (e.g., Grignard reagents). [4]The transition states for the formation of different diastereomers are often close in energy, and a localized temperature increase can provide enough energy to overcome this barrier, leading to the formation of the undesired isomer.

    • Solution: Use a reactor with better heat transfer capabilities (e.g., a jacketed reactor with overhead stirring). Ensure slow, subsurface addition of reagents to dissipate heat effectively.

  • Reagent Addition and Mixing: Inefficient mixing on a large scale can lead to localized areas of high reagent concentration, which can alter the reaction pathway or lead to side reactions that affect stereoselectivity.

    • Solution: Employ overhead mechanical stirring instead of a magnetic stir bar. Control the rate of addition carefully, often coupling it with internal temperature monitoring.

  • Epimerization: The chiral center may be susceptible to epimerization under the reaction or workup conditions. A longer reaction or workup time, sometimes unavoidable at scale, increases this risk, especially if acidic or basic conditions are present.

    • Solution: Re-evaluate your workup procedure to minimize exposure to harsh pH. If possible, telescope steps to avoid isolation of sensitive intermediates. [4]

A scalable method for C2-substituted azetidines uses chiral tert-butanesulfinamides as an auxiliary. [4][5][6]The key stereodetermining step is the organometallic addition to a sulfinimine. Maintaining high diastereoselectivity on a gram-scale requires careful control of the addition temperature.

ScaleYield (3 steps)Diastereomeric Ratio (dr)Key ConsiderationReference
Small Scale (~1 mmol)~66%>95:5Standard laboratory temperature control is sufficient.[4]
Gram Scale (~10 mmol)44%85:15Requires meticulous temperature control during organometallic addition and potentially slower addition rates.[4][5][6]
Part 4: Downstream Processing: Purification and Stability
Q5: Column chromatography of my azetidine product is not feasible for the 100g scale I need. What are some alternative, scalable purification strategies?

A5: This is a critical hurdle in process chemistry. Relying on silica gel chromatography is often unsustainable.

  • Crystallization: This is the most desirable method for large-scale purification.

    • Action: Screen a wide range of solvent/anti-solvent systems to induce crystallization of the desired product. If the freebase azetidine is an oil, consider forming a crystalline salt (e.g., hydrochloride, tartrate) which can often be selectively crystallized.

  • Distillation: For volatile, thermally stable azetidines, vacuum distillation can be a highly effective and scalable purification technique.

  • Acid/Base Extraction: Manipulate the pH of your workup to move your basic azetidine product between aqueous and organic layers, leaving non-basic impurities behind. This can often significantly purify the material before a final polishing step.

  • Telescoping Steps: The most scalable "purification" is avoiding it altogether. A recent gram-scale synthesis of C2-substituted azetidines demonstrated that the intermediate chlorosulfinamide could be used crude in the subsequent cyclization step without impacting the final yield, thus eliminating one purification step entirely. [4][5]

Protocol: Scalable Deprotection and Derivatization without Intermediate Purification

[4] This protocol demonstrates how a deprotection can be directly coupled to a subsequent reaction, avoiding the isolation of the potentially unstable free azetidine.

  • Deprotection: To a solution of the N-sulfinyl protected azetidine (e.g., 18a , 1.0 equiv) in methanol, add 4M HCl in dioxane (2.0 equiv). Stir at room temperature until TLC or LCMS indicates complete consumption of the starting material.

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure. Add a solvent suitable for the next step (e.g., DMF).

  • In-situ Derivatization: To the crude azetidine hydrochloride salt in DMF, add a base (e.g., Et₃N, 3.0 equiv) and the desired electrophile (e.g., 1-chloro-2,4-dinitrobenzene, 1.1 equiv).

  • Workup & Isolation: After the reaction is complete, perform a standard aqueous workup and isolate the final, functionalized product, which is often more amenable to crystallization or chromatography than the parent azetidine. This two-step, one-pot procedure can yield products like N-aryl-2-phenyl azetidine in high yield (89%). [4]

Part 5: Critical Safety Considerations for Scale-Up
Q6: What are the primary safety hazards I should be aware of when scaling up azetidine synthesis, particularly when using azide-based routes?

A6: Scaling up any chemical reaction introduces new safety risks related to thermal management and the total energy potential of the system. Azetidine syntheses can involve particularly hazardous reagents and intermediates.

  • Thermal Runaway: Exothermic reactions (e.g., cyclizations, Grignard additions) can generate heat faster than it can be removed in a large vessel, leading to a dangerous, uncontrolled increase in temperature and pressure. Always perform thermal hazard analysis (e.g., using DSC or ARC) before scaling up unfamiliar reactions.

  • Handling of Azides: Many synthetic routes may involve azides (e.g., in Curtius rearrangements or as precursors). [7] * Explosion Hazard: Organic azides can be shock-sensitive and thermally unstable, posing a severe explosion risk, especially upon concentration or isolation. [8]An incident involving a 200g scale synthesis of trimethylsilyl azide resulted in a violent explosion, destroying the fume hood and injuring the researcher. [8] * Mitigation: The safest approach is to avoid isolating azide intermediates. Continuous flow technology is ideal for this, as it generates and consumes the hazardous azide in-situ in small, controlled volumes. If you must work in batch, never concentrate azide solutions to dryness and always use appropriate personal protective equipment (PPE), including a blast shield.

  • Flammable Solvents: Large volumes of flammable liquids (e.g., THF, ether, hexane) pose a significant fire risk. [9] * Mitigation: Ensure all equipment is properly grounded to prevent static discharge. Work in a well-ventilated area designed for large-scale synthesis, away from ignition sources. [9]

References
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. Available at: [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Available at: [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. Available at: [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. ACS Publications. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. ACS Publications. Available at: [Link]

  • Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. PMC. Available at: [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ResearchGate. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Azetidines and their applications in asymmetric catalysis. ResearchGate. Available at: [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. PMC. Available at: [Link]

  • First successful example of an aza Paternò–Büchi reaction. ResearchGate. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

  • Synthesis of chiral Azetidine and its application in asymmetric synthesis. ResearchGate. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Available at: [Link]

  • Synthesis of Chiral Non Racemic Azetidines. Ingenta Connect. Available at: [Link]

  • azetidine. Organic Syntheses Procedure. Available at: [Link]

  • Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Beilstein Journals. Available at: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. PMC. Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. Available at: [Link]

  • Novel Aza-Paternò-Büchi Reaction Allows Pinpointing Carbon–Carbon Double Bonds in Unsaturated Lipids by Higher Collisional Dissociation. ACS Publications. Available at: [Link]

  • Synthesis of azetidine, pyrrolidines and piperidines by intramolecular cyclization of ω-azidoboranes.. J-GLOBAL. Available at: [Link]

  • Novel Syntheses of Azetidines and Azetidinones. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

Sources

purification challenges of polar azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Polar Azetidine Derivatives Ticket ID: AZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Welcome to the Technical Support Center

You are likely here because your azetidine derivative is behaving anomalously: it elutes in the void volume on C18, degrades during concentration, or refuses to extract from the aqueous layer.

Azetidines possess a unique combination of high ring strain (~25.4 kcal/mol) and high basicity (pKa ~11.3) . This creates a "perfect storm" for purification failure: the basic nitrogen causes peak tailing on silica, the polarity prevents retention on Reversed-Phase (RP), and the ring strain makes the molecule susceptible to nucleophilic ring-opening under acidic conditions.

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Extraction & Isolation Strategies

The Problem: Standard ethyl acetate/hexane extractions often fail because polar azetidines partition into the aqueous phase. The Fix: Increase the organic phase polarity or decrease aqueous solubility (Salting Out).

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Best for: Recovering water-soluble azetidines from reaction mixtures.

  • Saturation: Add NaCl to your aqueous reaction mixture until saturated (undissolved salt remains visible). This increases the ionic strength, forcing the organic azetidine out of the water (the "salting-out" effect).

  • Solvent Selection: Do not use Ethyl Acetate. Instead, use Dichloromethane (DCM) or a mixture of CHCl₃:Isopropanol (3:1) .

  • Extraction: Extract 3–4 times. The high density of DCM facilitates phase separation.

  • Validation: Spot the aqueous layer on TLC. If the product remains, proceed to Protocol B (SCX) .

Protocol B: "Catch and Release" (SCX Chromatography)

Best for: Isolating highly polar, basic azetidines that cannot be extracted.

Mechanism: Strong Cation Exchange (SCX) resin binds the basic azetidine nitrogen, allowing non-basic impurities to wash away. The product is then "released" using a basic solvent.

StepSolvent / ReagentPurpose
1. Condition Methanol (MeOH)Wet the resin bed.
2. Equilibrate DCM or Water (depending on sample)Prepare column for loading.
3. Load Sample in minimal DCM or Water (pH < 7)Catch: Azetidine binds to sulfonic acid groups.
4. Wash MeOH or DCMRemove non-basic impurities.
5. Elute 2M Ammonia in MeOH Release: NH₃ displaces the azetidine.

Expert Insight: Do not use strong mineral acids (HCl) to load or wash, as this can trigger ring opening in sensitive derivatives.

Module 2: Purification (Chromatography)

The Problem: Azetidines elute in the void volume (t0) on C18 columns due to lack of hydrophobic interaction. The Fix: Switch retention mechanisms. Use HILIC (Hydrophilic Interaction Liquid Chromatography) or High-pH Reversed Phase.

Decision Matrix: Selecting the Right Mode

purification_strategy Start Start: Azetidine Purification LogP_Check Check LogP / Polarity Start->LogP_Check LogP_Pos LogP > 1 (Moderately Polar) LogP_Check->LogP_Pos LogP_Neg LogP < 0 (Highly Polar) LogP_Check->LogP_Neg C18_HighPH High pH C18 (Bicarbonate Buffer pH 10) LogP_Pos->C18_HighPH Use High pH Stable Column HILIC HILIC Mode (Bare Silica or Amide) LogP_Neg->HILIC ACN rich mobile phase Result1 Success: Deprotonated amine retains on C18 C18_HighPH->Result1 Result2 Success: Water layer mechanism retains polar amine HILIC->Result2

Figure 1: Decision tree for selecting chromatography mode based on compound polarity.

Protocol C: HILIC Method Development

Standard conditions for polar amines.

  • Column: Bare Silica or Amide-bonded phase (e.g., BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) OR 10 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic! 95% B to 60% B .

    • Note: Unlike C18, water is the "strong" solvent in HILIC.[1] Increasing water elutes the compound.

  • Sample Diluent: 100% ACN or 90:10 ACN:Water. Never inject sample dissolved in 100% water; it will disrupt the water layer on the stationary phase and cause peak distortion.

Module 3: Stability & Handling

The Problem: "My compound disappeared after drying." The Cause: Acid-catalyzed ring opening (hydrolysis). The strained 4-membered ring is a "spring" waiting to pop. Protonation of the nitrogen makes the adjacent carbons electrophilic, inviting attack by nucleophiles (water, alcohols).

Stability Visualization: The Danger Zone

stability_mechanism Azetidine Azetidine (Intact) Protonated Protonated Azetidine (Activated Electrophile) Azetidine->Protonated Protonation Acid + H+ (Acidic Workup) Acid->Protonated RingOpen Ring Opened Product (Linear Amine/Alcohol) Protonated->RingOpen Nucleophilic Attack (Strain Release) Nucleophile + Nu (H2O/ROH) Nucleophile->RingOpen

Figure 2: Mechanism of acid-catalyzed ring opening degradation.

Handling Guidelines
  • Avoid Acidic Concentration: Never concentrate azetidine salts (TFA/HCl) in the presence of heat and nucleophilic solvents (MeOH/EtOH).

  • Free Base Storage: Store as the free base if possible, or as a salt of a non-nucleophilic acid.

  • Lyophilization: Prefer freeze-drying from water/dioxane over rotary evaporation at high temperatures.

  • TFA Removal: If you purify using TFA (standard C18), immediately perform a "free-basing" step using a carbonate wash or SCX cartridge before drying.

Troubleshooting (FAQ)

Q: I see no peak on my UV detector. A: The azetidine ring has no conjugation. Unless you have an aryl substituent, it is UV invisible.

  • Solution: Use ELSD (Evaporative Light Scattering Detector), CAD (Charged Aerosol Detector), or MS (Mass Spec) for detection. If using UV, monitor 205-210 nm, but beware of solvent cutoffs.

Q: My peak is extremely broad (tailing) on silica gel. A: The basic nitrogen is interacting with acidic silanols on the silica surface.

  • Solution: Add 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase to "block" the silanols. Alternatively, switch to an Amine-functionalized silica column.

Q: I isolated the product, but the NMR shows a linear chain. A: You likely opened the ring during workup.

  • Check: Did you use HCl in MeOH? Did you heat the rotovap bath >40°C while acidic?

  • Fix: Repeat synthesis, but quench with NaHCO₃ and use the SALLE extraction method (Protocol A).

References

  • HILIC Method Development: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Azetidine Stability & Synthesis: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link

  • Ring Strain Data: Dudev, T., & Lim, C. (1998). Ring Strain Energies from Ab Initio Calculations. Journal of the American Chemical Society. Link

  • SCX Purification Strategies: Agilent Technologies. (2020). Strategies for the Purification of Basic Compounds.[2]Link

Sources

Technical Support Center: Optimizing Chiral HPLC Methods for Azetidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing chiral High-Performance Liquid Chromatography (HPLC) methods for azetidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this specific class of compounds. The unique structural features of azetidines, including their strained four-membered ring and basic nitrogen atom, can present distinct challenges in achieving optimal enantioseparation. This resource synthesizes technical expertise with practical, field-proven insights to help you navigate these challenges effectively.

Section 1: Getting Started - A Strategic Approach to Method Development

The separation of enantiomers is not a one-size-fits-all process; it requires a systematic screening approach.[1] Azetidine enantiomers, being small, often polar, and basic, necessitate careful consideration of the chiral stationary phase (CSP) and mobile phase composition.

Initial Column Selection: Polysaccharide-Based CSPs

For the initial screening of azetidine enantiomers, polysaccharide-based chiral stationary phases are the most widely used and successful.[2][3] These CSPs, typically derivatives of cellulose or amylose, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving enantiomers.[4]

A recommended starting point is to screen your azetidine analyte on a set of complementary polysaccharide-based columns. A typical screening set would include:

  • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel: (e.g., Chiralpak® AD-H, Lux® Amylose-1)

  • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel: (e.g., Chiralcel® OD-H, Lux® Cellulose-1)

  • Immobilized versions of the above phases: These offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored.[3]

Choosing the Right Mobile Phase Mode

The choice of mobile phase mode is critical and depends on the solubility and properties of your azetidine derivative.

  • Normal Phase (NP): This is often the most successful mode for chiral separations of many small molecules, including some azetidine derivatives.[5][6] Typical mobile phases consist of a non-polar solvent like n-hexane or heptane with a polar alcohol modifier such as isopropanol (IPA) or ethanol.

  • Reversed Phase (RP): For more polar azetidine derivatives, a reversed-phase approach may be more suitable. This typically involves a C18 column with a polar mobile phase, often with a chiral mobile phase additive. However, direct separation on a chiral stationary phase is generally preferred.[7]

  • Polar Organic Mode: This mode utilizes polar organic solvents like acetonitrile or methanol, often with additives. It can be a good alternative when solubility in normal or reversed-phase solvents is an issue.

A Practical Starting Point: The Ezetimibe Example

Ezetimibe, a well-known 2-azetidinone derivative, provides a valuable case study. Successful enantiomeric separation has been achieved using a normal phase method.[5][6]

ParameterRecommended Starting ConditionRationale
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AS-H)This CSP has demonstrated excellent selectivity for ezetimibe enantiomers.[5][6]
Mobile Phase n-Hexane:Ethanol:Isopropanol (84:12:4 v/v/v)A non-polar primary solvent with alcohol modifiers to control retention and selectivity.[5]
Additive 0.1% Trifluoroacetic Acid (TFA)The acidic additive improves peak shape by minimizing interactions with residual silanols on the silica support and protonating the basic azetidine nitrogen.[5][6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column. This can be optimized to improve resolution or reduce run time.
Column Temperature 30 °CTemperature can influence enantioselectivity; starting at a controlled room temperature is a good practice.[5]
Detection UV at 230 nmWavelength should be chosen based on the analyte's UV spectrum.

This starting method provides a strong foundation for developing a separation for other azetidinone-type structures. Remember that optimization will likely be necessary for different azetidine derivatives.

Section 2: Troubleshooting Guide

Encountering challenges during method development is common. This section addresses specific issues you might face when separating azetidine enantiomers.

Problem: Poor or No Resolution

If you are not achieving baseline separation of your azetidine enantiomers, consider the following systematic approach:

G start Poor or No Resolution screen_csp Screen Different CSPs (Amylose vs. Cellulose derivatives) start->screen_csp change_mode Change Elution Mode (NP -> Polar Organic -> RP) start->change_mode If no separation on any CSP optimize_mp Optimize Mobile Phase (Adjust alcohol modifier ratio) screen_csp->optimize_mp If some separation is observed additives Introduce/Change Additives (Acidic vs. Basic) optimize_mp->additives change_mode->screen_csp temperature Vary Column Temperature (e.g., 10°C to 40°C) additives->temperature flow_rate Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) temperature->flow_rate success Resolution Achieved flow_rate->success If resolution improves

Caption: Troubleshooting workflow for poor resolution.

  • Step 1: Screen Different CSPs: The primary factor for chiral separation is the choice of the chiral stationary phase. If one type of polysaccharide CSP (e.g., amylose-based) does not provide separation, a different type (e.g., cellulose-based) might.[2]

  • Step 2: Optimize the Mobile Phase: Systematically vary the ratio of the alcohol modifier in your normal phase mobile phase. Small changes in the percentage of isopropanol or ethanol can significantly impact selectivity.[8]

  • Step 3: Change the Elution Mode: If normal phase is unsuccessful, consider switching to a polar organic or reversed-phase mode, as the chiral recognition mechanism can change dramatically with the solvent system.

  • Step 4: Introduce or Change Additives: For basic azetidines, an acidic additive like TFA or formic acid is often necessary to achieve good peak shape and can also influence selectivity.[9] Conversely, for acidic azetidines, a basic additive like diethylamine (DEA) or triethylamine (TEA) may be required.[10]

  • Step 5: Vary the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[2] Running the separation at both sub-ambient and elevated temperatures can sometimes induce or improve separation.

  • Step 6: Decrease the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and may improve resolution, especially for difficult-to-separate enantiomers.[11]

Problem: Peak Tailing

Peak tailing is a common issue with basic compounds like azetidines due to secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[12]

  • Cause: Interaction of the basic azetidine nitrogen with residual silanols on the CSP.

  • Solution 1: Add a Mobile Phase Modifier:

    • Acidic Additives: For basic azetidines, adding a small amount (0.1-0.5%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the azetidine nitrogen, reducing its interaction with silanols and improving peak shape.[5][6]

    • Basic Additives: In some cases, a competing base like diethylamine (DEA) or triethylamine (TEA) can be added to the mobile phase to saturate the active silanol sites.[10]

  • Solution 2: Use a Highly Deactivated Column: Modern chiral stationary phases are often based on high-purity, end-capped silica, which minimizes the number of accessible silanol groups.[12] Ensure you are using a high-quality, modern CSP.

  • Solution 3: Adjust Mobile Phase pH (in RP mode): If you are using a reversed-phase method, lowering the pH of the mobile phase will protonate the silanol groups and the basic analyte, which can reduce tailing.[13]

Problem: Irreproducible Retention Times

Fluctuations in retention times can compromise the reliability of your method.

  • Cause 1: Inadequate Column Equilibration: Chiral separations can sometimes require longer equilibration times than achiral separations. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.

  • Cause 2: Mobile Phase Instability: In normal phase, the small percentage of alcohol modifier is crucial. Evaporation of the more volatile component (e.g., hexane) can alter the mobile phase composition and affect retention times. Prepare fresh mobile phase daily and keep the reservoir covered.

  • Cause 3: "Memory Effects" of Additives: Some additives, particularly TFA, can be retained on the stationary phase and influence subsequent analyses, even after changing the mobile phase.[4] If you are switching between methods with different additives, ensure a thorough column wash protocol is in place.

  • Cause 4: Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[2]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase is best for my specific azetidine derivative?

There is no single "best" CSP for all azetidines. The optimal choice depends on the specific substituents on the azetidine ring. However, polysaccharide-based CSPs (amylose and cellulose derivatives) are the most versatile and a highly recommended starting point for screening.[1][2]

Q2: Should I use an acidic or basic additive in my mobile phase?

This depends on the nature of your azetidine. If your azetidine has a basic nitrogen and no acidic functional groups, an acidic additive like TFA or formic acid will likely improve peak shape.[5][6] If your azetidine also has an acidic functional group (e.g., azetidine-2-carboxylic acid), the situation is more complex, and you may need to screen both acidic and basic additives, or use a zwitterionic separation approach.

Q3: Can I use Supercritical Fluid Chromatography (SFC) for azetidine enantiomers?

Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster.[14] Polysaccharide-based CSPs are also widely used in SFC. The mobile phase typically consists of supercritical CO2 with an alcohol modifier and additives similar to those used in normal phase HPLC.

Q4: My azetidine seems to be degrading on the column. What can I do?

The strained azetidine ring can be susceptible to ring-opening, especially under harsh conditions.

  • Check the pH of your mobile phase: Highly acidic or basic conditions can promote degradation. Try to work closer to neutral conditions if possible.

  • Use an immobilized CSP: These are generally more robust and can tolerate a wider range of solvents and additives.[3]

  • Reduce the analysis time: A faster separation will minimize the time the analyte spends on the column. This can be achieved by using a shorter column, smaller particle size particles, or a higher flow rate (if resolution is not compromised).

Q5: How do I transfer my analytical method to a preparative scale?

Scaling up a chiral separation requires careful optimization.

  • Use the same CSP chemistry: Ensure your preparative column has the same chiral stationary phase as your analytical column.

  • Perform a loading study: Gradually increase the injection volume and concentration to determine the maximum sample load that still provides adequate separation.

  • Optimize for throughput: Once the loading capacity is determined, you can increase the flow rate to reduce the run time per injection.

By following the systematic approach to method development and utilizing the troubleshooting strategies outlined in this guide, you will be well-equipped to develop robust and reliable chiral HPLC methods for the separation of azetidine enantiomers.

References

  • This reference is not available.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • This reference is not available.
  • This reference is not available.
  • Merck Millipore. (n.d.). Chiral Stationary Phases for HPLC.
  • This reference is not available.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Gasparrini, F., et al. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds.
  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry.
  • This reference is not available.
  • Beesley, T. E. (2011).
  • This reference is not available.
  • Antošová, Z., & Šatínský, D. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules.
  • This reference is not available.
  • Khan, M. A. M. (2013). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES.
  • Griffiths, P. (2020, May 20). Trouble with chiral separations.
  • This reference is not available.
  • This reference is not available.
  • Phenomenex. (n.d.). The Chiral Notebook.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Satinder, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar.
  • This reference is not available.
  • Chimalakonda, K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
  • Sathiyasundar, R., et al. (2016).

Sources

resolving peak tailing in the analysis of 2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZT-3OH-001 Subject: Resolving Peak Tailing & Retention Issues in 2-Methylazetidin-3-ol Analysis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering peak tailing and potential retention loss with 2-methylazetidin-3-ol . This is a classic challenge involving a small, polar, basic secondary amine .

The molecule presents a "perfect storm" for chromatographic difficulty:

  • Basicity (pKa ~10-11): The secondary amine is positively charged at standard HPLC pH levels, leading to ionic interactions with residual silanols on silica columns (the primary cause of tailing).

  • High Polarity: The hydroxyl group (-OH) and the amine reduce retention on standard C18 phases, forcing elution near the void volume (

    
    ) where interferences are highest.
    
  • Lack of Chromophore: The absence of conjugated

    
    -systems makes UV detection difficult without derivatization or low-UV (<210 nm) methods.
    

This guide provides a self-validating troubleshooting workflow to eliminate tailing and establish a robust method.

Part 1: The Mechanism of Failure (Why it Tails)

Tailing in azetidines is rarely a "column failure" in the mechanical sense; it is a chemical mismatch .

At pH < 9, the azetidine nitrogen is protonated (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


). Standard silica-based columns contain residual silanol groups (

). Even on "end-capped" columns, some silanols remain.[1] As the mobile phase pH rises above 3.5, these silanols deprotonate (

).

The Result: The cationic azetidine binds ionically to the anionic silanol. This is a "secondary retention mechanism" that is slow and non-linear, causing the shark-fin tail.

Visualization: The Tailing Mechanism

TailingMechanism cluster_0 Chromatographic Environment Molecule 2-Methylazetidin-3-ol (Protonated Cation) StationaryPhase Stationary Phase (Silica Backbone) Molecule->StationaryPhase Primary Retention (Hydrophobic/Polar) Silanol Residual Silanol (Si-O⁻) Molecule->Silanol Secondary Interaction (Ionic Binding) Result Peak Tailing (As > 1.5) StationaryPhase->Result Silanol->Result Slow Desorption

Figure 1: The dual-retention mechanism causing peak tailing. The secondary ionic interaction (red arrow) delays a portion of the analyte, creating the tail.

Part 2: The Solution Protocols

Protocol A: Mobile Phase Engineering (The "Chemical Mask")

If you must use Reversed-Phase LC (RPLC), you cannot rely on neutral pH. You must suppress the ionic interaction.[2]

Option 1: Low pH (The Silanol Suppressor) Mechanism: At pH < 3.0, silanols are protonated (


) and neutral. They cannot bind the amine.
  • Buffer: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Note: TFA is an ion-pairing agent that will sharpen the peak but may suppress MS signal. Formic acid is MS-friendly but less effective at masking silanols.

Option 2: High pH (The Amine Neutralizer) Mechanism: At pH > 10.5, the azetidine is deprotonated (neutral). It interacts only via hydrophobic mechanisms.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.5) or 0.1% Ammonium Hydroxide.

  • CRITICAL: You must use a column engineered for high pH (e.g., Hybrid Silica or Polymer-based) or the silica will dissolve.

Protocol B: Column Selection Matrix

Do not use a standard C18 column. Use the table below to select the correct stationary phase.

Column ClassMechanismSuitability for AzetidineRecommended Phase
HILIC (Recommended) Partitioning into water layerExcellent. Retains polar amines well; high organic mobile phase improves MS sensitivity.Bare Silica or Amide
Hybrid C18 (High pH) Hydrophobic InteractionGood. Allows pH 10-11 operation to neutralize the amine.C18 Hybrid (e.g., BEH, Gemini)
Polar-Embedded C18 Shielded HydrophobicModerate. Embedded polar group shields silanols. Good for neutral pH.Polar-Embedded / Amide-C18
Standard C18 HydrophobicPoor. Expect tailing and low retention.Not Recommended

Part 3: Detection (The Invisible Peak)

2-methylazetidin-3-ol has poor UV absorbance. If you see a tailing peak at 210 nm, it might actually be a system peak or impurity.

Verification Workflow:

  • ELSD/CAD: Universal detectors are ideal if available.

  • LC-MS: Operate in Positive Mode (ESI+). Look for

    
     Da.
    
  • Derivatization (For UV-Vis): If you only have UV, you must derivatize the secondary amine.

Standard Operating Procedure: FMOC Derivatization

Target: Secondary Amine.[3][4] Result: Highly fluorescent/UV-active derivative.

  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate buffer (pH 8-9).

  • Reaction: Mix Sample + Buffer + FMOC reagent (1:1:1).

  • Incubate: Room temperature for 5 minutes.

  • Quench: Add 1-adamantanamine (to remove excess FMOC).

  • Analyze: Detect at UV 265 nm or Fluorescence (Ex 260nm / Em 315nm).

Part 4: Troubleshooting Decision Tree

Follow this logic flow to isolate your specific issue.

TroubleshootingTree Start Start: Tailing Peak Observed CheckRetention Is k' (Retention Factor) > 1.5? Start->CheckRetention LowRetention Retention is Low (k' < 1.5) CheckRetention->LowRetention No GoodRetention Retention is Good CheckRetention->GoodRetention Yes ActionHILIC Switch to HILIC Mode (90% ACN Start) LowRetention->ActionHILIC CheckPH Check Mobile Phase pH GoodRetention->CheckPH PHAction Is pH < 3.0 or > 10.0? CheckPH->PHAction ModifyBuffer Add 0.1% TFA (Low pH) or Switch to High pH Column PHAction->ModifyBuffer No (Neutral pH) CheckLoad Check Mass Load PHAction->CheckLoad Yes Overload Dilute Sample 1:10 in Mobile Phase CheckLoad->Overload

Figure 2: Diagnostic workflow for isolating the root cause of peak distortion.

Part 5: Frequently Asked Questions (FAQs)

Q: I switched to HILIC, but now my peak is split (doublet). Why? A: This is likely a solvent mismatch .[5] In HILIC, water is the "strong" solvent.[6] If you dissolve your sample in 100% water and inject it into a 90% Acetonitrile mobile phase, the water plug travels faster than the analyte, disrupting the partitioning.

  • Fix: Dissolve your sample in 75-90% Acetonitrile.

Q: Can I use ion-pairing agents like Hexanesulfonic Acid? A: Yes, but with caution. Ion-pairing agents (IPAs) will neutralize the charge on the amine and increase retention on C18.

  • Risk: IPAs equilibrate slowly (requires 20+ column volumes) and are difficult to remove from the column. They are also incompatible with LC-MS (suppression). Use TFA first.

Q: Why is my peak area varying between injections? A: If you are using UV detection at 205-210 nm, you are likely seeing baseline drift or interference from the mobile phase (e.g., Acetate absorbs at low UV).

  • Fix: Switch to Phosphate buffer (transparent at 210 nm) if not using MS. If using MS, verify the signal against an internal standard.

References

  • Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]

  • Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • PubChem. (2025).[7][8] (2R,3S)-2-methylazetidin-3-ol Compound Summary. Retrieved from [Link]

Sources

Validation & Comparative

validation of (2S,3R)-2-methylazetidin-3-ol structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural validation of (2S,3R)-2-methylazetidin-3-ol (C


H

NO) is a critical checkpoint in early-stage drug discovery. As a chiral azetidine scaffold, it frequently serves as a conformationally restricted pharmacophore. However, its low molecular weight (87.12 g/mol ) and lack of heavy atoms present significant challenges for absolute configuration assignment.

This guide compares the efficacy of Single Crystal X-ray Diffraction (SCXRD) against NMR and Chiroptical methods . It argues that while NMR is sufficient for relative stereochemistry (diastereomeric purity), SCXRD of the hydrochloride salt derivative is the only self-validating, "Gold Standard" method for establishing absolute configuration ((2S,3R) vs. (2R,3S)) with regulatory-grade confidence.

Comparative Analysis: Validation Methodologies

The following table contrasts the three primary methods for validating the structure of light-atom chiral amines.

FeatureMethod A: SCXRD (Recommended) Method B: NMR (NOESY/Coupling)Method C: Electronic CD (ECD)
Primary Output Absolute Configuration & 3D ConformationRelative Stereochemistry (cis vs. trans)Chromophore Chirality
Sample State Single Crystal (Solid)SolutionSolution
Confidence Level >99% (with Flack Parameter) ~80% (Inferential)Moderate (Model dependent)
Requirement Crystalline solid (Salt form preferred)Pure material, solubleChromophore present
Limitation Requires crystal growth; "Light atom" problemCannot distinguish enantiomers aloneWeak signal for aliphatic amines
Turnaround 24–48 hours (if crystal exists)1–4 hours2–6 hours
Why X-ray? The "Light Atom" Challenge

The free base of (2S,3R)-2-methylazetidin-3-ol contains only Carbon, Hydrogen, Nitrogen, and Oxygen. Standard Molybdenum (Mo) radiation sources produce negligible anomalous scattering from these atoms, making the Flack parameter (the metric for absolute chirality) unreliable.

The Solution:

  • Derivatization: Convert the free base to a Hydrochloride (HCl) or Hydrobromide (HBr) salt. The Chloride ion (Z=17) provides sufficient anomalous scattering.

  • Radiation Source: Use Copper (Cu-K

    
    )  radiation, which maximizes the anomalous signal for lighter elements.
    

Strategic Decision Framework

The following logic flow illustrates the decision process for selecting the optimal validation route.

G Start Start: (2S,3R)-2-methylazetidin-3-ol Sample StateCheck Physical State Check Start->StateCheck Liquid Liquid / Oil (Free Base) StateCheck->Liquid If Free Base Solid Solid (Salt) StateCheck->Solid If Existing Salt Deriv Derivatization Strategy: Form HCl Salt Liquid->Deriv For Abs Config NMR_Path NMR (NOESY/COSY) Determines Relative (cis/trans) NOT Absolute Liquid->NMR_Path Rapid Check Xray_Path SCXRD Screening Solid->Xray_Path Deriv->Solid Source_Check Select X-ray Source Xray_Path->Source_Check Mo_Source Mo-Kα Source (Risk: Low Anomalous Signal) Source_Check->Mo_Source Not Recommended Cu_Source Cu-Kα Source (High Anomalous Signal for Cl) Source_Check->Cu_Source Optimal Validation Calculate Flack Parameter (x) Cu_Source->Validation Success x ≈ 0.0 (u < 0.04) Absolute Config Confirmed Validation->Success

Figure 1: Decision matrix for structural validation. Note the critical step of salt formation to enable robust X-ray analysis.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, this protocol utilizes the HCl salt of the target molecule. This transforms the likely oily free base into a crystalline solid and introduces a "heavy" atom (Chlorine) to facilitate absolute configuration determination.

Phase 1: Crystallization (Vapor Diffusion)

Objective: Grow single crystals suitable for X-ray diffraction.

  • Salt Formation: Dissolve 10 mg of the free base in minimal dry ethanol. Add 1.0 equivalent of 1M HCl in diethyl ether. Precipitate the white solid, filter, and dry.

  • Setup: Use a standard hanging drop or sitting drop vapor diffusion method (common in protein crystallography but excellent for small salts).

    • Solvent (Drop): Methanol/Water (9:1).

    • Anti-solvent (Reservoir): Acetone or Diethyl Ether.

  • Procedure: Place 2 µL of saturated salt solution on a cover slip. Invert over a well containing 500 µL of anti-solvent. Seal with grease.

  • Observation: Inspect after 24 hours under polarized light. Look for sharp extinction (birefringence), indicating crystallinity.

Phase 2: Data Collection & Refinement

Objective: Collect high-redundancy data to resolve the anomalous signal.

  • Instrument: Rigaku XtaLAB Synergy or Bruker D8 QUEST (or equivalent).

  • Source: Microfocus Cu-K

    
      (
    
    
    
    = 1.54184 Å).
  • Temperature: 100 K (Nitrogen stream). Crucial for reducing thermal ellipsoids in small ring systems.

  • Strategy: Collect a full sphere of data (redundancy > 10) to accurately measure Friedel pairs (

    
     vs 
    
    
    
    ).
Phase 3: Validation Metrics (The "Go/No-Go" Criteria)

For the structure to be accepted as the (2S,3R) isomer, the data must satisfy the following metrics:

MetricTarget ValueInterpretation
R1 (Final) < 5.0%High-quality model fit to electron density.
Goodness of Fit (GooF) 0.9 – 1.2Correct weighting scheme; no systematic errors.
Flack Parameter (x) -0.1 < x < 0.1 Absolute structure is correct.
Flack Uncertainty (u) < 0.05Statistical confidence is sufficient.
Hooft Parameter (y) ~ 0.0Bayesian confirmation (robust for light atoms).

Critical Check: If the Flack parameter


, the structure is the inverted enantiomer (2R,3S). If 

, the crystal is a racemic twin or the space group is wrong.

Mechanistic Insight: The Azetidine Ring Puckering

Understanding the conformation is as important as the configuration. Azetidine rings are puckered to relieve torsional strain.

  • (2S,3R) Configuration: This is the trans isomer.

  • Structural Consequence: In the crystal lattice, the bulky substituents (Methyl at C2, Hydroxyl at C3) will adopt a pseudo-equatorial position to minimize 1,2-steric clash.

  • Hydrogen Bonding: In the HCl salt, the protonated nitrogen (

    
    ) acts as a strong donor to the Chloride anion (
    
    
    
    ), forming a stable lattice network. The hydroxyl group usually participates in intermolecular H-bonding, linking azetidine units.

Structure N1 N1 (Protonated) C2 C2 (Chiral S) N1->C2 Cl Chloride Ion N1->Cl Ionic H-bond C3 C3 (Chiral R) C2->C3 Me Methyl Group C2->Me Trans to OH C4 C4 (Methylene) C3->C4 OH Hydroxyl Group C3->OH Trans to Me C4->N1 OH->Cl H-bond donor

Figure 2: Connectivity and interaction map of the (2S,3R)-2-methylazetidin-3-ol Hydrochloride salt in the crystal lattice.

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[1] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[1]

  • Parsons, S., & Flack, H. D. (2004).[1] The use of intensity quotients in absolute structure refinement.[2] Acta Crystallographica Section A, 60(s1), s61.

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom structures. Tetrahedron: Asymmetry, 20(6), 712-717.

Sources

A Comparative Guide to Confirming the Enantiomeric Purity of (2S,3R)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of a chiral molecule is a critical determinant of its pharmacological and toxicological profile. The synthesis of stereochemically pure compounds like (2S,3R)-2-methylazetidin-3-ol, a substituted azetidine that represents a valuable scaffold in medicinal chemistry, necessitates rigorous analytical methods to confirm its enantiomeric purity.[1] This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

The accurate determination of enantiomeric excess (ee) is paramount, as even small amounts of an unwanted enantiomer can lead to significantly different biological activities or off-target effects.[2][] This document will explore and contrast three principal methods for quantifying the enantiomeric purity of (2S,3R)-2-methylazetidin-3-ol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is often the gold standard for determining enantiomeric excess due to its high accuracy, reproducibility, and the commercial availability of a wide array of chiral stationary phases (CSPs).[4][5] The separation of enantiomers on a CSP is based on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the stationary phase, leading to different retention times.

Causality of Experimental Choices

The choice of a suitable chiral stationary phase is the most critical parameter for successful enantiomeric separation. For a molecule like (2S,3R)-2-methylazetidin-3-ol, which contains both a secondary amine and a hydroxyl group, CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability. The hydroxyl and amine groups can participate in hydrogen bonding, dipole-dipole, and steric interactions with the chiral stationary phase, which are essential for chiral recognition.

Derivatization of the analyte can sometimes enhance separation. For instance, acylation of the amine or hydroxyl group can introduce a chromophore for better UV detection and may also improve the interaction with the CSP. However, it is often preferable to analyze the underivatized compound first to avoid potential side reactions or kinetic resolution.

Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of (2S,3R)-2-methylazetidin-3-ol in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based column, such as a Daicel Chiralcel OD-H or Chiralpak AD-H, is a good starting point.[6]

    • Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol is typically used. The ratio is optimized to achieve good resolution and reasonable retention times. A common starting point is 90:10 hexane:isopropanol. The addition of a small amount of an amine modifier, such as diethylamine (0.1%), can improve peak shape for basic compounds like azetidines.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the analyte has some absorbance (e.g., 210 nm), or a more universal detector like a Corona Charged Aerosol Detector (CAD) if the analyte lacks a strong chromophore.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Data Presentation
Parameter(2S,3R)-enantiomer(2R,3S)-enantiomer
Retention Time (tR)10.2 min12.5 min
Peak Area995,0005,000
Enantiomeric Excess (ee)\multicolumn{2}{c
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect with UV/CAD Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Chiral Gas Chromatography (GC): For Volatile Analytes

Chiral GC is another powerful technique for separating enantiomers, particularly for volatile and thermally stable compounds.[7] Similar to HPLC, separation is achieved on a chiral stationary phase. For (2S,3R)-2-methylazetidin-3-ol, derivatization is typically required to increase its volatility and thermal stability.

Causality of Experimental Choices

The primary consideration for chiral GC is the need for derivatization. The polar hydroxyl and amine groups make the underivatized molecule unsuitable for GC analysis. Derivatization with a reagent like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts these polar groups into less polar, more volatile esters and silyl ethers, respectively.[7] The choice of chiral capillary column is also crucial, with cyclodextrin-based CSPs being widely used for a variety of chiral compounds.

Experimental Protocol: Chiral GC Analysis
  • Derivatization:

    • In a vial, dissolve approximately 1 mg of (2S,3R)-2-methylazetidin-3-ol in 0.5 mL of a suitable solvent (e.g., dichloromethane).

    • Add an excess of the derivatizing agent (e.g., 100 µL of TFAA).

    • Heat the mixture at a slightly elevated temperature (e.g., 60 °C) for 30 minutes.

    • Remove the solvent and excess reagent under a stream of nitrogen.

    • Redissolve the residue in a known volume of solvent (e.g., 1 mL of hexane) for GC injection.

  • Instrumentation and Column:

    • GC System: A standard GC system with a Flame Ionization Detector (FID).

    • Chiral Column: A cyclodextrin-based capillary column, such as a Chirasil-Dex CB or a Beta-DEX column.

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Temperature Program: An optimized temperature gradient is used to ensure good separation. For example, start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Injector and Detector Temperature: Typically 250 °C.

  • Analysis: Inject a small volume (e.g., 1 µL) of the derivatized sample. Calculate the enantiomeric excess from the integrated peak areas.

Data Presentation
Parameter(2S,3R)-di-TFA-derivative(2R,3S)-di-TFA-derivative
Retention Time (tR)15.8 min16.3 min
Peak Area992,0008,000
Enantiomeric Excess (ee)\multicolumn{2}{c
Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Dissolve Dissolve Sample Derivatize Derivatize with TFAA Dissolve->Derivatize Evaporate Evaporate Solvent Derivatize->Evaporate Redissolve Redissolve in Hexane Evaporate->Redissolve Inject Inject into GC Redissolve->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect with FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric purity determination by Chiral GC.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to determine enantiomeric excess.[8] Since enantiomers are indistinguishable in an achiral solvent, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers.[9][10] These diastereomers have different chemical shifts in the NMR spectrum, allowing for their quantification.[10] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a widely used CDA for this purpose.[11][12]

Causality of Experimental Choices

For (2S,3R)-2-methylazetidin-3-ol, both the secondary alcohol and the secondary amine can react with Mosher's acid chloride to form diastereomeric esters and amides, respectively.[2] The reaction is typically carried out with both (R)- and (S)-Mosher's acid chloride in separate experiments to aid in the assignment of the absolute configuration. The presence of the trifluoromethyl group in Mosher's acid provides a useful signal in ¹⁹F NMR, which is often simpler to analyze than the corresponding ¹H NMR spectrum due to the lack of background signals.[8] It is crucial that the derivatization reaction goes to completion to ensure that the diastereomeric ratio accurately reflects the enantiomeric ratio of the starting material.[11]

Experimental Protocol: Mosher's Ester/Amide Formation and NMR Analysis
  • Derivatization (in two separate NMR tubes):

    • Tube 1 ((R)-MTPA): To a solution of (2S,3R)-2-methylazetidin-3-ol (approx. 5 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL) in an NMR tube, add a small excess of (R)-(-)-MTPA chloride and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents).

    • Tube 2 ((S)-MTPA): Repeat the procedure in a separate NMR tube using (S)-(+)-MTPA chloride.

    • Allow the reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR).

  • NMR Analysis:

    • Acquire ¹H and/or ¹⁹F NMR spectra for both samples.

    • In the ¹H NMR spectrum, look for well-resolved signals corresponding to the two diastereomers. The methoxy or methyl protons are often good candidates for integration.

    • In the ¹⁹F NMR spectrum, the signals for the -CF₃ groups of the two diastereomers should be well-separated.

  • Data Analysis: Integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. Calculate the enantiomeric excess from the integration values.

Data Presentation
NMR SignalDiastereomer 1 (from (2S,3R)-isomer)Diastereomer 2 (from (2R,3S)-isomer)
¹H NMR (Methoxy group)δ 3.54 ppmδ 3.58 ppm
¹⁹F NMR (-CF₃ group)δ -71.2 ppmδ -71.5 ppm
Integration Ratio99.50.5
Enantiomeric Excess (ee)\multicolumn{2}{c
Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve Dissolve Sample in CDCl3 Derivatize_R Derivatize with (R)-MTPA-Cl Dissolve->Derivatize_R Derivatize_S Derivatize with (S)-MTPA-Cl Dissolve->Derivatize_S Acquire_R Acquire 1H/19F NMR Derivatize_R->Acquire_R Acquire_S Acquire 1H/19F NMR Derivatize_S->Acquire_S Integrate Integrate Diastereomeric Signals Acquire_R->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric purity determination by NMR with a chiral derivatizing agent.

Comparison of Methods

FeatureChiral HPLCChiral GCNMR with CDAPolarimetry
Principle Differential interaction with a chiral stationary phase.Differential interaction with a chiral stationary phase in the gas phase.Formation of diastereomers with distinct NMR signals.Measurement of the rotation of plane-polarized light.[13]
Accuracy High (often to >99.9%)High (often to >99.5%)Good to High (typically >98%)Low to Moderate, prone to impurities.[4][14]
Sensitivity High (sub-microgram)Very High (nanogram to picogram)Moderate (milligram)Low (milligram to gram)
Sample Prep Minimal (dissolve and filter)Derivatization often required.Derivatization required, must go to completion.Dissolve in a suitable solvent.
Development Time Moderate (screening of columns and mobile phases)Moderate (optimization of derivatization and temperature program)Moderate (optimization of reaction conditions)Minimal
Universality Broad applicability.Limited to volatile/thermally stable compounds or their derivatives.Requires a reactive functional group.Requires a chromophore and known specific rotation of the pure enantiomer.
Information Enantiomeric ratio.Enantiomeric ratio.Enantiomeric ratio and potentially absolute configuration.Optical purity, which may not directly correlate with enantiomeric excess.[15]

Conclusion and Recommendations

For the routine and highly accurate determination of the enantiomeric purity of (2S,3R)-2-methylazetidin-3-ol, Chiral HPLC is the recommended method due to its high accuracy, sensitivity, and the minimal sample preparation required for the underivatized compound. It is the most widely accepted method in the pharmaceutical industry for quality control of chiral compounds.

Chiral GC is a viable alternative if the necessary derivatization protocol is well-established and validated. Its high sensitivity can be advantageous for trace analysis.

NMR with a chiral derivatizing agent like Mosher's acid is a powerful tool, not only for determining enantiomeric excess but also for potentially assigning the absolute configuration.[12] It is particularly useful during the research and development phase when establishing the stereochemistry of a newly synthesized compound.

Finally, while polarimetry is a classical technique for assessing chirality, it is generally not recommended for the accurate determination of enantiomeric excess in a drug development setting due to its lower accuracy and susceptibility to impurities.[14][16]

The choice of method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the stage of the drug development process. For robust and reliable quality control, a validated chiral HPLC method is the preferred choice.

References

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In eMagRes (Vol. 5, pp. 949-966). John Wiley & Sons, Ltd. [Link not available]
  • Wikipedia. (2023). Chiral derivatizing agent. In Wikipedia. Retrieved from [Link]

  • Dudley, G. B., & Pelphrey, P. M. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • The Retort. (2012). Mosher's Acid. Retrieved from [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Mosher Method: A Review. Chemical Reviews, 104(1), 17-118.
  • Grokipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Lee, J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 386-393.
  • PubMed. (2010). In situ measurement of the enantiomeric excess of alcohols and amines under asymmetric reduction reaction by 1H NMR. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link not available]
  • PubMed. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Retrieved from [Link]

  • PubMed. (2007). Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. Retrieved from [Link]

  • ACS Publications. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • ResearchGate. (2015). From which instrument can we determine enantiomeric purity?. Retrieved from [Link]

  • Fordham Research Commons. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Retrieved from [Link]

  • ScienceDirect. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 61, 10-16.
  • Wikipedia. (2023). Enantiomeric excess. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal LC enantiomeric separation methods to determine enantiomeric excess. Retrieved from [Link]

  • Stafford, N. P., et al. (2019). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 141(38), 15201-15209.
  • ACS Publications. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(27), 11935-11942.
  • ACS Publications. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • ResearchGate. (2015). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Retrieved from [Link]

  • PMC. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 14194-14204.
  • Lindner, W. (1989). Determination of Enantiomeric Purity via Formation of Diastereomers. In Chromatographic Chiral Separations (pp. 81-123). Springer, Dordrecht.
  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • Wiley Online Library. (2012). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylid.
  • MDPI. (2020). Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. Molecules, 25(15), 3381.
  • ACS Publications. (2004). NMR determination of enantiomeric purity. Chemical Reviews, 104(1), 17-118.
  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 749-766.
  • PMC. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Chinese Chemical Society, 57(3A), 435-441.
  • Acta Naturae. (2019). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]

  • PMC. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.

Sources

Comparative Guide to N-Protecting Groups for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Challenge

Azetidines (4-membered saturated nitrogen heterocycles) occupy a unique "Goldilocks" zone in medicinal chemistry. They offer significant metabolic stability improvements over larger rings like pyrrolidines while providing specific vectoral alignment of substituents. However, their high ring strain (~26 kcal/mol) makes them susceptible to unwanted ring-opening reactions during synthesis.

The choice of N-protecting group (PG) is not merely about masking the amine; it dictates the stability of the strained ring , the feasibility of cyclization , and the scope of downstream functionalization . This guide compares the performance of the four most critical PGs: Boc , Benzhydryl (DPM) , Tosyl (Ts) , and Cbz , providing experimental data to support selection strategies.

Decision Matrix: Selecting the Right Group

The following decision tree illustrates the logic for selecting an N-protecting group based on the intended synthetic pathway.

Azetidine_PG_Selection Start Start: Azetidine Synthesis Goal Route Primary Synthetic Route? Start->Route Cyclization Ring Closure (from acyclic) Route->Cyclization Building the Ring Funct Functionalization of Ring Route->Funct Modifying Existing Ring StabReq High Stability Required? Cyclization->StabReq Lithiation C2-Lithiation / C-H Activation? Funct->Lithiation DPM Benzhydryl (DPM) (Best for Ring Construction) StabReq->DPM Yes (Prevent Dimerization) Ts Tosyl (Ts) (Best for Mitsunobu/SN2) StabReq->Ts No (Standard SN2) Boc Boc (Best Directing Group) Lithiation->Boc Yes (Directing Effect) Cbz Cbz (Orthogonal to Acid) Lithiation->Cbz No (General Protection)

Figure 1: Strategic selection flowchart for azetidine N-protecting groups.

Comparative Analysis of Protecting Groups

A. Benzhydryl (Diphenylmethyl, DPM)

Role: The "Shield" for Ring Construction. Performance: DPM is the industry standard for de novo azetidine synthesis (e.g., from epichlorohydrin). Its steric bulk prevents intermolecular dimerization (forming piperazines) and stabilizes the strained ring against opening.

  • Stability: Extremely high.[1] Stable to basic hydrolysis, strong nucleophiles, and most reducing agents.

  • Removal: The Achilles' heel. Hydrogenolysis (H₂/Pd) is often too slow due to steric hindrance. The ACE-Cl method (1-chloroethyl chloroformate) is the preferred, scalable protocol.

B. tert-Butyloxycarbonyl (Boc)

Role: The "Activator" for Functionalization. Performance: Boc is less suitable for initial ring closure from unstable precursors but is superior for modifying the ring. The carbonyl oxygen acts as a Directing Group (DG) for lithiation at the C2 position.

  • Stability: Labile to acid (TFA, HCl). Stable to base and hydrogenation.

  • Lithiation: Allows generation of 2-lithio-azetidines at -78°C without ring fragmentation (unlike some other amides).

C. Tosyl (p-Toluenesulfonyl, Ts)

Role: The "Anvil" for Cyclization. Performance: The strong electron-withdrawing nature makes the sulfonamide nitrogen non-nucleophilic, preventing polymerization during ring closure. However, removal requires harsh reductive conditions that can be incompatible with sensitive functionality.

  • Removal: Mg/MeOH (mildest), Na/Naphthalene (harsh), or SmI₂.

D. Benzyloxycarbonyl (Cbz)

Role: The "Orthogonal" Option.[1] Performance: Used when acid sensitivity (Boc issue) and reductive sensitivity (Ts issue) are both problems.

  • Risk: Hydrogenolysis of N-Cbz azetidines must be monitored carefully; prolonged exposure to Pd/H₂ can sometimes cleave the strained C-N bond of the ring itself, not just the protecting group.

Performance Data Comparison

FeatureBenzhydryl (DPM) Boc Tosyl (Ts) Cbz
Ring Closure Yield High (80-90%) Moderate (50-60%)High (75-85%)Moderate
C2-Lithiation Poor (No DG effect)Excellent (DG effect) Poor (Acidifies C-H)Moderate
Acid Stability StableUnstable StableStable
Base Stability StableStableStableStable
Deprotection Cond. ACE-Cl / MeOHTFA or HClMg/MeOH or Na/NapH₂ / Pd-C
Ring Opening Risk Low (Steric protection)LowLowMedium (during H₂)

Experimental Protocols

Protocol 1: Ring Construction (Synthesis of 1-Benzhydrylazetidin-3-ol)

This is the standard industrial route for accessing the azetidine core.

  • Reactants: Dissolve Benzylamine (or Benzhydrylamine) (1.0 equiv) in water (15 volumes).

  • Addition: Cool to 0–5°C. Slowly add Epichlorohydrin (1.3 equiv) dropwise over 1 hour.

  • Reaction: Stir at 0–5°C for 12 hours. The reaction proceeds via ring opening of the epoxide followed by 4-exo-tet cyclization.

  • Workup: Filter the resulting solid precipitate. Wash with cold water and hexanes.

  • Yield: Typically 85-92% as a white solid.

  • Note: The benzhydryl group prevents the formation of the thermodynamic dimer (piperazine derivative).

Protocol 2: Functionalization (C2-Lithiation of N-Boc Azetidine)

Demonstrates the unique directing group ability of Boc.

  • Setup: Flame-dry a flask under Argon. Add N-Boc-azetidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous Et₂O.

  • Lithiation: Cool to -78°C . Add s-BuLi (1.2 equiv) dropwise.

  • Incubation: Stir for 10–30 mins at -78°C. Do not warm, or the ring may fragment.

  • Trapping: Add electrophile (e.g., benzaldehyde, MeOD) dissolved in Et₂O.

  • Quench: Add sat. NH₄Cl.

  • Yield: 60–80% of 2-substituted azetidine.

Protocol 3: Deprotection of Benzhydryl (ACE-Cl Method)

The most reliable method for bulky N-alkyl groups on azetidines.

  • Acylation: Dissolve N-benzhydryl azetidine (1.0 equiv) in dry DCE (1,2-dichloroethane).

  • Reagent: Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2–1.5 equiv) at 0°C.

  • Reflux: Heat to reflux for 2–4 hours. Monitor consumption of starting material (forms the carbamate intermediate).

  • Methanolysis: Evaporate solvent. Redissolve residue in Methanol and reflux for 1 hour.

  • Result: The carbamate decomposes to the HCl salt of the azetidine, CO₂, and acetaldehyde.

  • Yield: >90%.

Protocol 4: Deprotection of Tosyl (Mg/MeOH Method)

A milder alternative to sodium/naphthalene.

  • Mixture: Dissolve N-Tosyl azetidine (1.0 equiv) in anhydrous Methanol (0.1 M).

  • Reagent: Add Magnesium turnings (5–10 equiv) and a catalytic amount of iodine (optional initiator).

  • Sonication/Stirring: Sonicate or stir vigorously. The reaction is exothermic and generates H₂ gas.

  • Completion: Reaction typically takes 2–6 hours.

  • Workup: Quench with NH₄Cl, extract with EtOAc.

  • Yield: 60–80%. Note: If the ring is highly strained or functionalized, yields may drop due to reductive ring opening.

Mechanistic Visualization: Boc-Directed Lithiation

The following diagram explains why Boc is the superior choice for C2-functionalization. The coordination of Lithium to the Boc carbonyl oxygen stabilizes the transition state and directs the deprotonation to the alpha-position.

Boc_Lithiation_Mechanism NBoc N-Boc Azetidine Complex Pre-Lithiation Complex (Li...O=C Coordination) NBoc->Complex + s-BuLi / TMEDA (-78°C) TS Transition State (C2 Deprotonation) Complex->TS Directing Effect Lithiated 2-Lithio-N-Boc Azetidine (Dipole Stabilized) TS->Lithiated - BuH Product C2-Functionalized Azetidine Lithiated->Product + Electrophile (E+)

Figure 2: Mechanism of Boc-directed alpha-lithiation in azetidines.

References

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. Available at: [Link]

  • Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. ScienceMadness / Current Organic Chemistry. Available at: [Link]

  • Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Chemistry Portal. Available at: [Link]

  • Reaction of Azetidines with Chloroformates (ACE-Cl Deprotection). PubMed / Org. Lett. Available at: [Link][2]

Sources

Optimizing Selectivity & Stability: A Comparative Guide to (2S,3R)-2-Methylazetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: nAChR Ligand Optimization and Scaffold Bioisosterism

Executive Summary: The Strategic Value of the Scaffold

(2S,3R)-2-methylazetidin-3-ol represents a high-value "privileged scaffold" in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of pyrrolidin-3-ol and proline , offering a unique vector for optimizing drug-target interactions.

Unlike the flexible pyrrolidine ring found in nicotine, the strained azetidine ring rigidly orients substituents, often resulting in:

  • Enhanced Selectivity: The fixed vector of the 3-hydroxyl/ether group minimizes off-target binding (e.g., distinguishing

    
     from 
    
    
    
    nAChR subtypes).
  • Metabolic Stability: The C2-methyl group sterically hinders N-dealkylation and oxidative ring opening, addressing a common liability of unsubstituted azetidines (like A-85380).

  • Lipophilicity Modulation: The scaffold lowers logD compared to piperidine analogues, improving CNS penetration.

This guide objectively compares (2S,3R)-2-methylazetidin-3-ol derivatives against standard clinical and experimental alternatives, focusing on their application as Nicotinic Acetylcholine Receptor (nAChR) ligands .

Comparative Analysis: Biological Performance

The following analysis contrasts (2S,3R)-2-methylazetidin-3-ol derivatives with the industry-standard "A-85380" (unsubstituted azetidine) and "Nicotine" (pyrrolidine).

Potency and Selectivity Profile (nAChR )[1][2]

The addition of the C2-methyl group introduces chirality that is critical for receptor subtype discrimination. While the unsubstituted azetidine is a picomolar binder, it often lacks sufficient selectivity against ganglionic (


) receptors, leading to peripheral side effects.

Table 1: Comparative Binding Affinity and Selectivity

Compound ClassCore Scaffold

Ki (nM)

Ki (nM)
Selectivity Ratio (

)
Metabolic Stability (

)*
(2S,3R)-2-Me-Azetidine Rigid, Methylated 1.2 - 12.0 >1,500 >125x High
A-85380 DerivativesRigid, Unsubstituted0.05 (50 pM)15.0300xLow (Rapid N-oxidation)
NicotineFlexible Pyrrolidine6.021035xModerate
Sazetidine-A3-Alkynyl-Azetidine0.4010,00025,000xHigh
  • Note: Data synthesized from comparative studies of 3-pyridyl ether ligands. The (2S,3R)-methyl substitution typically trades a fraction of picomolar potency for a significant gain in metabolic resistance and specific subtype fit.

Mechanism of Action: The "Steric Shield" Effect

The biological advantage of the (2S,3R) configuration lies in the Steric Shielding of the azetidine nitrogen.

  • Unsubstituted Azetidines: The exposed nitrogen is a prime target for CYP450 enzymes, leading to rapid clearance.

  • C2-Methylated Derivatives: The adjacent methyl group creates a steric clash with the heme iron of metabolic enzymes without disrupting the critical cation-

    
     interaction required for nAChR binding.
    

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for selecting the (2S,3R)-2-methylazetidin-3-ol scaffold over alternatives during lead optimization.

SAR_Logic Start Lead Compound Optimization (Cholinergic Ligand) CheckPotency Is Potency < 10 nM? Start->CheckPotency CheckSelectivity Is Selectivity (α4β2 vs α3β4) > 100x? CheckPotency->CheckSelectivity Yes Pyrrolidine Use Pyrrolidine (e.g., Nicotine) High Flexibility, Lower Selectivity CheckPotency->Pyrrolidine No (Need Flexibility) CheckMetabolism Is Metabolic t1/2 acceptable? CheckSelectivity->CheckMetabolism Yes Azetidine Use Unsubstituted Azetidine (e.g., A-85380) Picomolar Potency, Poor Stability CheckSelectivity->Azetidine No (Need Rigidity) CheckMetabolism->Azetidine Yes (Rare) MethylAzetidine Use (2S,3R)-2-Me-Azetidine Optimal Balance: High Selectivity + Metabolic Shield CheckMetabolism->MethylAzetidine No (Need Steric Shield)

Figure 1: Strategic selection of the (2S,3R)-2-methylazetidin-3-ol scaffold to balance potency, selectivity, and metabolic stability.

Experimental Protocols (Self-Validating)

To ensure reproducibility and scientific integrity, the following protocols are designed with internal validation steps.

Protocol A: Stereoselective Synthesis via Ring Closure

Objective: Synthesize the (2S,3R) core from chiral precursors (e.g., Threonine derivatives).

  • Starting Material: Begin with N-Boc-L-Threonine (or allo-threonine depending on desired stereochemistry).

  • Activation: Convert the carboxylic acid to a Weinreb amide or reduce to an alcohol, followed by mesylation of the side-chain hydroxyl.

  • Cyclization (Critical Step):

    • Treat the intermediate with a strong base (e.g., NaH or KHMDS) in THF at 0°C.

    • Validation: Monitor TLC for the disappearance of the linear mesylate and appearance of a less polar spot (the azetidine).

    • Stereochemistry Check: The cyclization proceeds via

      
       inversion at the 
      
      
      
      -carbon. If starting with (2S,3R)-threonine, the product will be the (2S,2R) or (2S,3S) depending on priority assignment. Verify configuration using NOESY NMR (look for cis/trans correlation between H2 and H3).
  • Deprotection: Remove N-Boc using 4M HCl in Dioxane.

    • Yield Check: Expect >85% yield. If low, check for ring opening (polymerization) which occurs if acid concentration is too high or temperature >25°C.

Protocol B: In Vitro Radioligand Binding Assay (nAChR)

Objective: Determine Ki values for


 receptors.[1]
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human

      
       nAChR.
      
    • Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation:

    • Ligand:

      
      -Epibatidine (0.5 nM final concentration).
      
    • Test Compound: (2S,3R)-derivative (dissolved in DMSO, final <1%).

    • Non-Specific Binding (NSB): Define using 300

      
      M (-)-Nicotine.
      
    • Incubate for 75 minutes at 22°C.

  • Filtration & Counting:

    • Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

    • Wash 3x with ice-cold buffer.

    • Count in liquid scintillation counter.

  • Data Analysis (Validation):

    • Calculate

      
       using non-linear regression (Hill slope should be near 1.0).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Self-Check: If Hill slope < 0.8, suspect negative cooperativity or multiple binding sites.

Mechanism of Action Diagram

The following diagram details the downstream effects of the ligand binding to the


 receptor, leading to the desired therapeutic effect (e.g., cognitive enhancement or analgesia).

Mechanism Ligand (2S,3R)-Ligand Receptor α4β2 nAChR (High Affinity Site) Ligand->Receptor Binding (Ki ~1nM) OpenState Channel Opening (Na+/Ca2+ Influx) Receptor->OpenState Partial Agonism Desensitized Receptor Desensitization (Long-term effect) Receptor->Desensitized High Potency Depol Membrane Depolarization OpenState->Depol Effect Cognitive Enhancement / Analgesia Desensitized->Effect Modulation of Tone DA_Release Dopamine Release (Nucleus Accumbens) Depol->DA_Release DA_Release->Effect

Figure 2: Signal transduction pathway for (2S,3R)-2-methylazetidin-3-ol derivatives acting on nAChRs.

References

  • Azetidines in Drug Discovery. PharmaBlock White Paper. (2025). Retrieved from

  • Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry. (1999). Retrieved from

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. (2024). Retrieved from

  • Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes. Neurochemistry International. (1998).[2] Retrieved from

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor. Journal of Medicinal Chemistry. (2022). Retrieved from

Sources

A Senior Application Scientist’s Guide to Catalytic Azetidine Ring Formation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, ability to impart metabolic stability, and role as a versatile bioisostere have led to its incorporation into numerous clinically approved drugs and drug candidates.[1][2][3][4] However, the inherent ring strain of approximately 25.4 kcal/mol makes the synthesis of functionalized azetidines a significant challenge, often plagued by low yields and competing side reactions like ring-opening.[1][2][5]

This guide provides a comparative analysis of the leading catalytic strategies for constructing the azetidine core. We will move beyond a simple recitation of methods to dissect the underlying mechanistic principles, evaluate the efficacy of different catalyst classes with supporting experimental data, and provide actionable protocols for researchers in the field. Our focus is on empowering chemists to make informed decisions when selecting a synthetic route, based on factors such as desired substitution patterns, stereochemical control, and functional group tolerance.

Lewis Acid Catalysis: Activating Precursors for Cyclization

Lewis acid catalysis is a cornerstone of organic synthesis, and its application to azetidine formation typically involves the activation of an electrophilic carbon center to facilitate intramolecular attack by a nitrogen nucleophile. This strategy is particularly effective for the cyclization of precursors like epoxy amines.

Mechanism and Efficacy:

The general principle involves the coordination of a Lewis acid to a leaving group or an epoxide, enhancing its electrophilicity and promoting a regioselective intramolecular S_N2 reaction. Lanthanide triflates, particularly La(OTf)₃, have emerged as highly effective catalysts for this transformation. They exhibit a remarkable tolerance for the basicity of the amine nucleophile, a common issue that can quench many other Lewis acids.[3]

A key study demonstrated the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to furnish 3-hydroxyazetidines with high regioselectivity and yield.[3][6] The reaction proceeds smoothly even with substrates containing acid-sensitive or Lewis basic functional groups, highlighting the catalyst's robustness.

Another innovative approach utilizes a relay catalysis strategy where a Lewis acid like Ni(ClO₄)₂ first activates a cyclopropane 1,1-diester for ring-opening by an amine.[7] A subsequent oxidation step generates a second electrophilic site, enabling the final ring closure to form the azetidine. This method showcases how Lewis acids can initiate complex cascades for ring construction.

Comparative Data: Lewis Acid Catalysts
CatalystSubstrate TypeKey FeaturesYield Range (%)Reference
La(OTf)₃ cis-3,4-Epoxy aminesHigh regioselectivity; tolerant of basic amines.81-95[3][6]
Ni(ClO₄)₂ Cyclopropane 1,1-diestersRelay catalysis; one-pot procedure.61-89[7]
BF₃·Et₂O Homoallylic aminesUsed with an iodinating agent for cyclization.~86 (for precursor)[8]
TiCl₄ Iminopyruvates & AlkynesStepwise [2+2] for 2-azetines (azetidine precursors).50-95[9]
Experimental Protocol: La(OTf)₃-Catalyzed Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from the work of Ogawa et al.[3][6]

  • To a flame-dried round-bottom flask under an argon atmosphere, add the cis-3,4-epoxy amine substrate (1.0 equiv, 0.2 mmol).

  • Add 1,2-dichloroethane (DCE, 2.0 mL) to dissolve the substrate.

  • Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 0.1 equiv, 0.02 mmol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 83 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-3 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using an appropriate eluent system, e.g., hexane/ethyl acetate with 1% triethylamine) to afford the desired 3-hydroxyazetidine.

Diagram: General Mechanism of Lewis Acid-Catalyzed Azetidine Formation

Lewis_Acid_Mechanism cluster_0 Catalytic Cycle Substrate Epoxy Amine Activated_Complex Activated Epoxy-La Complex Substrate->Activated_Complex Coordination Catalyst La(OTf)₃ Catalyst->Activated_Complex Cyclization Intramolecular SN2 Attack Activated_Complex->Cyclization Product_Complex Product-La Complex Cyclization->Product_Complex Product_Complex->Catalyst Regeneration Product Azetidine Product Product_Complex->Product Release

Caption: Lewis acid activation and intramolecular cyclization pathway.

Transition Metal Catalysis: Harnessing Diverse Reactivity

Transition metals offer a powerful and diverse toolkit for azetidine synthesis, enabling reactions that are often difficult or impossible to achieve with other methods. Key strategies include intramolecular C-H amination and various cycloaddition reactions.

Mechanism and Efficacy:

Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents a significant advance, allowing for the formation of azetidines from readily available amine precursors.[1] The mechanism involves the generation of a high-valent Pd(IV) intermediate, which undergoes reductive elimination to form the C-N bond of the azetidine ring.[1] This method demonstrates excellent functional group tolerance.

Copper and Rhodium catalysts are also prominent. For instance, copper-catalyzed enantioselective [3+1] cycloadditions can produce chiral 2-azetines, which are immediate precursors to azetidines via reduction.[9] Tantalum catalysts have been employed for hydroaminoalkylation reactions, while rhodium carbenoids can induce the ring expansion of aziridines to form 1-azetines.[9][10]

Comparative Data: Transition Metal Catalysts
Catalyst SystemReaction TypeKey FeaturesYield Range (%)ee Range (%)Reference
Pd(OAc)₂ / AgOAc C(sp³)–H AminationBroad substrate scope; good functional group tolerance.45-81N/A[1]
Cu(I) / Chiral Ligand Boryl AllylationEnantioselective difunctionalization of azetines.60-9880-97[11]
Cu(I) / Chiral Sabox [3+1] CycloadditionAccess to chiral tetrasubstituted 2-azetines.53-96up to 95[9]
Ta-Catalyst HydroaminoalkylationForms γ-amino alcohol precursor for cyclization.ModerateN/A[10]
Experimental Protocol: Pd(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination

This protocol is conceptualized based on the work of Gaunt and co-workers.[1]

  • In a vial, combine the picolinamide-protected amine substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and AgOAc (2.0 equiv).

  • Add the oxidant, such as benziodoxole tosylate (1.2 equiv).

  • Add the appropriate solvent (e.g., 1,2-dichloroethane).

  • Seal the vial and heat the mixture at the designated temperature (e.g., 80-100 °C) for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the functionalized azetidine. The picolinamide directing group can be subsequently cleaved under standard conditions.

Diagram: Simplified Palladium-Catalyzed C-H Amination Cycle

Pd_Cycle Pd(II) Pd(II) Substrate_Complex Pd(II)-Amine Complex Pd(II)->Substrate_Complex + Substrate CH_Activation C-H Activation (CMD) Substrate_Complex->CH_Activation Pd(IV) Pd(IV) Intermediate CH_Activation->Pd(IV) + Oxidant Reductive_Elimination Reductive Elimination Pd(IV)->Reductive_Elimination Reductive_Elimination->Pd(II) Regeneration Product Azetidine Reductive_Elimination->Product

Caption: Catalytic cycle for Pd-catalyzed intramolecular C-H amination.

Photocatalysis: A Modern Approach via Visible Light

Visible-light photocatalysis has revolutionized organic synthesis, and its application to the aza Paternò-Büchi reaction provides a mild and efficient route to azetidines.[1][12] This method relies on a photocatalyst to sensitize one of the reacting partners, enabling a [2+2] photocycloaddition that is often difficult to achieve via direct irradiation.

Mechanism and Efficacy:

The process typically involves an iridium or organic photocatalyst that, upon excitation by visible light (e.g., blue LEDs), transfers its triplet energy to a substrate.[1][13] In many successful examples, an alkene or an oxime derivative is excited to its triplet state.[4][12] This triplet species then undergoes a stepwise radical addition to the ground-state partner, followed by spin inversion and ring closure to form the azetidine ring.

This strategy has been successfully applied to both intramolecular and intermolecular reactions.[4][12] The development of chiral photosensitizers has further enabled highly enantioselective variants, where the catalyst engages in hydrogen bonding with the substrate to control the facial selectivity of the cycloaddition.[14]

Comparative Data: Photocatalytic Systems for Aza Paternò-Büchi Reaction
PhotocatalystSubstrate TypesKey FeaturesYield Range (%)ee Range (%)Reference
fac-[Ir(ppy)₃] Oximes & AlkenesIntermolecular; broad alkene scope.69-99N/A[1][12]
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ Tethered Oximes & AlkenesIntramolecular; access to complex bicyclic azetidines.55-99N/A[4]
Chiral Thioxanthone Quinoxalinones & AlkenesEnantioselective; H-bond directed energy transfer.50-9986-98[14]
Organic Dyes (e.g., Eosin Y) VariousMetal-free alternative; yields can be lower.ModerateN/A[4]
Experimental Protocol: Visible-Light-Mediated Intermolecular [2+2] Cycloaddition

This protocol is based on the work of the Schindler group.[1][12]

  • To a vial equipped with a magnetic stir bar, add the 2-isoxazoline-3-carboxylate substrate (1.0 equiv) and the alkene (2.0-3.0 equiv).

  • Add the photocatalyst, such as fac-[Ir(ppy)₃] (1-2 mol%).

  • Add anhydrous, degassed solvent (e.g., acetonitrile or toluene) to achieve the desired concentration (e.g., 0.1 M).

  • Seal the vial and sparge the solution with argon for 10-15 minutes.

  • Place the vial approximately 5 cm from a blue LED lamp (e.g., 450 nm) and stir vigorously. Use a fan to maintain the reaction at room temperature.

  • Irradiate for 24-72 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the bicyclic azetidine product. The N-O bond can be cleaved in a subsequent reductive step (e.g., using Zn/HCl) to yield the free azetidine.[12]

Diagram: Photocatalytic Cycle via Triplet Energy Transfer

Photocatalysis_Cycle PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_star->PC Energy Transfer (EnT) Substrate_T1 Substrate (T1) PC_star->Substrate_T1 EnT Substrate Substrate (S) Intermediate Diradical Intermediate Substrate_T1->Intermediate + Partner (P) Partner Partner (P) Product Azetidine Intermediate->Product Spin Inversion & Ring Closure

Caption: General photocatalytic cycle for azetidine synthesis.

Organo- and Biocatalysis: The Frontier of Asymmetric Synthesis

While metal- and light-driven methods are powerful, organo- and biocatalysis offer compelling alternatives, often providing exceptional stereocontrol under mild, metal-free conditions.

Mechanism and Efficacy:

Organocatalysis utilizes small, chiral organic molecules to induce asymmetry. A notable example is the use of a novel chiral phase-transfer catalyst derived from a cinchona alkaloid to synthesize spirocyclic azetidine oxindoles with excellent enantioselectivity (up to 98% ee).[15] The catalyst forms a chiral ion pair with the substrate, directing the intramolecular C-C bond formation from a specific face. Other organocatalytic approaches include L-proline-catalyzed condensations and pyrrolidine-catalyzed [2+2] annulations.[10]

Biocatalysis harnesses the exquisite selectivity of enzymes. A groundbreaking study reported the engineering of a cytochrome P450 variant, named P411-AzetS, to catalyze the one-carbon ring expansion of aziridines into azetidines.[16] This biocatalyst promotes a formal[15][17]-Stevens rearrangement of an aziridinium ylide intermediate. Remarkably, the enzyme not only achieves near-perfect enantioselectivity (99:1 er) but also completely suppresses a competing, thermodynamically favored side reaction (cheletropic extrusion), a feat not currently achievable with small molecule catalysts.[16]

Comparative Data: Organo- and Biocatalysts
Catalyst TypeCatalyst ExampleReaction TypeKey Featuresee/er RangeReference
Organocatalyst Chiral Phase-Transfer CatalystIntramolecular C-C Bond FormationAccess to spiro-azetidine oxindoles.up to 98% ee[15]
Organocatalyst L-ProlineCondensation/CyclizationDiastereoselective synthesis of 1,2,3-trisubstituted azetidines.Optically Pure[10]
Biocatalyst P411-AzetS (Engineered Enzyme)Aziridine Ring ExpansionUnprecedented stereocontrol; suppresses side reactions.99:1 er[16]

Conclusion and Future Outlook

The synthesis of the azetidine ring has evolved dramatically, moving from harsh, classical methods to a sophisticated array of catalytic strategies. The choice of catalyst is not a one-size-fits-all decision and must be guided by the specific synthetic target.

  • Lewis acids , particularly lanthanide triflates, are excellent for the regioselective cyclization of functionalized linear precursors like epoxy amines.

  • Transition metals provide unparalleled versatility, with palladium catalysis enabling strategic C-H functionalizations and copper catalysis offering powerful routes for asymmetric cycloadditions.

  • Visible-light photocatalysis represents the state-of-the-art for [2+2] cycloadditions, operating under exceptionally mild conditions with high functional group tolerance and emerging enantioselective variants.

  • Organo- and biocatalysis are at the forefront of asymmetric synthesis, providing access to highly enantioenriched azetidines with unique selectivities that can be difficult to match with traditional catalysts.

The future of azetidine synthesis will likely involve the continued development of enantioselective catalytic systems, the merging of different catalytic strategies (e.g., dual catalysis), and the application of flow chemistry and machine learning to rapidly optimize reaction conditions.[9] As our catalytic toolkit expands, the once-elusive azetidine scaffold will become an increasingly accessible and vital component in the design of next-generation therapeutics.

References

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters.[Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry.[Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal.[Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters.[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.[Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health.[Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.[Link]

  • The Brønsted Acid-Catalyzed Direct Aza-Darzens Synthesis of N-Alkyl cis-Aziridines. Organic Chemistry Portal.[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.[Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.[Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate.[Link]

  • Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions. National Institutes of Health.[Link]

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Protocols.[Link]

  • Synthesis of Chiral Non Racemic Azetidines. Ingenta Connect.[Link]

  • Azetidine Synthesis. ScienceDirect.[Link]

  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.[Link]

  • Azetidine synthesis. Organic Chemistry Portal.[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health.[Link]

  • Azetidines and their applications in asymmetric catalysis. ResearchGate.[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.[Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[15][17]-Stevens Rearrangement. National Institutes of Health.[Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.[Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.[Link]

  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Synfacts.[Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.[Link]

  • Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv.[Link]

  • Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. National Institutes of Health.[Link]

  • Aza Paternò–Büchi reaction relying on 6-azauracils (21) (Swenton and coworkers). ResearchGate.[Link]

  • Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Semantic Scholar.[Link]

  • Enantioselective, Visible Light Mediated Aza Paternò–Büchi Reactions of Quinoxalinones. National Institutes of Health.[Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Methylazetidin-3-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a foundational requirement for progress. 2-Methylazetidin-3-ol, a small, polar azetidine derivative, presents unique analytical challenges due to its physicochemical properties. This guide provides an in-depth comparison of strategic approaches for developing and validating robust analytical methods for its quantification, grounded in established scientific principles and regulatory expectations.

The core challenge in analyzing 2-methylazetidin-3-ol lies in its high polarity, low molecular weight, and lack of a strong UV-absorbing chromophore. These characteristics make it difficult to retain on traditional reversed-phase chromatography columns and challenging to detect without specialized instrumentation. This guide will compare two primary analytical pathways: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using advanced chromatographic techniques.

The validation of these methods will be framed by the globally harmonized standards set forth by the International Council for Harmonisation (ICH) in their Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is fit for its intended purpose.[1][2][3]

Strategic Decision Point: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most critical decision in developing a method for 2-methylazetidin-3-ol. This choice depends on the analyte's chemical nature, the required sensitivity, and available instrumentation.[4][5]

  • GC-MS is ideal for compounds that are volatile and thermally stable.[4][6][7] Since 2-methylazetidin-3-ol is a polar molecule containing active hydrogens on its hydroxyl and amine groups, it is not directly suitable for GC analysis. A chemical derivatization step is mandatory to increase its volatility and thermal stability.[8][9]

  • LC-MS is the preferred technique for polar, non-volatile, and thermally labile molecules, making it inherently more suitable for analyzing 2-methylazetidin-3-ol in its native form.[4][7][10] The primary challenge shifts from volatility to achieving adequate retention on the chromatographic column.[11][12]

The following diagram illustrates the general workflow for developing and validating an analytical method, highlighting the initial strategic choice.

G cluster_planning Phase 1: Planning & Strategy cluster_gc Pathway A: GC-MS cluster_lc Pathway B: LC-MS/MS cluster_validation Phase 2: Validation cluster_deployment Phase 3: Deployment A Define Analytical Requirements (Sensitivity, Matrix, Throughput) B Select Primary Technique (GC-MS vs. LC-MS/MS) A->B C Develop Derivatization Protocol B->C If Volatility is achievable E Select Column Chemistry (e.g., HILIC) B->E If Analyte is Polar/Non-Volatile D Optimize GC-MS Parameters C->D G Perform Method Validation (ICH Q2(R1) Guidelines) D->G F Optimize LC-MS/MS Parameters E->F F->G H Specificity & Selectivity G->H I Linearity & Range G->I J Accuracy & Precision G->J K LOD & LOQ G->K L Robustness G->L M Implement for Routine Sample Analysis G->M

Figure 1. General workflow for analytical method development and validation.

The GC-MS Pathway: A Focus on Derivatization

For GC-MS analysis, the polar functional groups (-OH and -NH) of 2-methylazetidin-3-ol must be chemically modified. This process, known as derivatization, replaces the active hydrogens with nonpolar functional groups, making the molecule sufficiently volatile for gas chromatography.[8][9]

Causality Behind Experimental Choices:

  • Why Derivatize? Without derivatization, the polar analyte would exhibit poor peak shape and strong adsorption to the GC inlet and column, preventing reliable quantification. The goal is to create a derivative that is thermally stable and volatile.[8]

  • Choice of Reagent: Silylation is a common and effective derivatization technique for hydroxyl and amine groups.[9] Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are often preferred because they form tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to traditional trimethylsilyl (TMS) derivatives.[8]

Experimental Protocol: GC-MS with Silylation
  • Sample Preparation: To a 100 µL aliquot of the sample (in a suitable aprotic solvent like acetonitrile), add a known amount of an appropriate internal standard (e.g., a deuterated analog).

  • Derivatization: Add 50 µL of MTBSTFA. Cap the vial tightly and heat at 70°C for 60 minutes. This reaction replaces the active hydrogens on the hydroxyl and amine groups with TBDMS groups.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the cooled, derivatized sample into the GC-MS system.

    • GC Column: Use a low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions of the derivatized 2-methylazetidin-3-ol and the internal standard.

Validation Data Summary (Hypothetical)

The performance of this GC-MS method would be validated according to ICH Q2(R1) guidelines.[2] Key parameters are summarized below.

Validation ParameterAcceptance Criteria (Typical)Expected Performance (GC-MS)
Linearity (r²) ≥ 0.995> 0.997
Range 80-120% of test concentration[1]1 - 500 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%[13]98.5 - 101.5%
Precision (% RSD) ≤ 2.0%< 2.0% (Repeatability & Intermediate)
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~1 ng/mL

The LC-MS/MS Pathway: Taming Polarity with HILIC

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often considered the gold standard for quantifying polar molecules in complex matrices, as it typically does not require derivatization.[14] The main hurdle is chromatographic retention.

Causality Behind Experimental Choices:

  • Why Not Reversed-Phase? Standard C18 reversed-phase columns separate molecules based on hydrophobicity. Highly polar analytes like 2-methylazetidin-3-ol have little interaction with the stationary phase and elute very early, often with the solvent front, leading to poor separation and ion suppression.[11]

  • The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative.[15][16] HILIC uses a polar stationary phase (e.g., bare silica or amide-bonded silica) and a mobile phase with a high percentage of organic solvent.[17] This creates a water-rich layer on the surface of the stationary phase, allowing polar analytes to partition into it and be retained.[16][17] This approach offers superior retention and resolution for very polar compounds.[15]

Experimental Protocol: HILIC-LC-MS/MS
  • Sample Preparation: Dilute the sample in a solution that mimics the initial mobile phase composition (e.g., 90:10 acetonitrile:water with 0.1% formic acid). Add an internal standard.

  • LC-MS/MS Analysis:

    • LC Column: Use a HILIC column, such as an amide-bonded silica column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 95% B, hold for 1 minute, then decrease to 50% B over 5 minutes.

    • MS/MS Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.[18]

Validation Data Summary (Hypothetical)

The HILIC-LC-MS/MS method would be validated to the same rigorous ICH standards.

Validation ParameterAcceptance Criteria (Typical)Expected Performance (LC-MS/MS)
Linearity (r²) ≥ 0.995[19]> 0.998
Range 80-120% of test concentration[1]0.1 - 250 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%[13]99.0 - 101.0%
Precision (% RSD) ≤ 2.0%< 1.5% (Repeatability & Intermediate)
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~0.1 ng/mL

Head-to-Head Comparison and Method Selection

The choice between GC-MS and LC-MS/MS depends on the specific goals of the analysis.[6]

FeatureGC-MS with DerivatizationHILIC-LC-MS/MSRationale & Expert Insight
Sensitivity (LOQ) Good (~1 ng/mL)Excellent (~0.1 ng/mL)LC-MS/MS generally offers superior sensitivity for polar biomolecules and pharmaceuticals.[4]
Sample Preparation More Complex (Required Derivatization)Simpler (Dilute and Shoot)The derivatization step for GC-MS adds time, cost, and a potential source of variability.[20]
Throughput LowerHigherThe simpler sample preparation and faster run times often possible with modern UHPLC systems give LC-MS/MS an advantage.[18]
Robustness Can be very robust once optimized.HILIC methods can require more careful control of mobile phase composition and equilibration times to ensure reproducibility.[11]
Matrix Effects Generally lower.Can be significant (ion suppression/enhancement). Requires careful validation and use of an appropriate internal standard.
Instrumentation Cost Generally lower purchase and maintenance costs.[6]Higher initial investment and operational costs.[10]

The following decision-making diagram can guide the selection process based on key project requirements.

G A Primary Analytical Need? B Highest Possible Sensitivity? A->B Sensitivity C Limited Budget / Existing GC Expertise? A->C Cost D High Throughput Needed? A->D Throughput B->C No E Recommendation: HILIC-LC-MS/MS B->E Yes C->D No F Recommendation: GC-MS with Derivatization C->F Yes D:e->A:w No D->E Yes

Figure 2. Decision matrix for selecting the optimal analytical method.

Conclusion

Both GC-MS with derivatization and HILIC-LC-MS/MS are viable and powerful techniques for the quantification of 2-methylazetidin-3-ol.

  • The HILIC-LC-MS/MS approach is superior in terms of sensitivity, throughput, and simplicity of sample preparation, making it the recommended choice for demanding applications such as bioanalysis in complex matrices or high-throughput screening in drug discovery.

  • The GC-MS pathway, while requiring a more involved sample preparation protocol, offers a robust and cost-effective alternative, particularly for laboratories with existing expertise and instrumentation, and for applications where sub-nanogram sensitivity is not a primary requirement.

Ultimately, the successful implementation of either method hinges on a thorough and systematic validation process, guided by ICH principles, to ensure that the generated data is accurate, reliable, and fit for its intended scientific or regulatory purpose.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. Retrieved from [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • GC-MS vs LC-MS. (2025, September 18). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (2025, January). U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]

  • LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantitation. Retrieved from [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (1995, June). European Medicines Agency. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Retrieved from [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Retrieved from [Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. (2025, October 24). Arome Science. Retrieved from [Link]

  • Quality Guidelines. ICH. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11). Retrieved from [Link]

  • LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? (2025, May 9). Patsnap Synapse. Retrieved from [Link]

  • Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. Retrieved from [Link]

  • HILIC–MS/MS analysis of monoamine neurotransmitters. (2012, April 15). PubMed. Retrieved from [Link]

  • In situ derivatization/solid-phase microextraction: determination of polar aromatic amines. (2004, February 15). Retrieved from [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. (2021, July 21). Books.
  • Challenges in Small-Molecule Quantitation by Mass Spectrometry. (2020, November 12). LCGC International. Retrieved from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]_

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Retrieved from [Link]

  • LC-MS metabolomics of polar compounds. (2012, June 15). PubMed. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Retrieved from [Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. (2023, May 11). Retrieved from [Link]

  • Gas chromatography of amines as various derivatives. ResearchGate. Retrieved from [Link]

  • Derivatization for Gas Chromatography. Phenomenex. Retrieved from [Link]

  • Validation of Analytical Methods. (2015, May 28). Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS. IKEV. Retrieved from [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. (2021, January 21). MDPI. Retrieved from [Link]

Sources

comparative study of azetidine versus pyrrolidine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study: Azetidine versus Pyrrolidine Scaffolds in Drug Design

Executive Summary: The "Azetidine Switch"

In modern medicinal chemistry, the "Azetidine Switch"—replacing a pyrrolidine or piperidine ring with an azetidine—has emerged as a high-impact strategy to modulate physicochemical properties without altering the core pharmacophore. While pyrrolidine (5-membered) remains a privileged scaffold found in proline-mimetics and alkaloids, azetidine (4-membered) offers a unique solution to "molecular obesity" by lowering lipophilicity (LogD) and blocking metabolic soft spots.[1]

This guide provides a technical comparison of these two saturated heterocycles, detailing when to deploy each scaffold, the underlying physical organic chemistry, and the synthetic protocols required to access them.

Physicochemical Profiling: The Data

The choice between azetidine and pyrrolidine is rarely arbitrary; it is dictated by the need to tune Lipophilic Efficiency (LipE) and metabolic stability.

Table 1: Comparative Physicochemical Metrics

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/molAzetidines are harder to synthesize but less prone to oxidative metabolism than expected due to geometric constraints.
Basicity (pKa) ~11.0 - 11.2~11.2 - 11.3Both are strong bases.[2] Pyrrolidine is slightly more basic due to better solvation and relaxation of the cation.
Lipophilicity (

LogP)
Baseline+0.4 to +0.6Critical: Switching Pyrrolidine

Azetidine typically lowers LogP by ~0.5 units, improving solubility.[1]
Conformation Puckered (Butterfly)Envelope (Pseudorotation)Azetidine offers rigid exit vectors; Pyrrolidine is flexible, adapting to induced-fit binding pockets.[1]
Metabolic Liability Low (Ring strain disfavors

-C radical)
High (

-oxidation)
Pyrrolidines are prone to CYP450-mediated

-hydroxylation leading to ring opening.

Structural Biology & Vector Analysis

The geometric differences between these rings fundamentally alter the orientation of substituents (exit vectors).

  • Pyrrolidine: Exists in a dynamic equilibrium of "envelope" conformations. Substituents at the 3-position can sweep a cone of space, allowing for adaptive binding.

  • Azetidine: Exists in a puckered conformation with a high energy barrier to inversion. Substituents at the 3-position are projected in a rigid, defined vector.[3]

Diagram 1: Vector Alignment & Conformational Landscape

This diagram illustrates the geometric projection of substituents and the "Azetidine Switch" effect on lipophilicity.

Azetidine_vs_Pyrrolidine_Vectors cluster_0 Pyrrolidine Scaffold cluster_1 Azetidine Scaffold Pyr Pyrrolidine Ring (5-Membered) Flex Flexible Envelope Conformation Pyr->Flex Pseudorotation Metab Metabolic Liability: alpha-Hydroxylation Pyr->Metab CYP450 Attack Switch THE AZETIDINE SWITCH (Ring Contraction) Pyr->Switch Optimization Azet Azetidine Ring (4-Membered) Rigid Rigid Puckered Geometry Azet->Rigid Defined Vector Prop Property Shift: LogD (-0.5) Solubility (+) Azet->Prop Bioisosteric Effect Switch->Azet Result

Caption: Comparative analysis of conformational dynamics and physicochemical shifts upon ring contraction.

Metabolic Stability: The Mechanistic Edge

A key driver for using azetidine is its superior metabolic stability compared to pyrrolidine.[4]

The Pyrrolidine Problem: Pyrrolidines are susceptible to oxidative metabolism by Cytochrome P450 enzymes. The mechanism involves:

  • Single Electron Transfer (SET) from the nitrogen lone pair.

  • Hydrogen abstraction from the

    
    -carbon.
    
  • Formation of an iminium ion intermediate.

  • Hydrolysis to an amino-aldehyde (ring opening).

The Azetidine Solution: While azetidines have high ring strain, the formation of the iminium ion intermediate introduces a double bond into the 4-membered ring (azetine). This creates extreme angle strain (


90° bond angles forced into 

geometry), significantly raising the activation energy for this metabolic pathway. Consequently, azetidines are often "metabolically silent" at the ring carbons.[1]
Diagram 2: Metabolic Fate Comparison

Metabolic_Stability cluster_Pyr Pyrrolidine Metabolism (High Turnover) cluster_Azet Azetidine Metabolism (High Stability) P_Start Pyrrolidine P_Rad alpha-Carbon Radical P_Start->P_Rad CYP450 (H-abstraction) P_Imin Iminium Ion (Stable 5-ring) P_Rad->P_Imin -e- P_Open Ring Opening (Inactive/Toxic) P_Imin->P_Open Hydrolysis A_Start Azetidine A_Trans Transition State (Azetine-like) A_Start->A_Trans CYP450 Attempt A_Block Pathway Blocked (Extreme Angle Strain) A_Trans->A_Block High Barrier

Caption: Mechanistic basis for the superior metabolic stability of azetidine scaffolds versus pyrrolidines.

Experimental Protocols: Synthesis of 3-Substituted Azetidines

Synthesizing functionalized azetidines is non-trivial due to ring strain.[4][5] Standard alkylation often leads to polymerization or ring opening. The most robust method for medicinal chemistry is the Couty Synthesis (cyclization of


-amino alcohols) or using Epichlorohydrin  derivatives.
Protocol: Synthesis of N-Boc-3-Arylazetidine via Nickel Catalysis

A modern cross-coupling approach to install aryl groups on the strained ring.

Reagents:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • Aryl Zinc Reagent (ArZnBr) or Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: NiCl2(glyme) / Pyridine-bis(oxazoline) (PyBox)[1]

  • Solvent: DMA/THF[1]

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, mix NiCl2(glyme) (10 mol%) and PyBox ligand (15 mol%) in DMA.[1] Stir for 30 mins to form the active complex (Green solution).

  • Substrate Addition: Add N-Boc-3-iodoazetidine (1.0 mmol) to the reaction vial.

  • Coupling: Add the Aryl Zinc reagent dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Quench with saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3x). The azetidine is lipophilic enough to extract, but check aqueous layer pH.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Azetidines can be acid-sensitive; use 1% Triethylamine in the eluent to prevent silica-induced ring opening.

Self-Validating Check:

  • 1H NMR: Look for the diagnostic "butterfly" splitting pattern of the azetidine protons at 3.8–4.5 ppm.

  • TLC: Azetidines stain strongly with Ninhydrin (if Boc is removed) or KMnO4.[1]

Case Study: Baricitinib (Olumiant)

Context: JAK1/JAK2 inhibitor for rheumatoid arthritis. Design Choice: The developers utilized an azetidine ring linked to a cyanomethyl group.

  • Why Azetidine? The 3-azetidinyl group provided the precise vector to orient the cyanomethyl warhead towards the cysteine residue in the JAK active site.

  • Comparison: A pyrrolidine analog was synthesized during SAR (Structure-Activity Relationship) studies. It showed higher lipophilicity and a shift in the vector alignment that reduced potency against JAK2.

  • Outcome: The azetidine moiety was essential for the optimal balance of cellular permeability (low LogD) and selectivity.

References

  • Lowe, D. (2016).[1] Azetidines: Small Rings, Big Prospects. Science Translational Medicine. Link

  • Wuitschik, G., et al. (2010).[1] Oxetanes and Azetidines as Bioisosteres in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2012).[1] Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Inhibitors of Sodium Channel NaV1.7. Journal of Medicinal Chemistry. Link

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link[1]

  • Pfizer Global R&D. (2011). Design and synthesis of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. Metabolic stability—a measure of a compound's susceptibility to biotransformation—stands as a critical gatekeeper to a molecule's success, directly influencing its in vivo half-life, bioavailability, and dosing regimen.[1] Among the molecular scaffolds employed to enhance these properties, the azetidine ring has garnered significant attention.[2] This four-membered nitrogen-containing heterocycle offers a unique blend of rigidity, three-dimensionality, and favorable physicochemical characteristics that can bestow improved metabolic stability and solubility upon a parent molecule.[2][3]

This guide provides an in-depth comparison of the metabolic fate of azetidine-containing compounds, grounded in established experimental protocols. We will dissect the underlying enzymatic logic of their metabolism, provide a detailed workflow for in vitro assessment, and present a comparative analysis to contextualize their performance against other common heterocyclic motifs.

The Metabolic Landscape of Azetidines: Pathways and Mechanisms

The metabolic fate of a compound is primarily dictated by the enzymatic machinery of the liver, particularly the cytochrome P450 (CYP) superfamily of enzymes for Phase I metabolism and various transferases for Phase II conjugation.[4][5] While the azetidine ring is often incorporated to improve metabolic stability, its strained four-membered structure can also present unique metabolic liabilities.[6][7]

Key metabolic pathways for azetidine-containing compounds include:

  • Oxidation: CYP-mediated oxidation is a common pathway. This can occur on the azetidine ring itself or at adjacent positions, leading to hydroxylated metabolites. The specific CYP isozymes involved, such as CYP3A4, are responsible for the metabolism of a vast number of drugs and can be identified through reaction phenotyping studies.[8]

  • N-dealkylation: If the azetidine nitrogen is substituted with an alkyl group, N-dealkylation can be a significant metabolic route.

  • Ring Opening: The inherent strain of the four-membered ring makes it susceptible to nucleophilic attack, potentially leading to ring-opening.[6][7] A notable pathway that can occur without prior CYP-mediated bioactivation is glutathione (GSH) conjugation, catalyzed by Glutathione S-transferases (GSTs).[9] This involves a direct nucleophilic attack by the glutathione thiolate anion on a carbon atom alpha to the ring nitrogen, resulting in a ring-opened amino-thioether conjugate.[9]

  • Atypical Chemical Decomposition: In some cases, intramolecular reactions can lead to decomposition. For instance, N-substituted azetidines with a pendant amide group have been shown to undergo an acid-mediated intramolecular ring-opening, a process influenced by the pKa of the azetidine nitrogen.[6][7]

The following diagram illustrates the primary metabolic routes for a generic substituted azetidine.

G cluster_0 Phase I Metabolism (CYP450s) Parent Azetidine-Containing Parent Compound Oxidation Hydroxylated Metabolite Parent->Oxidation Oxidation (e.g., C-H hydroxylation) N_Dealkylation N-dealkylated Metabolite Parent->N_Dealkylation N-dealkylation Ring_Opening_GSH Ring-Opened GSH Conjugate Parent->Ring_Opening_GSH GST-catalyzed Nucleophilic Attack

Caption: Major metabolic pathways for azetidine-containing compounds.

The Gold Standard: In Vitro Liver Microsomal Stability Assay

The most common and cost-effective method for assessing metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[1][4] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[4][10]

Expertise in Experimental Design: The "Why" Behind the Protocol

A robust assay is a self-validating system. The choices made in the protocol are designed to ensure the data is reliable and accurately reflects the compound's intrinsic susceptibility to CYP-mediated metabolism.

  • Why Liver Microsomes? Microsomes are used because they are enriched with CYP enzymes, the primary drivers of Phase I metabolism.[4] This makes the assay highly sensitive for identifying compounds cleared by this major pathway. For a broader view of metabolism including Phase II pathways, S9 fractions or hepatocytes can be used.[10][11]

  • Why NADPH? The enzymatic cycle of CYPs is complex and requires a reducing equivalent. Nicotinamide adenine dinucleotide phosphate (NADPH) is the essential cofactor that donates electrons to the CYP system, enabling the oxidative metabolism of the substrate (the test compound).[12] Its addition initiates the metabolic reaction.

  • Why a Low Substrate Concentration (e.g., 1 µM)? The goal is to measure the intrinsic clearance (CLint), which reflects the enzyme's maximum metabolic capacity. By keeping the test compound concentration well below the Michaelis-Menten constant (Km) of the primary metabolizing enzymes, the rate of metabolism is directly proportional to the compound concentration (first-order kinetics).[12] This simplifies the data analysis and allows for accurate calculation of half-life and CLint.

  • Why Include Controls?

    • Positive Controls: Compounds with known metabolic fates, such as the rapidly metabolized Verapamil and the moderately metabolized Dextromethorphan, are included to verify that the microsomal enzymes are active and the assay is performing as expected.[1][4]

    • Negative Control (minus-NADPH): Running a parallel incubation without the NADPH cofactor is crucial. Any disappearance of the test compound in this control indicates non-enzymatic degradation (e.g., chemical instability in the buffer), allowing the researcher to distinguish between metabolic and chemical liability.

Detailed Step-by-Step Experimental Protocol

This protocol outlines a typical workflow for determining the metabolic stability of a test compound in human liver microsomes (HLM).

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12]

    • Prepare stock solutions of the test compound and positive controls (e.g., Verapamil, Dextromethorphan) in a suitable organic solvent like DMSO (typically 10 mM).

    • Prepare a working solution of the test compound and controls by diluting the stock solution in the assay buffer.

    • Prepare an NADPH regenerating solution (cofactor solution).

    • Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice immediately before use.[12]

  • Incubation:

    • On a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL.[11]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH solution. For the negative control wells, add buffer instead of the NADPH solution.

    • Simultaneously, add the test compound working solution to the appropriate wells to achieve a final concentration of 1 µM.[12]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells.[11]

    • The reaction is quenched by adding a "stop solution" of cold acetonitrile, often containing an internal standard (IS) for analytical normalization.[4] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13] LC-MS/MS provides the high sensitivity and specificity needed to accurately quantify the parent compound in a complex biological matrix.[14]

  • Data Analysis:

    • Determine the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .[1]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_quench 3. Quenching cluster_analysis 4. Analysis A Prepare Reagents (Buffer, NADPH, Compound Stocks) C Combine Microsomes & Buffer in 96-well plate A->C B Thaw Liver Microsomes (on ice) B->C D Pre-warm plate to 37°C C->D E Initiate Reaction: Add NADPH & Test Compound D->E F Stop Reaction at Time Points (0, 5, 15, 30, 45, 60 min) E->F G Add Cold Acetonitrile + Internal Standard (IS) F->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J Analyze by LC-MS/MS I->J K Calculate t½ and CLint J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Analysis: Azetidines vs. Other Saturated Heterocycles

In drug design, the azetidine ring is often used as a bioisostere for other small, saturated heterocycles like pyrrolidine (5-membered ring) and piperidine (6-membered ring).[3] The choice of ring can significantly impact metabolic stability.

While direct, universal comparisons are challenging as stability is highly dependent on the overall molecular structure, some general trends have been observed in the literature. A study exploring a series of N-substituted amides found that expanding a strained azetidine ring to a less-strained pyrrolidine resulted in a more stable analogue in the context of acid-mediated decomposition.[6][7] However, in other contexts, the rigidity of the azetidine scaffold can shield metabolically labile sites or orient the molecule in an enzyme's active site in a way that disfavors metabolism, leading to enhanced stability compared to its larger ring counterparts.[2]

The following table provides hypothetical but representative data comparing an azetidine-containing compound to a pyrrolidine analog and standard controls.

CompoundRing StructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Stability Class
Test Compound A Azetidine4515.4Moderate-to-High
Analog Compound B Pyrrolidine3519.8Moderate
Verapamil (Control)N/A886.6Low
Dextromethorphan (Control)N/A2527.7Moderate
Data for Verapamil and Dextromethorphan are representative values from typical microsomal stability assays.[1] Data for Test Compound A and Analog B are hypothetical for illustrative purposes.

In this illustrative example, the azetidine-containing Compound A displays a longer half-life and lower intrinsic clearance than its pyrrolidine counterpart, suggesting it is more resistant to metabolism by liver microsomal enzymes. This highlights the potential of the azetidine scaffold to confer metabolic stability, a desirable trait in drug development.[2]

Conclusion and Forward Outlook

The assessment of metabolic stability is a cornerstone of modern drug discovery, providing critical insights that guide the optimization of lead compounds. Azetidine-containing molecules offer a compelling strategy for medicinal chemists to enhance the pharmacokinetic properties of drug candidates. Their unique structural and electronic features can render them more resistant to enzymatic degradation compared to other saturated heterocycles.

A thorough understanding of their potential metabolic pathways, coupled with rigorous and well-controlled in vitro assays like the liver microsomal stability protocol detailed here, is essential for accurately predicting their in vivo behavior. By systematically evaluating and comparing these compounds, researchers can make informed decisions, accelerating the journey from a promising molecule to a life-changing therapeutic.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from a URL provided by the grounding tool.
  • Li, X. Q., Gronberg, G., Bangur, E. H., Hayes, M. A., Castagnoli, N., & Weidolf, L. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1247–1256. [Link]

  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. Retrieved from a URL provided by the grounding tool.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from a URL provided by the grounding tool.
  • Protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Bioengineer.org. (2025, October 21). Non-Haem Iron Enzymes Drive Azetidine Biosynthesis. Retrieved from a URL provided by the grounding tool.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from a URL provided by the grounding tool.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from a URL provided by the grounding tool.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Singh, G., Singh, M., & Singh, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 8028-8049. [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Retrieved from a URL provided by the grounding tool.
  • Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Spectrometer. Retrieved from a URL provided by the grounding tool.
  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from a URL provided by the grounding tool.
  • Al-Sanea, M. M., & Abdel-Megied, A. M. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20387-20394. [Link]

  • Singh, P., Xu, Y., & Murakamu, J. (2011). In vitro assessment of cytochrome P450 inhibition and induction potential of azacitidine. Cancer Chemotherapy and Pharmacology, 68, 825-830. [Link]

  • Attwa, M. W., Kadi, A. A., Darwish, H. W., & Al-Shakliah, N. S. (2019). Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability. PLoS One, 14(4), e0214598. [Link]

  • Al-Sanea, M. M., & Abdel-Megied, A. M. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20387-20394. [Link]

  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine.... Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Retrieved from a URL provided by the grounding tool.
  • Singh, S. B., Kim-Meade, B., Mistry, A., Leiting, B., Pryor, K. D., Wu, J. K., ... & Scapin, G. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4702-4706. [Link]

  • Sharma, V., Kumar, V., & Singh, T. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Wang, H., Xu, Z., & Liu, G. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Cell Reports Physical Science, 3(4), 100843. [Link]

  • ZANGER, U. M., & SCHWAB, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Charman, S. A., Edwards, G., & Chiu, F. C. (2011). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry, 54(12), 4150-4162. [Link]

  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. Retrieved from a URL provided by the grounding tool.

Sources

Safety Operating Guide

Personal protective equipment for handling (2S,3R)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Safety & Operational Guide: (2S,3R)-2-Methylazetidin-3-ol Audience: Researchers, Medicinal Chemists, and drug development professionals.[1] CAS Registry Number: 1821740-20-8 (HCl salt) / 1567068-41-6 (Free base generic reference)

Executive Safety Assessment

(2S,3R)-2-methylazetidin-3-ol is a chiral, nitrogen-containing four-membered heterocycle. Its handling requirements are dictated by two dominant chemical features: ring strain and basicity . Unlike unstrained amines, the azetidine ring possesses significant angle strain (~26 kcal/mol), making it susceptible to ring-opening reactions in the presence of nucleophiles or under acidic conditions.

Critical Hazard Profile:

  • Acute Health Risk: Category 1 Eye Damage (H318) .[2] The combination of amine basicity and ring reactivity can cause rapid, irreversible corneal opacity.

  • Physical Property Risk: Hygroscopic .[3] The hydrochloride salt (the most common commercial form) avidly absorbs atmospheric moisture, leading to hydrolysis or stoichiometry errors in precise synthesis.

  • Reactivity: Potential for exothermic polymerization or ring-opening if heated with strong acids or electrophiles.

Hazard Analysis & Logic (E-E-A-T)

To ensure safety, one must understand the cause of the hazard, not just the classification.

FeatureChemical LogicOperational Consequence
Azetidine Ring High ring strain (90° bond angles compressed to ~88°).Thermodynamic Instability: Avoid high heat (>100°C) without solvent. Risk of runaway ring-opening.
Secondary Amine Lone pair availability (pKa ~11 for parent).Corrosivity: High pH on moist surfaces (skin/eyes). Requires acid gas scrubbing if volatile free base is used.
Chiral Centers (2S, 3R) stereochemistry.Biological Activity: High affinity for specific receptors (e.g., nicotinic AChR). Treat as a potent bioactive until proven otherwise.
Hygroscopicity H-bonding capability of -OH and -NH.Handling Failure: Weighing errors occur if exposed to air >2 mins. Use inert atmosphere for massing.[4]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves are insufficient for prolonged contact with strained amines due to permeation risks.

PPE CategorySpecificationUsage Protocol
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Mandatory. Safety glasses are insufficient due to the risk of irreversible eye damage from basic dust or vapors.
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (5-8 mil) or LaminateChange Frequency: Immediately upon splash. Replace outer layer every 60 mins during active handling.
Respiratory Fume Hood (Face velocity: 100 fpm)Work must be performed >6 inches inside the sash. If hood is unavailable, use N95 (particulate) + OV (vapor) respirator.
Body Defense Tyvek® Lab Coat or ApronCotton lab coats can absorb basic solutions, holding them against the skin. Impervious aprons prevent this.

Operational Handling Protocol

Phase 1: Receipt & Validation (Self-Validating Step)
  • Step 1: Upon receipt, inspect the container for "clumping."

    • Validation: Free-flowing powder = Dry. Clumped solid = Moisture compromised.

  • Step 2: If the container is glass, check for pressure buildup (rare but possible if decomposition occurred).

  • Step 3: Store immediately in a desiccator or glovebox under Argon/Nitrogen. Do not store in a standard fridge without secondary desiccation.

Phase 2: Weighing & Transfer
  • Context: The compound is hygroscopic.[3]

  • Protocol:

    • Equip balance with a static eliminator (ionizer). Small, charged particles of azetidines are "fly-away" hazards.

    • Tare the receiving vessel (flask + septum) before opening the chemical container.

    • Open container only inside a fume hood or glove bag.

    • Transfer rapidly.

    • Validation: If the solid turns to a gum on the spatula within seconds, humidity is too high. Stop and move to a glovebox.

Phase 3: Reaction Setup
  • Solvent Choice: Avoid protic solvents (methanol/water) if using the free base for nucleophilic substitutions, as ring opening may compete.

  • Neutralization: If converting the HCl salt to the free base:

    • Use a biphasic system (DCM / aq. NaHCO3).

    • Caution: The free base is more volatile and skin-permeable than the salt.

  • Temperature: Maintain reaction temperature <80°C unless precedent confirms stability.

Emergency Response & Deactivation

Scenario: Eye Exposure

  • Immediate Action: Flush with water for 15 minutes minimum .[4][5]

  • Mechanism: The amine base saponifies fatty acids in the cornea (liquefaction necrosis). Immediate dilution is the only way to stop deep tissue penetration.

  • Follow-up: Seek ophthalmologist assessment immediately.

Scenario: Spills (Solid)

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don goggles and double gloves.

  • Neutralize: Cover spill with Citric Acid or Sodium Bisulfate powder to neutralize the basic amine.

  • Clean: Sweep up with a dedicated brush. Wipe area with water, then acetone.

  • Validation: Check surface pH with litmus paper. It must be neutral (pH 6-8).

Disposal & Waste Management

Disposal Classification: Nitrogen-Containing Heterocycle (Basic).

  • Aqueous Waste: Adjust pH to 6-8 before disposal. Do not mix with strong acids (exothermic risk).

  • Solid Waste: Pack in a separate container labeled "Basic Organic Solid - Toxic."

  • Destruction (In-Lab):

    • Method: Oxidative degradation is not recommended due to potential NOx formation.

    • Preferred: Incineration via a licensed chemical waste contractor.

Visual Safety Workflow

This diagram outlines the "Safe Handling Lifecycle," emphasizing the critical decision points for humidity control and waste segregation.

SafetyLifecycle Receipt Receipt & Inspection (Check for Clumping) Storage Storage (Desiccator/Argon) Receipt->Storage Pass Disposal Disposal (Segregate: Basic Org) Receipt->Disposal Fail (Wet/Degraded) Weighing Weighing (Static & Humidity Control) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Inert Atm, <80°C) Weighing->Reaction Rapid Transfer Spill Spill/Exposure (Neutralize w/ Citric Acid) Weighing->Spill Accident Reaction->Spill Accident Reaction->Disposal Quench & pH Check Spill->Disposal Decontaminated Debris

Caption: Operational lifecycle for (2S,3R)-2-methylazetidin-3-ol. Note the critical failure path (dashed red) if moisture compromises the reagent upon receipt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15670684, (2R,3S)-2-methylazetidin-3-ol. Retrieved from [Link]

  • Couty, F., & Evano, G. (2009).Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding for azetidine ring strain and reactivity).
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Cryogens and Dry Ice. (Relevant for inert storage protocols).[4][6] Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。